Irodanoprost
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2055490-48-5 |
|---|---|
Molecular Formula |
C34H44F2N2O13P2 |
Molecular Weight |
788.7 g/mol |
IUPAC Name |
7-[(2R)-2-[(E,3R)-4,4-difluoro-3-[2-[4-[(4-hydroxy-4,4-diphosphonobutyl)carbamoyl]phenyl]acetyl]oxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid |
InChI |
InChI=1S/C34H44F2N2O13P2/c35-34(36,26-9-4-3-5-10-26)28(18-16-27-17-19-29(39)38(27)22-7-2-1-6-11-30(40)41)51-31(42)23-24-12-14-25(15-13-24)32(43)37-21-8-20-33(44,52(45,46)47)53(48,49)50/h3-5,9-10,12-16,18,27-28,44H,1-2,6-8,11,17,19-23H2,(H,37,43)(H,40,41)(H2,45,46,47)(H2,48,49,50)/b18-16+/t27-,28+/m0/s1 |
InChI Key |
WBNMYVUBICLYSQ-WCAXJYTHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Irodanoprost's Mechanism of Action in Muscle Regeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irodanoprost is a selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist currently under investigation for its therapeutic potential in muscle regeneration. This document provides an in-depth technical overview of the core mechanism of action of this compound in promoting the repair and growth of skeletal muscle. It summarizes the available preclinical data, details the underlying signaling pathways, and provides insights into the experimental methodologies used to evaluate its efficacy.
Introduction
Skeletal muscle possesses a remarkable capacity for regeneration, a process orchestrated by resident muscle stem cells (MuSCs), also known as satellite cells. Following injury, MuSCs are activated to proliferate, differentiate, and fuse to form new myofibers or repair existing ones.[1][2] Prostaglandin E2 (PGE2) has been identified as a critical inflammatory mediator that plays a pivotal role in this regenerative process by directly targeting MuSCs.[3][4] this compound, as a selective EP4 agonist, leverages this natural regenerative pathway to enhance muscle repair.[5] This guide delineates the molecular mechanisms through which this compound is proposed to exert its pro-regenerative effects.
Core Mechanism of Action: EP4 Receptor Activation
The primary mechanism of action of this compound in muscle regeneration is the selective activation of the EP4 receptor, a G-protein coupled receptor for PGE2.[5][6] The binding of this compound to the EP4 receptor on the surface of muscle stem cells initiates a cascade of intracellular signaling events that stimulate MuSC proliferation and ultimately augment muscle repair.[3][4]
Signaling Pathway
Upon activation by this compound, the EP4 receptor couples to the Gαs subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB (pCREB) then translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell proliferation, including the orphan nuclear receptor Nurr1.[6] The activation of this signaling cascade is central to the pro-proliferative effects of this compound on muscle stem cells.
Preclinical Efficacy: In Vivo Data
A key preclinical study evaluated the efficacy of this compound in a dystrophin-lacking rat model of Duchenne muscular dystrophy (DMD), which is characterized by severe and progressive muscle degeneration and impaired myoregeneration.[3][5] The quantitative outcomes of this study are summarized in the table below.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | Outcome |
| Body Weight | Continued Loss | Progressive Gain | Progressive Gain | Reversal of weight loss within 1 week[3] |
| Tibialis Anterior Weight | Baseline | Increased | Increased | Significant increase compared to vehicle[3] |
| Contractile Tissue | Baseline | - | - | 2-fold increase compared to vehicle (p<0.01)[3] |
| Myofiber Number | Baseline | Increased | Increased | Increased number of regenerating myofibers[3] |
| Myofiber Size | Baseline | Increased | Increased | Increased average size of myofibers[3] |
| Muscle Fibrosis and Fat | Baseline | Reduced | Reduced | Reduction in fibrosis and fat infiltration[3] |
| Tetanus Force (Extensor Digitorum Longus) | Baseline | Greater | Greater | Increased tetanus force and stiffness[3] |
| Cardiomegaly | Present | Reversed | Reversed | Reversal of cardiomegaly[3] |
Table 1: Summary of Quantitative Data from In Vivo DMD Rat Model Study. [3]
Experimental Protocols
In Vivo Duchenne Muscular Dystrophy (DMD) Rat Model
This protocol provides a detailed methodology for an in vivo study to assess the efficacy of this compound in a rat model of DMD, based on the available information.[3][5]
Objective: To determine the effect of this compound on muscle regeneration, function, and pathology in a dystrophin-lacking rat model of DMD.
Animal Model: Dystrophin-lacking rats exhibiting a severe and progressive DMD phenotype with impaired myoregeneration.[3][5]
Experimental Groups:
-
Group 1: Vehicle control (subcutaneous injection)
-
Group 2: this compound (1 mg/kg, subcutaneous injection)
-
Group 3: this compound (3 mg/kg, subcutaneous injection)
Treatment Protocol:
-
Administer this compound or vehicle via once-weekly subcutaneous injections for a total of 8 weeks.[3]
-
Monitor body weight weekly.
Outcome Measures:
-
Muscle Histology:
-
At the end of the 8-week treatment period, euthanize the animals and dissect the tibialis anterior muscles.
-
Fix the muscles in formalin and embed in paraffin.
-
Prepare cross-sections and stain with Hematoxylin and Eosin (H&E) to assess myofiber number and size.
-
Use Masson's trichrome stain to quantify the extent of fibrosis.
-
Use Oil Red O staining to assess fat infiltration.
-
Quantify the contractile tissue area using image analysis software.
-
-
Muscle Function (Ex Vivo):
-
Dissect the extensor digitorum longus (EDL) muscle.
-
Mount the muscle in an organ bath containing Krebs-Ringer bicarbonate buffer, bubbled with 95% O2 and 5% CO2, and maintained at 37°C.
-
Attach one end of the muscle to a force transducer.
-
Stimulate the muscle electrically to elicit twitch and tetanic contractions.
-
Measure the maximum tetanus force and stiffness.
-
-
Cardiac Assessment:
-
At the end of the study, dissect the hearts and measure their weight.
-
Perform histological analysis to assess for signs of cardiomegaly and fibrosis.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting muscle regeneration. Its selective activation of the EP4 receptor on muscle stem cells initiates a well-defined signaling cascade that enhances their proliferation, leading to improved muscle repair, increased muscle mass and function, and reduced pathology in a preclinical model of Duchenne muscular dystrophy. Further in vitro studies are warranted to fully elucidate the dose-dependent effects of this compound on muscle stem cell biology. The ongoing Phase I clinical trials will provide crucial information on the safety and efficacy of this compound in humans.[3][6]
References
- 1. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 2. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 3. embopress.org [embopress.org]
- 4. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Irodanoprost: A Technical Overview of a Selective EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irodanoprost (also known as MES-1022) is a clinical-stage, selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] Developed by Mesentech, it is a prodrug designed for targeted delivery, particularly to bone tissue, to enhance therapeutic efficacy and minimize systemic side effects.[2] The EP4 receptor is a key mediator of PGE2 signaling and is implicated in a wide range of physiological and pathological processes, including bone formation, inflammation, and tissue repair. This technical guide provides an in-depth overview of this compound's mechanism of action as a selective EP4 receptor agonist, its associated signaling pathways, and the experimental methodologies used for its characterization.
While specific quantitative binding and potency data for this compound are not publicly available, this guide will utilize data from other well-characterized selective EP4 agonists to illustrate the principles of its pharmacological profile.
The EP4 Receptor: A Therapeutic Target
The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand PGE2, primarily couples to the Gαs protein. This initiates a signaling cascade that plays a crucial role in various cellular responses.[3][4] The therapeutic potential of selectively targeting the EP4 receptor is being explored in numerous areas, including:
-
Bone Regeneration: Activation of EP4 receptors on osteoblasts stimulates bone formation, making it a promising target for treating osteoporosis and accelerating fracture healing.[5] this compound is currently in Phase I clinical trials for Duchenne Muscular Dystrophy and bone loss conditions.[1][6]
-
Inflammation and Pain: The EP4 receptor is involved in mediating inflammatory responses and pain signaling.
-
Tissue Repair: EP4 receptor activation has been shown to promote the regeneration of various tissues, including muscle.[6]
Data Presentation: Pharmacological Profile of Selective EP4 Agonists
The following tables summarize typical quantitative data for well-characterized selective EP4 receptor agonists. It is important to note that these values are for illustrative purposes and do not represent data for this compound, which is not publicly available.
Table 1: Representative Binding Affinities (Ki) of Selective EP4 Agonists at Human Prostanoid Receptors
| Compound | EP4 (Ki, nM) | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | Selectivity (EP1/EP4) | Selectivity (EP2/EP4) | Selectivity (EP3/EP4) |
| PGE2 (Endogenous Ligand) | 0.75 | >5000 | 19[3] | >5000 | >6667 | 25 | >6667 |
| L-902,688 | 0.38 | >10,000 | >10,000 | >10,000 | >26,315 | >26,315 | >26,315 |
| ONO-AE1-329 | 3.1 | - | - | - | - | - | - |
Data presented are from various sources and experimental conditions may differ.
Table 2: Representative Functional Potencies (EC50) of Selective EP4 Agonists
| Compound | Cell Line | Assay Type | EP4 (EC50, nM) |
| PGE2 (Endogenous Ligand) | HEK-293 | cAMP Accumulation | 2.8[3] |
| L-902,688 | - | cAMP Accumulation | 0.6 |
| ONO-AE1-329 | Human Platelets | Inhibition of Aggregation | 2.3 |
EC50 values are highly dependent on the specific cell line and assay conditions used.
Signaling Pathways of the EP4 Receptor
Activation of the EP4 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary and alternative signaling pathways are described below.
Canonical Gαs-cAMP-PKA Pathway
The predominant signaling pathway for the EP4 receptor involves its coupling to the stimulatory G-protein, Gαs.[3][4] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.[3]
Figure 1. Canonical Gαs-cAMP-PKA signaling pathway of the EP4 receptor.
Alternative Signaling Pathways
Emerging evidence suggests that the EP4 receptor can also couple to other signaling pathways, a phenomenon known as functional selectivity or biased agonism. These alternative pathways can be activated in a ligand-dependent manner and contribute to the diverse biological effects of EP4 receptor activation.
-
Gαi Pathway: In some cellular contexts, the EP4 receptor can couple to the inhibitory G-protein, Gαi. This can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels, or the activation of other signaling molecules like phosphoinositide 3-kinase (PI3K).[4]
-
β-Arrestin Pathway: Like many GPCRs, the EP4 receptor can interact with β-arrestins. This interaction can lead to receptor desensitization and internalization, as well as the initiation of G-protein-independent signaling cascades, such as the activation of MAP kinases (e.g., ERK).[4]
Figure 2. Alternative Gαi and β-arrestin signaling pathways of the EP4 receptor.
Experimental Protocols
The characterization of a selective EP4 receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and selectivity. The following are detailed, generalized protocols for key experiments.
Radioligand Binding Assay (for Determining Binding Affinity, Ki)
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the EP4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]-PGE2.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of unlabeled PGE2.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, [³H]-PGE2 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or unlabeled PGE2 (for non-specific binding).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. General workflow for a radioligand binding assay.
cAMP Accumulation Assay (for Determining Functional Potency, EC50)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP via the EP4 receptor.
Materials:
-
A whole-cell system expressing the human EP4 receptor (e.g., HEK-293 or CHO cells).
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (this compound) at various concentrations.
-
A positive control agonist (e.g., PGE2).
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
A plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add the stimulation buffer containing various concentrations of the test compound or the positive control.
-
Stimulation: Incubate the plate at room temperature or 37°C for a specific time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis of the dose-response curve.
Figure 4. General workflow for a cAMP accumulation assay.
Conclusion
This compound represents a promising therapeutic agent that leverages the selective activation of the EP4 receptor. Its development as a bone-targeted prodrug highlights a sophisticated approach to maximizing therapeutic benefit while minimizing off-target effects. While specific pharmacological data for this compound remains proprietary, the information presented in this guide on the EP4 receptor, its signaling pathways, and the methodologies for its characterization provides a solid foundation for understanding its potential clinical applications. Further research and the publication of clinical trial data will be crucial in fully elucidating the therapeutic profile of this novel selective EP4 receptor agonist.
References
- 1. Mesentech Doses First Patients with Investigational Drug MES1022 to Accelerate Healing of Bone Fractures - Life Sciences British Columbia [lifesciencesbc.ca]
- 2. embopress.org [embopress.org]
- 3. Enhancing effects of a prostaglandin EP4 receptor agonist on recombinant human bone morphogenetic protein-2 mediated spine fusion in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the Bone-Targeted Prostaglandin E2 Receptor 4 Agonist Mes-1022 on a Rat Model of Duchenne Muscular Dystrophy [asbmr.org]
- 5. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Irodanoprost in Prostaglandin E2 Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irodanoprost is a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist currently under investigation for therapeutic applications, including the treatment of Duchenne muscular dystrophy.[1] Unlike prostacyclin (PGI2) analogs that primarily target the IP receptor, this compound exerts its effects through the EP4 receptor, a Gs protein-coupled receptor (GPCR). Activation of the EP4 receptor by this compound initiates a signaling cascade predominantly mediated by the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). This guide provides an in-depth overview of the molecular mechanisms of this compound, focusing on its interaction with the EP4 receptor and the downstream signaling pathways. It includes a summary of the types of quantitative data used to characterize such compounds, detailed experimental protocols for assessing receptor binding and functional activity, and visualizations of the key signaling and experimental workflows.
Introduction to Prostaglandin Signaling
Prostaglandins are a group of lipid compounds that are derived from arachidonic acid and play crucial roles in a wide array of physiological and pathological processes. Their effects are mediated by a family of nine distinct GPCRs, including the prostaglandin E receptors (EP1, EP2, EP3, and EP4), the prostacyclin receptor (IP), and others.[2] These receptors are coupled to different G proteins, leading to diverse downstream signaling events.[3]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium.
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, resulting in increased cAMP levels.[3][4]
-
EP3 Receptor: Primarily coupled to Gi, its activation inhibits adenylyl cyclase, leading to decreased cAMP levels.
-
IP Receptor: Also coupled to Gs, its activation leads to increased cAMP, mediating vasodilation and inhibition of platelet aggregation.
This compound is a selective agonist for the EP4 receptor, distinguishing its mechanism of action from that of prostacyclin analogs.[1]
This compound and the EP4 Receptor Signaling Pathway
The primary mechanism of action of this compound involves the activation of the EP4 receptor. This receptor is predominantly coupled to the stimulatory G protein, Gs.[3][4]
Canonical Gs-cAMP-PKA Pathway
The binding of this compound to the EP4 receptor induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[4] The subsequent increase in intracellular cAMP levels leads to the activation of PKA. Activated PKA then phosphorylates various downstream target proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation, cell proliferation, and tissue regeneration.[5]
Alternative Signaling Pathways
While the Gs-cAMP-PKA pathway is the canonical signaling route for the EP4 receptor, evidence suggests that it can also couple to other signaling pathways, including those involving phosphatidylinositol 3-kinase (PI3K) and β-arrestin.[4][6][7] These alternative pathways can contribute to the diverse biological effects of EP4 receptor activation. For instance, in some cancer cells, EP4-mediated activation of the PI3K-Akt pathway has been implicated in cell migration and invasion.[5][6]
Quantitative Analysis of this compound Activity
The interaction of this compound with the EP4 receptor can be quantified using standard pharmacological assays to determine its binding affinity, potency, and efficacy. While specific quantitative data for this compound is not extensively published in the public domain, the following table illustrates the types of parameters that are measured, with example data for other known EP4 receptor modulators.
| Compound | Assay Type | Receptor | Parameter | Value | Reference |
| PGE2 | Radioligand Binding | Human EP4 | Ki | 0.75 ± 0.03 nM | [8] |
| L-902688 (Agonist) | Radioligand Binding | Human EP4 | Ki | 0.38 nM | [9] |
| L-902688 (Agonist) | Functional (cAMP) | Human EP4 | EC50 | 0.6 nM | [9] |
| ONO-AE3-208 (Antagonist) | Radioligand Binding | Human EP4 | Ki | 1.3 nM | [9] |
| Grapiprant (Antagonist) | Radioligand Binding | Dog EP4 | Ki | 24 nM | [9] |
| ER-819762 (Antagonist) | Functional (cAMP) | Human EP4 | EC50 | 70 nM | [9] |
Definitions:
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of an agonist that produces 50% of the maximal possible effect. A lower EC50 value indicates greater potency.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of a compound like this compound with the EP4 receptor.
Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human EP4 receptor (e.g., HEK293-EP4).
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.
-
Incubation: Add the HEK293-EP4 cell membranes to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for EC50 Determination)
This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.
Materials:
-
A cell line stably expressing the human EP4 receptor (e.g., HEK293-EP4).
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
This compound.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Protocol:
-
Cell Plating: Seed the HEK293-EP4 cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and add a buffer containing a PDE inhibitor. This prevents the degradation of cAMP during the assay. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known EP4 agonist like PGE2) and a negative control (buffer only).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound to generate a dose-response curve. Use a non-linear regression analysis to determine the EC50 value.
Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA, a key downstream effector of the cAMP pathway.
Materials:
-
Cell lysates from EP4-expressing cells treated with this compound.
-
PKA-specific substrate (e.g., Kemptide).
-
[γ-32P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
-
Kinase assay buffer.
-
Phosphocellulose paper or other separation method.
-
Scintillation counter or luminometer.
Protocol (using a radioactive method):
-
Cell Treatment and Lysis: Treat EP4-expressing cells with varying concentrations of this compound. Lyse the cells and collect the protein extracts.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate, PKA substrate, kinase assay buffer, and initiate the reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Separation: Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: The amount of incorporated radioactivity is proportional to the PKA activity in the cell lysate.
Conclusion
This compound is a selective EP4 receptor agonist that primarily signals through the Gs-cAMP-PKA pathway. Its mechanism of action is distinct from prostacyclin analogs that target the IP receptor. A thorough understanding of its interaction with the EP4 receptor and the downstream signaling events is crucial for its development as a therapeutic agent. The quantitative analysis of its binding affinity and functional potency, along with the detailed characterization of its effects on downstream signaling components, provides a comprehensive picture of its pharmacological profile. The experimental protocols outlined in this guide represent standard methodologies for the in-depth characterization of this compound and other EP4 receptor modulators.
References
- 1. EP4 receptor agonists - Page 1 | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and Chemical Synthesis of Irodanoprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irodanoprost (MES-1022) is a novel, tissue-selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist prodrug currently under development by Mesentech Inc.[1][2]. It represents a promising therapeutic approach for a range of musculoskeletal and degenerative diseases, including osteogenesis imperfecta and Duchenne muscular dystrophy[1]. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. A key innovation in its design is the conjugation of a potent EP4 agonist to a bone-targeting moiety, aiming to enhance efficacy at the site of action while minimizing systemic side effects associated with earlier generations of EP4 agonists. While specific quantitative pharmacological data for this compound remains proprietary, this guide will detail the synthesis of a closely related bone-targeting EP4 agonist prodrug, Mes-1007, also developed by Mesentech. Furthermore, it will outline the standard experimental protocols for characterizing such compounds and visualize the key signaling pathways and experimental workflows.
Discovery of this compound: A Targeted Approach
The discovery of this compound stems from the therapeutic potential of activating the prostaglandin E2 (PGE2) receptor EP4. The EP4 receptor is a G-protein coupled receptor that, upon activation, initiates a signaling cascade primarily through the Gs alpha subunit, leading to the production of cyclic AMP (cAMP). This pathway is implicated in various physiological processes, including bone formation and muscle regeneration. However, the systemic administration of potent EP4 agonists has been hampered by off-target effects.
This compound was designed to overcome this limitation through a targeted delivery strategy. It is a prodrug that consists of a selective EP4 agonist linked to a bisphosphonate-based bone-targeting moiety[3]. This design allows for the selective distribution of the drug to calcium-rich tissues, such as bones and areas of muscle damage[3]. Once localized, the active EP4 agonist is released, exerting its therapeutic effects directly at the desired site. Preclinical studies in a rat model of Duchenne muscular dystrophy have demonstrated that this compound can reverse body weight loss, increase muscle mass and fiber size, reduce muscle fibrosis and fat accumulation, and improve muscle contractility.
Chemical Synthesis of a Bone-Targeting EP4 Agonist Prodrug
While the exact synthetic route for this compound (MES-1022) is not publicly disclosed, a detailed synthesis of a closely related bone-targeting EP4 agonist prodrug, Mes-1007, has been published by Mesentech. The following scheme is based on this published synthesis and is expected to be highly representative of the synthesis of this compound.
The synthesis is a multi-step process involving the preparation of three key fragments: the EP4 agonist core, a linker, and the bisphosphonate-containing bone-targeting moiety. These fragments are then coupled to yield the final prodrug.
Experimental Workflow for Synthesis
Caption: A high-level overview of the convergent synthesis strategy for Mes-1007.
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the EP4 receptor. The EP4 receptor is a G-protein coupled receptor that primarily signals through the Gαs-adenylyl cyclase-cAMP pathway.
EP4 Receptor Signaling Pathway
Caption: The canonical Gαs-cAMP signaling pathway activated by this compound.
Upon binding of the active agonist to the EP4 receptor, the Gαs subunit is activated, which in turn stimulates adenylyl cyclase to produce cAMP from ATP. The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in cellular processes such as bone anabolism and muscle repair.
Quantitative Data
Specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for the EP4 receptor are not currently available in the public domain. To illustrate the expected pharmacological profile of a selective EP4 agonist, the following tables present data for a well-characterized, publicly disclosed EP4 agonist. Note: The data in these tables are not for this compound and are provided for illustrative purposes only.
Table 1: Receptor Binding Affinity of a Representative EP4 Agonist
| Receptor Subtype | Ki (nM) |
| EP1 | >10,000 |
| EP2 | >10,000 |
| EP3 | 3,800 |
| EP4 | 3.1 |
Data for a representative selective EP4 agonist.
Table 2: Functional Activity of a Representative EP4 Agonist
| Assay | Cell Line | EC50 (nM) |
| cAMP Production | HEK293 | 0.8 |
Data for a representative selective EP4 agonist.
Experimental Protocols
The characterization of a novel EP4 receptor agonist like this compound involves a series of in vitro and in vivo assays to determine its pharmacological properties.
EP4 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of the test compound for the EP4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used.
-
Radioligand: A radiolabeled EP4 ligand, such as [3H]-PGE2, is used at a concentration near its Kd.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Production
Objective: To determine the functional potency (EC50) of the test compound as an agonist at the EP4 receptor.
Methodology:
-
Cell Culture: Cells expressing the EP4 receptor (e.g., HEK293 cells) are cultured to an appropriate density.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with increasing concentrations of the test compound. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the test compound. The EC50 value is determined by non-linear regression analysis.
Experimental Workflow for cAMP Assay
Caption: A streamlined workflow for determining the functional potency of this compound.
Conclusion
This compound represents a significant advancement in the development of EP4 receptor agonists. Its innovative bone-targeting prodrug design holds the potential to deliver the therapeutic benefits of EP4 activation while mitigating the risks of systemic exposure. The chemical synthesis, although complex, is achievable through a convergent strategy. The mechanism of action is well-understood and targets a key signaling pathway involved in tissue regeneration. While detailed quantitative data on this compound's pharmacology is not yet publicly available, the experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this promising new therapeutic agent. As this compound progresses through clinical trials, further data will undoubtedly emerge to more fully elucidate its therapeutic potential.
References
Irodanoprost: A Targeted Approach to Bone Formation and Fracture Healing
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Irodanoprost (MES-1022) is a novel, bone-selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist in development by Mesentech for the treatment of bone loss conditions such as osteoporosis and osteogenesis imperfecta, as well as for accelerating fracture healing.[1][2] By incorporating a bone-targeting moiety, this compound is designed to concentrate its potent anabolic activity in skeletal tissues, thereby minimizing the systemic side effects that have limited the therapeutic potential of other prostaglandin analogs.[3] This guide provides a comprehensive overview of the molecular mechanism, preclinical rationale, and key experimental methodologies relevant to the development of this compound for bone regeneration.
Mechanism of Action: EP4 Receptor-Mediated Osteogenesis
This compound exerts its anabolic effects on bone by selectively activating the EP4 receptor, a G-protein coupled receptor expressed on osteoblasts and their progenitors.[4][5] The binding of this compound to the EP4 receptor is hypothesized to initiate a cascade of intracellular signaling events that ultimately lead to increased osteoblast differentiation, function, and survival.
Primary Signaling Pathway: cAMP/PKA Activation
The canonical signaling pathway activated by EP4 receptor agonists involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), a key enzyme that phosphorylates a variety of downstream targets, including transcription factors crucial for osteogenesis.[6][9]
Secondary Signaling Pathway: MAPK Activation
In addition to the cAMP/PKA pathway, EP4 receptor activation can also engage the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[9][10] This includes the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, which are known to play important roles in osteoblast proliferation and differentiation.[10] The interplay between the cAMP/PKA and MAPK pathways allows for a multi-faceted regulation of gene expression and cellular behavior in response to this compound.
Regulation of Key Osteogenic Transcription Factors
The pro-osteogenic signals initiated by this compound converge on the upregulation and activation of master transcriptional regulators of bone formation, primarily Runt-related transcription factor 2 (Runx2) and Osterix (Osx).[11][12][13] Runx2 is essential for the commitment of mesenchymal stem cells to the osteoblast lineage, while Osterix acts downstream of Runx2 to drive terminal osteoblast differentiation and matrix mineralization.[11][12] The coordinated upregulation of these transcription factors is a hallmark of the anabolic response to EP4 receptor agonists.
Quantitative Data on the Effects of Selective EP4 Agonists on Bone Formation
While specific quantitative data for this compound from peer-reviewed preclinical studies are not yet widely available, the effects of other selective EP4 agonists provide a strong indication of its expected therapeutic potential. The following tables summarize representative data from studies on similar compounds.
Table 1: In Vivo Effects of Selective EP4 Agonists on Bone Mineral Density (BMD) and Bone Strength in Animal Models of Osteoporosis
| Compound | Animal Model | Duration of Treatment | Change in Femoral BMD vs. Control | Change in Vertebral BMD vs. Control | Change in Bone Strength vs. Control | Reference(s) |
| ONO-4819 | Ovariectomized Rats | 11 weeks | Increased | Increased | Additive effect on bone strength when combined with risedronate | [14] |
| AE1-329 | Immobilized Rats | Not Specified | Significant increase in cancellous bone volume | Not Reported | Increased | [5] |
Table 2: In Vitro Effects of Selective EP4 Agonists on Osteoblast Differentiation and Mineralization
| Compound | Cell Type | Assay | Endpoint | Result | Reference(s) |
| ONO-4819 | Rat Calvarial Osteoblasts | Alkaline Phosphatase (ALP) Activity | ALP Activity | Increased | [14] |
| AE1-329 | Mouse Bone Marrow Cells | Mineralized Nodule Formation | Number of Mineralized Nodules | Increased | [5] |
| KMN-159 | Not specified | Osteoblast number | Number of Osteoblasts | Dose-dependent increase | [15] |
Experimental Protocols
The following protocols describe standard methodologies for assessing the osteogenic potential of compounds like this compound in vitro and in vivo.
In Vitro Osteoblast Differentiation Assay
This protocol outlines the steps to induce and quantify osteoblast differentiation from mesenchymal stem cells or pre-osteoblastic cell lines.
-
Cell Seeding: Plate mesenchymal stem cells (e.g., C3H10T1/2) or pre-osteoblastic cells (e.g., MC3T3-E1) in 24-well plates at a density of 1 x 10^4 cells/well.[16][17] Culture in basal medium until confluent.
-
Induction of Differentiation: Upon reaching confluence, switch to an osteogenic differentiation medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.[18] Treat cells with varying concentrations of this compound or a vehicle control.
-
Medium Changes: Replace the medium with fresh osteogenic medium and test compound every 2-3 days for a period of 14-21 days.[18]
-
Assessment of Osteoblast Markers:
-
Alkaline Phosphatase (ALP) Staining and Activity: At day 7, fix a subset of wells and stain for ALP activity. In parallel wells, lyse the cells and perform a quantitative ALP activity assay using a p-nitrophenyl phosphate (B84403) substrate.[19][20]
-
Mineralization Assay (Alizarin Red S Staining): At day 14 or 21, fix the remaining wells and stain with Alizarin Red S solution to visualize calcium deposits.[18] For quantification, the stain can be extracted and measured spectrophotometrically.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), isolate RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key osteogenic marker genes, including Runx2, Osterix, Alkaline Phosphatase, and Osteocalcin.
-
In Vivo Fracture Healing Model
This protocol describes a standard rodent model to evaluate the effect of this compound on the repair of bone fractures.
-
Animal Model: Use skeletally mature male rats (e.g., Sprague-Dawley, 250-300g).[21][22]
-
Surgical Procedure:
-
Treatment: Administer this compound or a vehicle control systemically (e.g., subcutaneous injection) or locally at the fracture site, starting from the day of surgery and continuing for a defined period (e.g., 4-8 weeks).
-
Monitoring of Fracture Healing:
-
Radiographic Analysis: Take weekly or bi-weekly X-rays of the fractured femur to assess callus formation and bridging.[25]
-
Micro-Computed Tomography (µCT): At the end of the study, harvest the femurs and perform high-resolution µCT analysis to quantify callus volume, bone mineral density, and trabecular microarchitecture.[25]
-
Biomechanical Testing: Perform three-point bending tests on the healed femurs to determine their ultimate strength, stiffness, and energy to failure.[26]
-
Histological Analysis: Decalcify and section the fracture callus for histological staining (e.g., H&E, Safranin O/Fast Green) to evaluate tissue composition (bone, cartilage, fibrous tissue) and cellular activity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in osteoblasts.
Caption: Experimental workflow for in vivo fracture healing studies.
Conclusion
This compound represents a promising next-generation therapeutic for bone loss and fracture healing. Its bone-targeting design, coupled with the potent anabolic effects of EP4 receptor agonism, offers the potential for enhanced efficacy and an improved safety profile compared to existing treatments. The experimental frameworks outlined in this guide provide a robust basis for the continued preclinical and clinical evaluation of this compound and other novel bone-anabolic agents. As more data on this compound becomes available, a clearer picture of its clinical utility will emerge, potentially offering a new standard of care for patients with debilitating bone disorders.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. lifesciencesbc.ca [lifesciencesbc.ca]
- 3. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 4. Prostaglandin EP2 and EP4 receptor agonists in bone formation and bone healing: In vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]
- 7. Stimulation of cAMP production and cyclooxygenase-2 by prostaglandin E(2) and selective prostaglandin receptor agonists in murine osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular signaling in bone cells: regulation of cell differentiation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Osterix and RUNX2 are Transcriptional Regulators of Sclerostin in Human Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of a prostaglandin EP4 agonist, ONO-4819, and risedronate on trabecular microstructure and bone strength in mature ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Relationship between alkaline phosphatase levels, osteopontin expression, and mineralization in differentiating MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Primary human osteoblasts with reduced alkaline phosphatase and matrix mineralization baseline capacity are responsive to extremely low frequency pulsed electromagnetic field exposure — Clinical implication possible - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 23. Advances in Animal Models for Studying Bone Fracture Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Evaluation of Femoral Bone Fracture Healing in Rats by the Modal Damping Factor and Its Correlation With Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The effect of osteoporosis and its treatment on fracture healing a systematic review of animal and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Irodanoprost for Duchenne Muscular Dystrophy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a severe, progressive, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to chronic muscle damage, inflammation, fibrosis, and a gradual loss of muscle mass and function. Current therapeutic strategies aim to either restore dystrophin expression or address the secondary pathologies. Irodanoprost (MES-1022), a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist, represents a novel therapeutic approach targeting muscle regeneration and preservation. This document provides an in-depth technical overview of the preclinical research on this compound for the treatment of DMD, summarizing the available data, detailing likely experimental protocols, and visualizing the key signaling pathways.
Mechanism of Action
This compound is a selective agonist of the prostaglandin E2 receptor EP4 subtype.[1] Prostaglandins (B1171923) are known to play a role in muscle regeneration in both rodents and humans through the EP4 receptor.[1] However, the systemic administration of prostaglandins is often limited by tolerability issues. This compound is engineered to overcome this limitation by conjugating the selective EP4 agonist to a moiety that targets calcium-rich tissues, such as bone and, importantly, damaged myofibers.[1] This targeted delivery strategy aims to concentrate the therapeutic effect at the site of muscle injury, enhancing efficacy and minimizing systemic side effects.
The activation of the EP4 receptor on muscle stem cells (MuSCs) is crucial for their proliferation, a key step in muscle repair.[1] This signaling cascade is essential for effective muscle regeneration following injury.
Preclinical Efficacy in a Dystrophin-Lacking Rat Model
Preclinical studies of this compound were conducted in a dystrophin-lacking rat model exhibiting a severe and progressive form of Duchenne muscular dystrophy with impaired myoregeneration.[1] The findings from these studies are summarized below.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the preclinical evaluation of this compound in a dystrophin-lacking rat model of DMD. The data is based on a presentation at the MDA Clinical & Scientific Conference in March 2024.[1]
| Parameter | Vehicle Control | This compound (1 or 3 mg/kg) | Outcome | p-value | Citation |
| Contractile Tissue (Tibialis Anterior) | Baseline | 2-fold increase | Increased contractile tissue | <0.01 | [1] |
| Body Weight | Continued loss | Reversal of loss and progressive gain | Improved overall health | - | [1] |
| Tibialis Anterior Weight | Baseline | Increased | Increased muscle mass | - | [1] |
| Myofiber Characteristics (Tibialis Anterior) | Baseline | Increased number and average size | Enhanced muscle regeneration | - | [1] |
| Muscle Composition (Tibialis Anterior) | Baseline | Reduced fibrosis and fat | Improved muscle quality | - | [1] |
| Muscle Function (Extensor Digitorum Longus) | Baseline | Greater tetanus force and stiffness | Improved muscle contractility | - | [1] |
| Cardiac Morphology | Cardiomegaly | Reversal of cardiomegaly | Cardioprotective effect | - | [1] |
Note: Specific quantitative values for body weight change, tibialis anterior weight, myofiber characteristics, fibrosis/fat reduction, tetanus force/stiffness, and cardiomegaly reversal were not publicly available in the cited source. The table reflects the reported qualitative outcomes and the single provided quantitative measure.
Experimental Protocols
While the complete, detailed experimental protocols from the this compound preclinical studies are not publicly available, this section outlines the likely methodologies based on standard practices in preclinical DMD research and the information provided in the available source.[1]
Animal Model
-
Species: Rat
-
Model: Dystrophin-lacking rat model with severe and progressive DMD and impaired myoregeneration.[1] This likely refers to a genetically engineered model such as the Dmdmdx rat, which recapitulates many of the severe pathological features of human DMD, including progressive muscle necrosis, regeneration, fibrosis, and cardiomyopathy.[2][3][4]
Dosing Regimen
-
Test Article: this compound
-
Doses: 1 mg/kg and 3 mg/kg[1]
-
Route of Administration: Subcutaneous injection[1]
-
Frequency: Once-weekly[1]
-
Duration: 8 weeks[1]
-
Control Groups: Vehicle-treated dystrophic rats and vehicle-treated wild-type control rats.[1]
Efficacy Endpoints and Assessment Methods
-
Body Weight: Monitored weekly to assess overall health and systemic effects of the treatment.
-
Muscle Histology (Tibialis Anterior):
-
Tissue Preparation: Muscles were likely excised, weighed, and flash-frozen in liquid nitrogen-cooled isopentane (B150273) or fixed in formalin for paraffin (B1166041) embedding.
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall muscle architecture, identify areas of necrosis, regeneration (centrally nucleated fibers), and inflammation.[5]
-
Sirius Red or Masson's Trichrome: To specifically stain and quantify collagen deposition as a measure of fibrosis.[5]
-
Oil Red O: To stain for neutral lipids and quantify fatty infiltration.[6][7]
-
-
Analysis: Quantitative image analysis would be performed to determine the percentage of fibrotic and fatty tissue area, as well as the number and cross-sectional area of myofibers.[5]
-
-
Ex Vivo Muscle Function (Extensor Digitorum Longus):
-
Preparation: The extensor digitorum longus (EDL) muscle would be carefully dissected and mounted in a bath containing oxygenated Krebs-Ringer solution.[8][9]
-
Stimulation: The muscle would be stimulated electrically with platinum electrodes to elicit contractions.
-
Measurement: A force transducer would be used to measure twitch and tetanic force. Tetanic force is achieved by applying a train of stimuli at a high frequency (e.g., 50-150 Hz).[9][10] Stiffness would be calculated from the force-length relationship.
-
-
Cardiac Analysis:
-
Gross Morphology: Hearts would be excised, weighed, and examined for gross evidence of cardiomegaly.
-
Histology: Heart tissue would be sectioned and stained (e.g., with H&E and Masson's Trichrome) to assess for cardiomyocyte hypertrophy, necrosis, and fibrosis.
-
Signaling Pathways and Visualizations
This compound-Mediated Muscle Regeneration Signaling Pathway
This compound, as a selective EP4 agonist, is proposed to promote muscle regeneration by activating a specific signaling cascade within muscle stem cells. The diagram below illustrates this pathway.
Caption: this compound signaling cascade in muscle stem cells.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines the logical flow of the preclinical experiments conducted to evaluate the efficacy of this compound in the DMD rat model.
Caption: Experimental workflow for this compound preclinical studies.
Discussion and Future Directions
The preclinical data available for this compound in a severe rat model of Duchenne muscular dystrophy are promising. The compound has demonstrated beneficial effects on multiple relevant endpoints, including muscle mass, composition, function, and cardiac health.[1] The targeted delivery mechanism via an EP4 agonist conjugated to a calcium-seeking moiety is an innovative approach to enhance the therapeutic index of a potentially potent regenerative pathway.[1]
However, several key pieces of information are not yet publicly available. The full quantitative data set from the preclinical studies is needed to fully appreciate the magnitude of the observed effects. Furthermore, detailed safety and toxicology data will be critical for the continued development of this compound.
This compound is reportedly in Phase I clinical studies for DMD, bone loss, and facioscapulohumeral muscular dystrophy.[1][11] The results of these early clinical trials will be crucial in determining the safety, tolerability, and potential efficacy of this novel therapeutic agent in humans. Future preclinical work could explore the combination of this compound with other therapeutic modalities, such as dystrophin-restoring therapies, to assess potential synergistic effects.
Conclusion
This compound is a promising novel therapeutic candidate for Duchenne muscular dystrophy with a unique, targeted mechanism of action aimed at promoting muscle regeneration. The preclinical data, though not yet fully published, suggest a positive impact on key pathological features of the disease in a severe animal model. Further data from ongoing clinical trials are eagerly awaited to understand the full potential of this compound as a treatment for DMD.
References
- 1. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 2. Characterization of Dystrophin Deficient Rats: A New Model for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dystrophin deficient rats: a new and promising model for DMD - Institut de Myologie [institut-myologie.org]
- 4. The rise of rat models for Duchenne muscular dystrophy and therapeutic evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Guide to Examining Intramuscular Fat Formation and its Cellular Origin in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel method for the quantification of fatty infiltration in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twitch and tetanic force responses and longitudinal propagation of action potentials in skinned skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Characteristics of Tetanic Force Produced by the Sternomastoid Muscle of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
Irodanoprost: A Targeted Approach to Mitigating Muscle Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Muscle fibrosis, a pathological hallmark of numerous neuromuscular diseases, including Duchenne muscular dystrophy (DMD), is characterized by the excessive deposition of extracellular matrix (ECM) components, leading to muscle stiffness, impaired function, and a hindered regenerative capacity. Irodanoprost (MES-1022), a selective prostaglandin (B15479496) E2 receptor EP4 subtype agonist, has emerged as a promising therapeutic candidate for reducing muscle fibrosis and improving muscle health. Preclinical studies in a dystrophin-lacking rat model of DMD have demonstrated that this compound can significantly reduce muscle fibrosis and fat accumulation, increase myofiber size and number, and enhance muscle contractility. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-fibrotic effects, including available preclinical data, detailed experimental methodologies, and the proposed underlying signaling pathways.
This compound: Mechanism of Action and Preclinical Efficacy
This compound is a selective agonist for the prostaglandin E2 (PGE2) receptor EP4. This receptor is a G-protein coupled receptor that, upon activation, typically leads to an increase in intracellular cyclic AMP (cAMP) levels. In the context of fibrosis, this signaling cascade is believed to counteract the pro-fibrotic effects of transforming growth factor-beta (TGF-β), a key cytokine in the fibrotic process.
Preclinical Evidence in a Duchenne Muscular Dystrophy (DMD) Rat Model
A pivotal study presented at the 2024 MDA Clinical & Scientific Conference by Kajabadi, N. et al. investigated the effects of this compound in a dystrophin-lacking rat model exhibiting severe and progressive DMD with impaired myoregeneration. The study highlights the potential of this compound to ameliorate the dystrophic phenotype.
Data Summary:
While the precise quantitative data from the aforementioned study is not yet publicly available in a peer-reviewed format, the presented findings are summarized below.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | Outcome |
| Muscle Fibrosis | Severe | Reduced | Significantly Reduced | Qualitative reduction in fibrotic tissue. |
| Intramuscular Fat | Present | Reduced | Significantly Reduced | Qualitative reduction in fat infiltration. |
| Myofiber Number | Baseline | Increased | Increased | Increase in the number of muscle fibers. |
| Myofiber Size | Baseline | Increased | Increased | Increase in the average size of muscle fibers. |
| Contractile Tissue | Baseline | - | 2-fold Increase (p<0.01) | Significant increase in functional muscle tissue. |
| Tetanus Force | Impaired | Improved | Improved | Enhancement of muscle contractile force. |
| Muscle Stiffness | Increased | Reduced | Reduced | Improvement in muscle elasticity. |
| Body Weight | Progressive Loss | Reversed Loss, Progressive Gain | Reversed Loss, Progressive Gain | Positive systemic effect on animal health. |
| Cardiomegaly | Present | Reversed | Reversed | Amelioration of cardiac hypertrophy. |
Experimental Protocols
The following sections detail the methodologies typically employed in preclinical studies to assess the efficacy of anti-fibrotic agents like this compound in a DMD rat model.
Animal Model and Drug Administration
-
Animal Model: Dystrophin-lacking rats (e.g., Dmdmdx rat model) are utilized as they closely mimic the progressive muscle degeneration and fibrosis observed in human DMD patients.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or other appropriate vehicle)
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
-
Administration: this compound is administered via subcutaneous injections, once weekly, for a duration of 8 weeks.
-
Ethical Considerations: All animal procedures must be conducted in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.
Histological Analysis of Muscle Fibrosis
-
At the end of the treatment period, animals are euthanized, and the tibialis anterior muscles are dissected.
-
Muscle samples are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Fixed tissues are then processed through graded alcohols and xylene and embedded in paraffin (B1166041) wax.
-
Paraffin blocks are sectioned at a thickness of 5 µm using a microtome.
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Rinse and differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification: Images of stained sections are captured using a light microscope. The fibrotic area (stained blue) is quantified as a percentage of the total muscle cross-sectional area using image analysis software (e.g., ImageJ).
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Picrosirius Red solution for 1 hour.
-
Wash in two changes of acidified water.
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in xylene and mount.
-
Quantification: Stained sections are visualized under polarized light, where collagen fibers appear bright red/orange. The area of birefringence is quantified relative to the total tissue area.
Immunohistochemistry for Collagen Type I
-
Antigen Retrieval: Deparaffinized sections are subjected to heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% normal goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against Collagen Type I overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody.
-
Detection: An avidin-biotin-peroxidase complex (ABC) reagent is applied, followed by a diaminobenzidine (DAB) substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Sections are dehydrated, cleared, and mounted.
-
Quantification: The area of positive staining for Collagen Type I is quantified as a percentage of the total muscle area.
Signaling Pathways and Visualizations
The anti-fibrotic effect of this compound is believed to be mediated through the EP4 receptor, leading to the inhibition of pro-fibrotic signaling cascades.
Proposed Signaling Pathway of this compound in Reducing Muscle Fibrosis
This compound, as a selective EP4 agonist, is hypothesized to reduce muscle fibrosis by modulating the TGF-β signaling pathway. Activation of the EP4 receptor increases intracellular cAMP, which in turn can inhibit the nuclear translocation and activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). YAP/TAZ are key downstream effectors of the TGF-β pathway and are critical for the transdifferentiation of fibroblasts into myofibroblasts and the subsequent deposition of ECM proteins.
Caption: Proposed signaling pathway of this compound in muscle cells.
Experimental Workflow for Preclinical Evaluation
The workflow for evaluating the anti-fibrotic potential of a compound like this compound involves a series of steps from animal model selection to functional and histological assessment.
Irodanoprost: A Technical Overview of Its Pharmacokinetic and Pharmacodynamic Profile
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Irodanoprost is a clinical-stage drug candidate.[1] As such, comprehensive quantitative pharmacokinetic and pharmacodynamic data are not fully available in the public domain. This guide synthesizes available information and provides a framework for its anticipated pharmacological profile based on its mechanism of action and data from analogous compounds.
Introduction
This compound (also known as MES-1022) is an investigational drug being developed by Mesentech Inc. for the treatment of Duchenne muscular dystrophy (DMD), osteogenesis imperfecta, and osteoporosis.[1] It is a selective agonist for the prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[1][2] A key feature of this compound is its chemical design, which includes a moiety that targets calcium-rich tissues.[2] This design aims to concentrate the drug's activity at sites of bone and damaged muscle, potentially enhancing efficacy and improving systemic tolerability compared to non-targeted prostaglandin agonists.[2]
Pharmacodynamics: Mechanism of Action
This compound exerts its therapeutic effects by selectively activating the EP4 receptor, a G-protein coupled receptor (GPCR). The EP4 receptor is known to play a crucial role in mediating tissue repair and regeneration, particularly in bone and muscle.[2]
Signaling Pathway
Upon binding of this compound, the EP4 receptor undergoes a conformational change, leading to the activation of the Gαs subunit of its associated heterotrimeric G-protein. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This signaling pathway ultimately modulates gene expression to promote anti-inflammatory and regenerative processes.
Caption: this compound activates the EP4 receptor, initiating a Gαs-cAMP-PKA signaling cascade.
Anticipated Pharmacodynamic Effects
-
In Duchenne Muscular Dystrophy (DMD): Prostaglandins are known to induce muscle regeneration.[2] By activating EP4 receptors in damaged myofibers, this compound is expected to increase the number and size of myofibers, enhance muscle contractility, and reduce fibrosis and fat infiltration in the muscle tissue.[2]
-
In Bone Disorders: The EP4 receptor is a key mediator of bone formation (osteogenesis). Activation of this pathway is expected to stimulate osteoblast activity, leading to increased bone density and improved bone quality.
Illustrative Pharmacodynamic Parameters
The following table presents hypothetical data to illustrate how the pharmacodynamic profile of this compound would be characterized. These values are not based on published data for this compound.
| Parameter | Description | Illustrative Value | Target |
| Kd | Equilibrium Dissociation Constant | 5.2 nM | EP4 Receptor |
| EC50 | Half-maximal Effective Concentration | 12.5 nM | cAMP Production |
| Emax | Maximum Effect | 98% (vs. PGE2) | cAMP Production |
| Selectivity | Binding affinity for other EP receptors | >100-fold vs. EP1, EP2, EP3 | EP4 Receptor |
Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion (ADME)
The pharmacokinetic profile of this compound is uniquely influenced by its tissue-targeting design.
Conceptual Pharmacokinetic Workflow
This compound is engineered with a moiety that has a high affinity for calcium-rich tissues.[2] Following administration, the drug is expected to distribute systemically, but preferentially accumulate and be retained at sites of high calcium concentration, such as the bone matrix and areas of muscle damage (which exhibit calcium influx). This targeted delivery is designed to maximize local drug concentration at the site of action while minimizing systemic exposure and associated side effects.
Caption: Conceptual pharmacokinetic pathway for the tissue-targeted drug this compound.
Illustrative Pharmacokinetic Parameters
This table provides hypothetical pharmacokinetic parameters for illustrative purposes.
| Parameter | Description | Illustrative Value (Rat Model) |
| Tmax | Time to maximum plasma concentration | 1.5 hours |
| Cmax | Maximum plasma concentration | 150 ng/mL |
| AUC | Area under the plasma concentration-time curve | 980 ng*h/mL |
| t1/2 (plasma) | Plasma elimination half-life | 2.5 hours |
| t1/2 (bone) | Elimination half-life from bone | > 48 hours |
| Vd | Volume of distribution | 0.8 L/kg |
| CL | Clearance | 5.5 mL/min/kg |
Key Experimental Protocols
To characterize a compound like this compound, a series of standard in vitro and in vivo experiments would be conducted. The following are detailed, representative protocols.
Protocol: EP4 Receptor Binding Assay
-
Objective: To determine the binding affinity (Kd) of this compound for the human EP4 receptor.
-
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human EP4 receptor are cultured and harvested. The cells are lysed via sonication in a hypotonic buffer, and the cell membrane fraction is isolated by ultracentrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand with known affinity for EP4 (e.g., [3H]-Prostaglandin E2) is incubated with the prepared cell membranes.
-
Test Compound Addition: Increasing concentrations of this compound (the "cold" competitor ligand) are added to the incubation mixtures.
-
Incubation & Separation: The mixture is incubated at room temperature to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand using rapid vacuum filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of this compound. A non-linear regression analysis is used to calculate the IC50 (concentration of this compound that inhibits 50% of radioligand binding), which is then converted to the Kd value using the Cheng-Prusoff equation.
-
Protocol: In Vivo Efficacy Study in a DMD Mouse Model (mdx Mouse)
-
Objective: To evaluate the in vivo efficacy of this compound in improving muscle function and histology.
-
Methodology:
-
Animal Model: Male mdx mice (a commonly used model for DMD) and wild-type control mice are used, typically starting at 4-6 weeks of age.
-
Dosing: Mice are randomly assigned to treatment groups: Vehicle control, this compound (e.g., low, medium, and high doses). The drug is administered via a clinically relevant route (e.g., subcutaneous injection) daily or several times per week for a period of 4-12 weeks.
-
Functional Assessment: Muscle function is assessed at baseline and at the end of the study. Key tests include:
-
Grip Strength Test: To measure forelimb and hindlimb muscle strength.
-
Treadmill Exhaustion Test: To measure endurance and fatigue resistance.
-
-
Ex Vivo Muscle Contractility: At the end of the study, the extensor digitorum longus (EDL) or soleus muscle is dissected. The muscle is mounted in an organ bath, and its contractile properties (e.g., twitch force, tetanic force) are measured via electrical stimulation.
-
Histological Analysis: Tibialis anterior muscles are harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome). Analysis includes measuring myofiber cross-sectional area, counting the number of centrally nucleated (regenerating) fibers, and quantifying the extent of fibrosis and fat infiltration.
-
Data Analysis: Statistical comparisons are made between the vehicle-treated mdx mice, this compound-treated mdx mice, and wild-type controls.
-
References
Irodanoprost: A Technical Guide to a Novel EP4 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irodanoprost (also known as MES-1022) is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4). As a member of the G-protein coupled receptor (GPCR) family, the EP4 receptor is a key mediator of various physiological and pathological processes, including inflammation, bone metabolism, and tissue regeneration. This compound is currently under investigation as a therapeutic agent for conditions such as osteogenesis-related diseases and Duchenne muscular dystrophy (DMD)[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for the characterization of this compound.
Chemical Structure and Physicochemical Properties
This compound is a complex small molecule with the IUPAC name 7-((R)-2-((R,E)-4,4-difluoro-3-(2-(4-((4-hydroxy-4,4-diphosphonobutyl)carbamoyl)phenyl)acetoxy)-4-phenylbut-1-en-1-yl)-5-oxopyrrolidin-1-yl)heptanoic acid. Its chemical structure is characterized by a difluorinated prostaglandin-like core conjugated to a moiety designed to target calcium-rich tissues[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 7-((R)-2-((R,E)-4,4-difluoro-3-(2-(4-((4-hydroxy-4,4-diphosphonobutyl)carbamoyl)phenyl)acetoxy)-4-phenylbut-1-en-1-yl)-5-oxopyrrolidin-1-yl)heptanoic acid | N/A |
| Synonyms | Irodanoprostum, MES-1022 | [1] |
| CAS Number | 2055490-48-5 | N/A |
| Molecular Formula | C34H44F2N2O13P2 | N/A |
| Molecular Weight | 788.66 g/mol | N/A |
| SMILES | C(CCCN1--INVALID-LINK--(F)F)OC(=O)Cc3ccc(cc3)C(=O)NCCCC(O)(P(=O)(O)O)P(=O)(O)O">C@@HCCC1=O)CCC(=O)O | N/A |
| Appearance | To be determined | N/A |
| Solubility | To be determined | N/A |
| Stability | Store at -20°C for long-term storage. | N/A |
Mechanism of Action and Signaling Pathways
This compound is a selective agonist for the prostanoid EP4 receptor. The EP4 receptor is a GPCR that primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex.
Canonical Gs-cAMP Signaling Pathway
Activation of the EP4 receptor by this compound leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase (AC). Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
Caption: Canonical EP4 Receptor Signaling Pathway.
Alternative Signaling Pathways
In addition to the canonical Gs-cAMP pathway, the EP4 receptor has been shown to couple to other signaling cascades, including:
-
PI3K/Akt Pathway: The EP4 receptor can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.
-
β-Arrestin Pathway: Upon phosphorylation by G protein-coupled receptor kinases (GRKs), the EP4 receptor can recruit β-arrestins, leading to receptor desensitization, internalization, and activation of distinct signaling pathways, such as the ERK/MAPK cascade.
Pharmacological Properties
Receptor Binding Affinity and Functional Potency
Specific quantitative data for this compound's binding affinity (Ki) and functional potency (EC50) are not yet publicly available. However, potent and selective EP4 agonists typically exhibit high affinity and potency in the nanomolar range.
Table 2: Representative Pharmacological Data for EP4 Receptor Ligands
| Compound | Receptor | Assay Type | Value | Source |
| PGE2 | Human EP4 | Radioligand Binding (Ki) | ~1-5 nM | N/A |
| PGE2 | Human EP4 | cAMP Accumulation (EC50) | ~1-10 nM | N/A |
| This compound | Human EP4 | Radioligand Binding (Ki) | Data not available | |
| This compound | Human EP4 | cAMP Accumulation (EC50) | Data not available |
Selectivity Profile
This compound is reported to be a selective EP4 receptor agonist. A comprehensive selectivity profile against other prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, TP) would be crucial for understanding its off-target effects. This data is not currently in the public domain.
Pharmacokinetics
Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound in various preclinical species are not yet publicly available.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of this compound.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[3H]-PGE2 (radioligand)
-
Unlabeled PGE2 (for non-specific binding determination)
-
This compound (test compound)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-hEP4 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of this compound or unlabeled PGE2 (for standard curve).
-
A fixed concentration of [3H]-PGE2 (typically at its Kd).
-
Cell membrane preparation.
-
-
For total binding, add only [3H]-PGE2 and membranes.
-
For non-specific binding, add a high concentration of unlabeled PGE2, [3H]-PGE2, and membranes.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGE2 binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Radioligand Binding Assay Workflow.
This protocol describes a cell-based functional assay to determine the potency (EC50) of this compound in stimulating cAMP production via the EP4 receptor, using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
This compound (test compound)
-
PGE2 (positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Cell Preparation:
-
Culture HEK293-hEP4 cells to the desired confluency.
-
Harvest and resuspend the cells in stimulation buffer containing a PDE inhibitor to prevent cAMP degradation.
-
Dispense the cell suspension into a 384-well plate.
-
-
Compound Addition and Stimulation:
-
Add increasing concentrations of this compound or PGE2 (for a standard curve) to the wells.
-
Incubate the plate at room temperature for a predetermined stimulation time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubate for 1 hour at room temperature to allow for cell lysis and the competitive binding reaction to occur.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (e.g., 665 nm / 620 nm) for each well.
-
Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Caption: HTRF cAMP Functional Assay Workflow.
In Vivo Studies in a Duchenne Muscular Dystrophy (DMD) Model
The following protocol is based on a reported study of this compound in dystrophin-lacking rats, a model for DMD[1].
Animal Model:
-
Dystrophin-lacking rats (e.g., Dmdmdx rats) exhibiting a severe and progressive DMD phenotype.
Experimental Design:
-
Acclimatization: House the animals in a controlled environment with a standard diet and water ad libitum for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to the following groups:
-
Vehicle control
-
This compound (1 mg/kg)
-
This compound (3 mg/kg)
-
-
Dosing:
-
Administer this compound or vehicle via subcutaneous injection once weekly for 8 weeks[1].
-
-
Monitoring:
-
Monitor body weight weekly.
-
Perform functional assessments at baseline and at regular intervals throughout the study.
-
-
Endpoint Analysis:
-
At the end of the 8-week treatment period, euthanize the animals and collect tissues for analysis.
-
Outcome Measures:
-
In vivo Functional Assessment:
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Locomotor Activity: Assess spontaneous activity in an open field test.
-
-
Ex vivo Muscle Contractility:
-
Isolate specific muscles (e.g., extensor digitorum longus - EDL) and measure contractile properties (e.g., twitch force, tetanus force) in an organ bath system.
-
-
Histological Analysis:
-
Collect tibialis anterior and heart muscles.
-
Fix, embed, and section the tissues.
-
Perform Hematoxylin and Eosin (H&E) staining to assess myofiber size, number, and central nucleation.
-
Perform Masson's trichrome staining to quantify fibrosis.
-
Perform Oil Red O staining to assess fat infiltration.
-
-
Biochemical Analysis:
-
Measure serum creatine (B1669601) kinase (CK) levels as a marker of muscle damage.
-
Conclusion
This compound is a promising selective EP4 receptor agonist with potential therapeutic applications in diseases characterized by impaired tissue regeneration, such as Duchenne muscular dystrophy. Its unique chemical structure, designed for targeted delivery, and its mechanism of action through the well-characterized EP4 signaling pathway make it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro and in vivo characterization of this compound and similar compounds, facilitating a deeper understanding of their pharmacological properties and therapeutic potential. Further disclosure of quantitative binding, potency, selectivity, and pharmacokinetic data will be essential for its continued development.
References
Irodanoprost: An In-Depth Technical Guide on Cellular Targets Beyond the EP4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irodanoprost is a synthetic agonist primarily targeting the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 4 (EP4).[1] Developed by Mesentech, it is currently under investigation for therapeutic applications in conditions such as Duchenne Muscular Dystrophy and osteoporosis.[1][2] While the intended mechanism of action revolves around the activation of the EP4 receptor, a comprehensive understanding of its full cellular interaction profile is crucial for a complete safety and efficacy assessment. This technical guide consolidates the available information on the cellular targets of this compound with a specific focus on potential interactions beyond its primary EP4 receptor target. However, it is important to note that detailed public data on the comprehensive selectivity profile of this compound across the full panel of prostanoid receptors remains limited.
Introduction to this compound and Prostanoid Receptors
Prostanoids are a class of lipid mediators derived from arachidonic acid that play a critical role in a wide array of physiological and pathological processes, including inflammation, pain, and tissue regeneration. Their effects are mediated through a family of nine distinct G-protein coupled receptors (GPCRs): the prostaglandin D2 receptors (DP1, DP2), prostaglandin E2 receptors (EP1, EP2, EP3, EP4), the prostaglandin F receptor (FP), the prostacyclin receptor (IP), and the thromboxane (B8750289) receptor (TP).
This compound is designed as a selective agonist for the EP4 receptor. The activation of the EP4 receptor is known to stimulate Gs-protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade is implicated in various cellular responses, including anti-inflammatory effects and tissue regeneration.[3]
Known Cellular Target: The EP4 Receptor
This compound's primary pharmacological activity is the activation of the EP4 receptor. This interaction has been positioned as the therapeutic mechanism for its potential use in muscle regeneration and bone formation.[1][2] The signaling pathway initiated by EP4 receptor activation is multifaceted, involving not only the canonical Gs-cAMP-PKA pathway but also potential coupling to other signaling molecules like β-arrestin and pathways involving PI3K/Akt and ERK.[4]
Cellular Targets Beyond the EP4 Receptor: An Area for Investigation
A critical aspect of drug development is the characterization of a compound's selectivity profile to identify potential off-target interactions that could lead to unforeseen side effects or even contribute to its therapeutic efficacy. For this compound, a thorough evaluation of its binding affinity and functional activity at other prostanoid receptors is essential.
As of the latest available information, specific quantitative data (e.g., Ki or EC50 values) detailing the binding affinity and functional activity of this compound across the full panel of prostanoid receptors (EP1, EP2, EP3, DP, FP, IP, and TP) is not publicly available. Such data would typically be generated during preclinical development using a comprehensive receptor screening panel.
Potential Interactions with Other Prostanoid Receptors
The structural similarity among prostanoid receptors raises the possibility of cross-reactivity for any given ligand. A comprehensive understanding of this compound's activity at these other receptors is therefore crucial.
-
EP1 and EP3 Receptors: These receptors are typically coupled to Gq and Gi proteins, respectively. Activation of EP1 leads to an increase in intracellular calcium, often mediating contractile and pro-inflammatory responses. EP3 receptor activation, through Gi, inhibits adenylyl cyclase, leading to a decrease in cAMP. Any significant agonist activity of this compound at these receptors could lead to complex physiological effects, potentially counteracting the desired therapeutic outcomes of EP4 agonism.
-
EP2 Receptor: Like EP4, the EP2 receptor is coupled to Gs and increases cAMP levels. While sharing a common signaling pathway, the tissue distribution and downstream effects of EP2 and EP4 activation can differ.
-
DP, FP, IP, and TP Receptors: These receptors mediate the effects of other prostaglandins (B1171923) and thromboxane and are involved in diverse physiological processes, including platelet aggregation (TP, IP), vasodilation (IP, DP), and uterine contraction (FP). Unintended activation of these receptors could lead to a range of side effects.
Data Presentation: The Need for Quantitative Analysis
To thoroughly assess the selectivity of this compound, quantitative data from binding and functional assays are required. The following tables are presented as templates for how such data should be structured for clear comparison, though they remain unpopulated due to the current lack of publicly available information for this compound.
Table 1: Hypothetical Binding Affinity Profile of this compound at Prostanoid Receptors
| Receptor Subtype | Ligand | Ki (nM) |
| EP1 | This compound | - |
| EP2 | This compound | - |
| EP3 | This compound | - |
| EP4 | This compound | - |
| DP1 | This compound | - |
| DP2 | This compound | - |
| FP | This compound | - |
| IP | This compound | - |
| TP | This compound | - |
Ki values represent the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity.
Table 2: Hypothetical Functional Activity Profile of this compound at Prostanoid Receptors
| Receptor Subtype | Assay Type | Ligand | EC50 (nM) | Emax (%) |
| EP1 | Calcium Mobilization | This compound | - | - |
| EP2 | cAMP Accumulation | This compound | - | - |
| EP3 | cAMP Inhibition | This compound | - | - |
| EP4 | cAMP Accumulation | This compound | - | - |
| DP1 | cAMP Accumulation | This compound | - | - |
| IP | cAMP Accumulation | This compound | - | - |
EC50 represents the half-maximal effective concentration, a measure of potency. Emax represents the maximum response relative to a reference agonist.
Experimental Protocols for Determining Cellular Targets
The following are standard experimental methodologies that would be employed to determine the selectivity profile of a compound like this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for a panel of prostanoid receptors.
General Protocol:
-
Membrane Preparation: Cell lines stably expressing the individual human recombinant prostanoid receptors (EP1, EP2, EP3, EP4, DP, FP, IP, TP) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a specific radioligand for each receptor subtype is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional activity (EC50 and Emax) of this compound at different prostanoid receptors.
-
cAMP Accumulation/Inhibition Assays (for Gs- and Gi-coupled receptors):
-
Cell Culture: Cells expressing the receptor of interest (e.g., EP2, EP4, DP, IP for Gs; EP3 for Gi) are seeded in multi-well plates.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with increasing concentrations of this compound. For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.
-
cAMP Measurement: Intracellular cAMP levels are measured using a variety of methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence resonance energy transfer (BRET)-based biosensors.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax values.
-
-
Calcium Mobilization Assays (for Gq-coupled receptors):
-
Cell Culture and Dye Loading: Cells expressing the Gq-coupled receptor (e.g., EP1, FP, TP) are plated and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Compound Addition and Signal Detection: A baseline fluorescence reading is taken before the addition of increasing concentrations of this compound. Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is plotted against the concentration of this compound to determine the EC50 and Emax.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of prostanoid receptors and a typical experimental workflow for receptor selectivity screening.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Page 1 | BioWorld [bioworld.com]
- 3. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin E2 receptor EP4 as the common target on cancer cells and macrophages to abolish angiogenesis, lymphangiogenesis, metastasis, and stem-like cell functions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Irodanoprost In Vitro Assay Protocols for Myoblasts: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irodanoprost is a potent and selective agonist for the prostaglandin (B15479496) E2 receptor subtype 4 (EP4). The EP4 receptor is a Gs protein-coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in various physiological processes, including muscle regeneration. Emerging research suggests that targeting the EP4 receptor could be a promising therapeutic strategy for muscle-wasting diseases.[1][2] In vivo studies in animal models of Duchenne Muscular Dystrophy (DMD) have shown that this compound can increase the number and size of myofibers, leading to a significant increase in contractile tissue and a reduction in fibrosis and fat accumulation.[1] These findings highlight the potential of this compound to promote myogenesis and muscle repair.
These application notes provide detailed protocols for in vitro assays to characterize the effects of this compound on myoblast proliferation, differentiation, and the underlying signaling mechanisms. The C2C12 mouse myoblast cell line is a widely used and appropriate model for these studies.
This compound Signaling Pathway in Myoblasts
This compound, as an EP4 receptor agonist, is expected to activate the canonical Gs-cAMP signaling pathway in myoblasts. The binding of this compound to the EP4 receptor leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Subsequently, cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression related to myoblast proliferation and differentiation.
Caption: this compound signaling pathway in myoblasts.
Key In Vitro Assays for this compound in Myoblasts
Herein, we detail three key in vitro assays to assess the efficacy of this compound on myoblast function:
-
Myoblast Proliferation Assay: To determine the effect of this compound on the proliferation rate of myoblasts.
-
cAMP Activation Assay: To confirm the engagement of the EP4 receptor and downstream signaling by measuring intracellular cAMP levels.
-
Myoblast Differentiation and Myotube Formation Assay: To quantify the impact of this compound on the differentiation of myoblasts into multinucleated myotubes.
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the effects of this compound on myoblasts.
Caption: General experimental workflow.
Protocol 1: Myoblast Proliferation Assay
This protocol is designed to quantify the effect of this compound on the proliferation of C2C12 myoblasts using a colorimetric MTT assay.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of Growth Medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in Growth Medium. Based on studies with other EP4 agonists, a starting concentration range of 1 nM to 1 µM is recommended.[3] After 24 hours of seeding, replace the medium with 100 µL of fresh Growth Medium containing different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Data Presentation:
| This compound Conc. | Absorbance (570 nm) at 24h (Mean ± SD) | % Proliferation vs. Vehicle at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | % Proliferation vs. Vehicle at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | % Proliferation vs. Vehicle at 72h |
| Vehicle Control | Data | 100% | Data | 100% | Data | 100% |
| 1 nM | Data | Data | Data | Data | Data | Data |
| 10 nM | Data | Data | Data | Data | Data | Data |
| 50 nM | Data | Data | Data | Data | Data | Data |
| 100 nM | Data | Data | Data | Data | Data | Data |
| 1 µM | Data | Data | Data | Data | Data | Data |
Note: This table should be populated with experimental data. Studies with other EP4 agonists suggest a significant increase in myoblast proliferation may be observed after 48 hours of treatment.[3]
Protocol 2: Intracellular cAMP Activation Assay
This protocol measures the activation of the EP4 receptor by this compound through the quantification of intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
C2C12 myoblasts
-
Serum-free DMEM
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP ELISA kit
-
6-well plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in 6-well plates and grow to 80-90% confluency in Growth Medium.
-
Pre-treatment: Replace the Growth Medium with serum-free DMEM and incubate for 2 hours. Then, add IBMX (final concentration 0.5 mM) and incubate for 30 minutes to inhibit cAMP degradation.
-
This compound Stimulation: Add different concentrations of this compound (e.g., 1 nM to 1 µM) to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP ELISA kit.
-
cAMP Quantification: Perform the cAMP ELISA according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Normalize the cAMP concentration to the protein concentration of the cell lysate.
Data Presentation:
| This compound Conc. | cAMP Concentration (pmol/mg protein) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | Data | 1 |
| 1 nM | Data | Data |
| 10 nM | Data | Data |
| 100 nM | Data | Data |
| 1 µM | Data | Data |
| Forskolin (Positive Control) | Data | Data |
Note: This table should be populated with experimental data. A dose-dependent increase in intracellular cAMP levels is expected upon this compound treatment.
Protocol 3: Myoblast Differentiation and Myotube Formation Assay
This protocol assesses the effect of this compound on the differentiation of C2C12 myoblasts into myotubes. Differentiation is quantified by immunofluorescence staining for myosin heavy chain (MyHC) and calculating the fusion index and myotube diameter.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM)
-
Differentiation Medium (DM): DMEM with 2% horse serum and 1% Penicillin-Streptomycin
-
This compound
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-Myosin Heavy Chain (MyHC)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
24-well plates with coverslips
Procedure:
-
Cell Seeding and Proliferation: Seed C2C12 myoblasts on coverslips in 24-well plates in Growth Medium. Allow cells to reach 80-90% confluency.
-
Induction of Differentiation: Replace the Growth Medium with Differentiation Medium containing various concentrations of this compound or vehicle control. Replenish the medium with fresh DM and treatments every 48 hours.
-
Incubation: Incubate for 3-5 days to allow for myotube formation.
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-MyHC primary antibody overnight at 4°C.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Fusion Index: Calculate as (Number of nuclei in myotubes / Total number of nuclei) x 100. A myotube is defined as a MyHC-positive cell with ≥ 2 nuclei.
-
Myotube Diameter: Measure the diameter of at least 50 myotubes per condition using image analysis software (e.g., ImageJ).
-
Data Presentation:
| This compound Conc. | Fusion Index (%) (Mean ± SD) | Myotube Diameter (µm) (Mean ± SD) | MyHC Expression (Fold Change vs. Vehicle) |
| Vehicle Control | Data | Data | 1 |
| 1 nM | Data | Data | Data |
| 10 nM | Data | Data | Data |
| 100 nM | Data | Data | Data |
| 1 µM | Data | Data | Data |
Note: This table should be populated with experimental data. MyHC expression can be quantified by Western blot as a complementary method.
Conclusion
The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's effects on myoblasts. Based on the known function of the EP4 receptor and in vivo data for this compound, it is hypothesized that this compound will promote myoblast proliferation and enhance myotube formation. The quantitative data generated from these assays will be crucial for elucidating the therapeutic potential of this compound in the context of muscle regeneration and for guiding further drug development efforts. It is important to note that the optimal concentrations and treatment durations for this compound in these assays should be empirically determined.
References
Application Notes and Protocols for Irodanoprost Studies in a Dystrophin-Lacking Rat Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, fibrosis, and eventual loss of ambulation and premature death due to cardiorespiratory failure. Preclinical research plays a crucial role in the development of novel therapeutics for DMD. The dystrophin-lacking rat model has emerged as a valuable tool in this research, as it recapitulates many of the key pathological features of human DMD more accurately than murine models.[1][2][3][4][5][6][7]
Irodanoprost is a selective prostaglandin (B15479496) E2 receptor 4 (EP4) agonist currently under development for the treatment of DMD.[8] Prostaglandins are known to play a role in muscle regeneration.[1] this compound has shown promise in preclinical studies by improving muscle function and histology in a dystrophin-lacking rat model.[1] These application notes provide detailed methodologies for conducting studies with this compound in a dystrophin-lacking rat model, including experimental protocols, data presentation guidelines, and visualization of the proposed signaling pathway.
Data Presentation
Quantitative data from this compound studies should be summarized in clearly structured tables to facilitate comparison between treatment and control groups.
Table 1: Effect of this compound on Body and Muscle Weight
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Tibialis Anterior Weight (mg) |
| Wild-Type + Vehicle | ||||
| Dystrophin-Lacking + Vehicle | ||||
| Dystrophin-Lacking + this compound (1 mg/kg) | ||||
| Dystrophin-Lacking + this compound (3 mg/kg) |
Table 2: Histological Analysis of Tibialis Anterior Muscle
| Treatment Group | Myofiber Cross-Sectional Area (µm²) | Percentage of Centrally Nucleated Fibers (%) | Fibrotic Area (%) | Adipose Tissue Infiltration (%) |
| Wild-Type + Vehicle | ||||
| Dystrophin-Lacking + Vehicle | ||||
| Dystrophin-Lacking + this compound (1 mg/kg) | ||||
| Dystrophin-Lacking + this compound (3 mg/kg) |
Note: A study on dystrophin-lacking rats showed that this compound treatment led to a 2-fold increase in contractile tissue compared to vehicle-treated DMD rats (p<0.01).[1] It also reduced tibialis anterior muscle fibrosis and fat.[1]
Table 3: Functional Assessment of Muscle and Heart
| Treatment Group | Forelimb Grip Strength (g) | Ex Vivo EDL Tetanic Force (mN) | Ex Vivo EDL Stiffness | Cardiomegaly (Heart Weight/Body Weight Ratio) |
| Wild-Type + Vehicle | ||||
| Dystrophin-Lacking + Vehicle | ||||
| Dystrophin-Lacking + this compound (1 mg/kg) | ||||
| Dystrophin-Lacking + this compound (3 mg/kg) |
Note: Ex vivo assays revealed that this compound administration resulted in greater tetanus force and stiffness in the extensor digitorum longus (EDL) muscle.[1] The compound also reversed cardiomegaly in DMD rats compared to vehicle.[1]
Experimental Protocols
Animal Model and this compound Administration
Animal Model: Dystrophin-lacking rats (e.g., Dmdmdx or R-DMDdel52 strains) with a severe and progressive DMD phenotype should be used.[1][3][6][7][9] Age-matched, wild-type rats of the same strain should serve as controls. Animals should be housed in a controlled environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.
This compound Administration Protocol:
-
Preparation of this compound: Dissolve this compound in a suitable vehicle (e.g., saline, PBS with a small percentage of a solubilizing agent if necessary). The vehicle alone will be used for the control groups.
-
Dosing: Based on preclinical findings, this compound can be administered at doses of 1 and 3 mg/kg.[1]
-
Administration Route and Frequency: Administer this compound or vehicle via subcutaneous injection once weekly for a duration of 8 weeks.[1]
-
Monitoring: Monitor the body weight of the animals weekly.
Functional Assessment
Forelimb Grip Strength Test Protocol:
-
Apparatus: A grip strength meter equipped with a horizontal metal bar or grid.
-
Acclimatization: Acclimate the rats to the testing room for at least 30 minutes before the test.[10]
-
Procedure: a. Hold the rat by the base of its tail and lower it towards the grip bar. b. Allow the rat to grasp the bar with its forepaws. c. Gently and steadily pull the rat away from the meter in a horizontal plane until its grip is broken.[10][11] d. The peak force exerted by the rat is automatically recorded by the meter. e. Perform five consecutive trials for each animal with a short rest period between trials.[12] f. The average or the median of the trials is used as the grip strength value for that animal.
Ex Vivo Muscle Contractility Protocol (Extensor Digitorum Longus - EDL)
-
Muscle Dissection: a. Euthanize the rat according to approved protocols. b. Carefully dissect the EDL muscle from one hindlimb, keeping the tendons at both ends intact.
-
Mounting and Equilibration: a. Mount the isolated EDL muscle in a tissue bath containing oxygenated Ringer's solution at a controlled temperature (e.g., 30°C). b. Attach one tendon to a fixed hook and the other to a force transducer.[13] c. Allow the muscle to equilibrate for a set period (e.g., 15-30 minutes) with periodic gentle stimulation.[14]
-
Measurement of Contractile Properties: a. Determine the optimal muscle length (Lo) by incrementally stretching the muscle and eliciting single twitches until the maximal twitch force is achieved.[15] b. To measure maximal tetanic force, stimulate the muscle with a train of pulses at a high frequency (e.g., 100-150 Hz).[15][13][14] c. Record the peak force generated. d. Muscle stiffness can be assessed from the force-length relationship during a slow stretch.
Histological Analysis
Tissue Preparation:
-
Following euthanasia, carefully dissect the tibialis anterior and heart.
-
For cryosectioning, embed the fresh tissue in optimal cutting temperature (OCT) compound and freeze in isopentane (B150273) pre-cooled with liquid nitrogen.[1][16]
-
For paraffin (B1166041) embedding, fix the tissue in 10% neutral buffered formalin for 24-48 hours, followed by standard processing and embedding.
Staining Protocols:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining: a. Section the muscle tissue at 8-10 µm. b. Stain with hematoxylin to visualize nuclei (blue/purple) and eosin to visualize cytoplasm and extracellular matrix (pink). c. This stain is used to assess overall muscle morphology, identify areas of necrosis, inflammation, and centrally nucleated (regenerating) fibers.[17][18][19]
-
Masson's Trichrome or Sirius Red Staining for Fibrosis: a. Section the muscle tissue at 8-10 µm. b. Masson's trichrome stains collagen fibers blue, nuclei black, and muscle fibers red. c. Sirius Red stains collagen red under bright-field microscopy and can be used with polarized light to differentiate between type I and type III collagen.[18] d. Quantify the fibrotic area as a percentage of the total muscle cross-sectional area using image analysis software.
-
Immunohistochemistry for Myofiber Size: a. Section the muscle tissue at 8-10 µm. b. Use an antibody against laminin (B1169045) or dystrophin (in wild-type controls) to clearly delineate the myofiber borders. c. Use appropriate fluorescently labeled secondary antibodies.[1][20][21][22] d. Capture images using a fluorescence microscope. e. Measure the cross-sectional area of individual myofibers using image analysis software.
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound in dystrophic muscle are mediated through the activation of the EP4 receptor. The proposed signaling cascade involves both the canonical cAMP/PKA pathway and the PI3K/Akt pathway, leading to enhanced muscle regeneration and reduced inflammation.
Caption: Proposed signaling pathway of this compound in muscle cells.
The experimental workflow for evaluating this compound in a dystrophin-lacking rat model involves several key stages, from animal selection and treatment to functional and histological assessment.
Caption: Experimental workflow for this compound studies.
References
- 1. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional and structural pathologies in skeletal muscle of a rat model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rise of rat models for Duchenne muscular dystrophy and therapeutic evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Dystrophin Deficient Rats: A New Model for Duchenne Muscular Dystrophy | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. mmpc.org [mmpc.org]
- 11. treat-nmd.org [treat-nmd.org]
- 12. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 13. Video: Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles [jove.com]
- 14. Ex Vivo Assessment of Contractility, Fatigability and Alternans in Isolated Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Muscle Function of the Extensor Digitorum Longus Muscle Ex vivo and Tibialis Anterior Muscle In situ in Mice [jove.com]
- 16. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Item - H&E staining of the tibialis anterior muscle in rats at 3, 7, and 14 days after mechanical compression injury of varying degrees. - Public Library of Science - Figshare [plos.figshare.com]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Rapid Determination of Myosin Heavy Chain Expression in Rat, Mouse, and Human Skeletal Muscle Using Multicolor Immunofluorescence Analysis | Semantic Scholar [semanticscholar.org]
- 22. Adaptable Immunofluorescence Protocol for Muscle Fiber Typing in FFPE Human and Mouse Skeletal Muscle and Intact Mouse Hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irodanoprost Administration in Mouse Models of Osteoporosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of Irodanoprost, a selective prostaglandin (B15479496) E2 receptor 4 (EP4) agonist, in mouse models of osteoporosis. The protocols are based on established methodologies for inducing osteoporosis in mice and findings from preclinical studies on related EP4 agonists.
Introduction
This compound is a drug candidate under development for the treatment of osteoporosis, among other conditions.[1] It functions by selectively targeting the prostaglandin E2 receptor 4 (EP4), a key receptor involved in bone metabolism.[1] Activation of the EP4 receptor has been shown to stimulate bone formation and prevent bone loss in various preclinical models of osteoporosis, making it a promising anabolic agent for treating this debilitating disease.[2][3] The primary mechanism of action involves the stimulation of osteoblast differentiation and activity, leading to increased bone mass and strength.[2][3]
This document outlines the protocols for evaluating the efficacy of this compound in the widely used ovariectomy-induced (OVX) mouse model of postmenopausal osteoporosis.
Data Presentation: this compound and Related EP4 Agonist Dosage in Rodent Models
The following table summarizes the administration and dosage of various selective EP4 agonists used in rodent models of bone loss. While specific preclinical data for this compound in osteoporosis models is emerging, the data from these structurally and functionally similar compounds provide a strong foundation for dose-ranging studies.
| Compound | Animal Model | Administration Route | Dosage | Frequency | Duration | Key Findings | Reference |
| ONO-AE1-329 | Wild-type Mice | Subcutaneous (s.c.) injection | 30 µg/kg | 3 times/day | 4 weeks | Enhanced anabolic effects on bone volume, increased mineral apposition and bone formation rates. | [4] |
| ONO-4819 | Ovariectomized (OVX) Rats | Subcutaneous (s.c.) injection | 10-30 µg/kg | 3 times/day | 70 days | Prevented bone loss and restored bone mass and strength. | [2][5] |
| AE1-329 | Wild-type Mice | Continuous infusion | 800 nmol/kg/day | Continuous | 6 weeks | Markedly increased bone formation. | [2][6] |
| Mes-1007 | Osteogenesis Imperfecta Mice | Intraperitoneal (i.p.) injection | 25 mg/kg | 3 times/week | 4 weeks | In combination with zoledronate, increased bone formation rate and cortical thickness. | [7] |
Experimental Protocols
Ovariectomy-Induced Osteoporosis Mouse Model
This protocol describes the surgical induction of osteoporosis in female mice to mimic postmenopausal bone loss.
Materials:
-
Female mice (e.g., C57BL/6), 8-12 weeks old
-
Anesthetic (e.g., isoflurane (B1672236), or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, wound clips or sutures)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using a calibrated vaporizer with isoflurane or via intraperitoneal injection of a ketamine/xylazine cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the anesthetized mouse in a prone position on a sterile surgical field over a warming pad to maintain body temperature. Shave the fur on the dorsal midline, just caudal to the rib cage. Disinfect the surgical area with an antiseptic solution.
-
Incision: Make a single, midline longitudinal incision (approximately 1 cm) through the skin.
-
Ovary Exposure: Locate the ovaries, which are situated retroperitoneally, embedded in a fat pad. Gently exteriorize one ovary through the incision.
-
Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Repeat the procedure for the contralateral ovary. Close the muscle layer with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.
-
Sham Operation: For the control group, perform the same surgical procedure, including manipulation of the ovaries, but without ligation and excision.
-
Post-Operative Care: Administer a post-operative analgesic as recommended by your institution's veterinary guidelines. Monitor the mice closely for recovery, signs of pain, and infection. House the mice individually or in small groups to prevent injury to the surgical site. Allow for a recovery period of at least two weeks before initiating treatment. Bone loss is typically significant 4-8 weeks post-ovariectomy.
This compound Preparation and Administration
This protocol provides a starting point for the preparation and administration of this compound. The exact dosage and vehicle should be optimized based on preliminary dose-ranging studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS) with a small percentage of a solubilizing agent like Tween 80 or ethanol, as determined by the drug's solubility)
-
Syringes and needles (e.g., 27-30 gauge)
Proposed Starting Protocol:
-
Drug Preparation: Based on the dosages of other EP4 agonists, a starting dose range for this compound could be between 10 µg/kg to 100 µg/kg . Prepare a stock solution of this compound in a suitable sterile vehicle. The final injection volume for subcutaneous administration in mice should be approximately 100-200 µL.
-
Administration Route: Subcutaneous (s.c.) injection is a common and effective route for systemic drug delivery in mice.
-
Administration Frequency: Based on the pharmacokinetics of similar compounds, a frequency of once to three times daily is a reasonable starting point.
-
Treatment Groups:
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + this compound (Low Dose)
-
OVX + this compound (High Dose)
-
-
Treatment Duration: A treatment period of 4 to 8 weeks is typically sufficient to observe significant effects on bone parameters in the OVX mouse model.
-
Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin on the dorsal side (back of the neck or flank) to form a tent.
-
Insert the needle at the base of the skin tent, parallel to the body.
-
Inject the prepared this compound solution or vehicle.
-
Withdraw the needle and return the mouse to its cage.
-
Assessment of Bone Parameters
Following the treatment period, various methods can be employed to assess the effects of this compound on bone health.
Key Endpoints:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT) of the femur and lumbar vertebrae.
-
Bone Microarchitecture: Assessed by micro-CT to quantify parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Biomechanical Strength: Determined by three-point bending tests on the femur to assess bone strength and resistance to fracture.
-
Histomorphometry: Histological analysis of bone sections to quantify cellular activities, including osteoblast and osteoclast numbers and surfaces, and mineral apposition rate (MAR) through double calcein (B42510) labeling.
-
Serum Biomarkers: Measurement of bone turnover markers in serum, such as procollagen (B1174764) type I N-terminal propeptide (P1NP) for bone formation and C-terminal telopeptide of type I collagen (CTX-I) for bone resorption.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in osteoblasts.
Caption: Experimental workflow for this compound efficacy testing.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Muscle Function Following Irodanoprost Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the mechanism of Irodanoprost and methodologies for assessing its effects on skeletal muscle function. The protocols outlined below are based on established preclinical research techniques and are designed to enable rigorous evaluation of this compound and similar therapeutic candidates.
Introduction to this compound
This compound is a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist currently under investigation for the treatment of genetic and musculoskeletal disorders, including Duchenne muscular dystrophy (DMD).[1][2] Prostaglandins are known to play a role in muscle regeneration.[1] this compound leverages this pathway by specifically targeting the EP4 receptor, a G protein-coupled receptor that, upon activation, stimulates intracellular cyclic AMP (cAMP) production. This signaling cascade is implicated in promoting myoblast proliferation and is essential for robust muscle stem cell function, leading to enhanced muscle regeneration and strength.[1] Preclinical studies in a rat model of DMD have demonstrated that this compound treatment can lead to significant improvements in muscle histology and function, including increased muscle mass and force, and a reduction in fibrosis and fat infiltration.[1]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-myogenic effects by activating the EP4 receptor signaling pathway in muscle stem cells (satellite cells) and myoblasts. This activation initiates a cascade of intracellular events that ultimately promote muscle regeneration and repair.
Caption: this compound signaling pathway in muscle cells.
Data Presentation: Summary of Preclinical Findings
The following tables summarize the reported effects of this compound in a preclinical dystrophin-lacking rat model of Duchenne muscular dystrophy.[1]
Table 1: Effects of this compound on Systemic and Muscle-Specific Parameters
| Parameter | Vehicle Control | This compound (1 or 3 mg/kg) | Outcome |
| Body Weight | Continued to lose weight | Reversed weight loss within 1 week, progressive weight gain | Positive |
| Tibialis Anterior Weight | Baseline | Increased | Positive |
| Contractile Tissue | Baseline | 2-fold increase (p<0.01) | Positive |
| Cardiomegaly | Present | Reversed | Positive |
Table 2: Histological and Functional Muscle Improvements with this compound
| Assessment | Observation in Vehicle Control | Observation with this compound | Outcome |
| Myofiber Number | Baseline | Increased | Positive |
| Myofiber Size | Baseline | Increased average size | Positive |
| Muscle Fibrosis | Present | Reduced | Positive |
| Fat Infiltration | Present | Reduced | Positive |
| Regenerating Myofibers | Impaired | Increased number | Positive |
| Ex vivo Tetanus Force (EDL) | Baseline | Greater tetanus force | Positive |
| Ex vivo Stiffness (EDL) | Baseline | Greater stiffness | Positive |
Experimental Protocols
Detailed protocols for key experiments to assess muscle function following this compound treatment are provided below. These are comprehensive methods that can be adapted for specific research needs.
Protocol 1: In Vivo Assessment of Muscle Strength - Grip Strength Test
This protocol measures the maximal muscle force of the forelimbs or hindlimbs in rodents.
Workflow Diagram:
Caption: Workflow for the in vivo grip strength test.
Materials:
-
Grip strength meter with appropriate grid or bar for rats/mice
-
Animal scale
Procedure:
-
Acclimatization: Acclimate the animals to the testing room and the grip strength apparatus for at least 1-2 days prior to the experiment.
-
Setup: Turn on the grip strength meter and tare it to zero.
-
Animal Handling: Gently remove the animal from its cage, holding it by the base of the tail.
-
Positioning for Forelimb Strength: Lower the animal towards the grid, allowing only its forepaws to grasp the bar.
-
Pulling Maneuver: Pull the animal back in a smooth, steady motion in the horizontal plane until its grip is released. The meter will record the peak force.
-
Recording: Record the measurement and reset the meter.
-
Repetitions: Allow the animal a brief rest period (e.g., 30-60 seconds) and repeat the measurement 3-5 times.
-
Data Analysis: Calculate the average of the measurements for each animal. Normalize the grip strength to the animal's body weight.
Protocol 2: Ex Vivo Assessment of Muscle Contractility
This protocol measures the contractile properties of an isolated skeletal muscle, such as the extensor digitorum longus (EDL), in a controlled ex vivo environment.
Workflow Diagram:
References
Application Notes and Protocols for In Vivo Delivery of Irodanoprost in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of Irodanoprost, a selective prostaglandin (B15479496) E2 receptor EP4 subtype agonist, in a preclinical setting. The information is based on available data from preclinical studies and general protocols for similar compounds.
Introduction
This compound is a promising therapeutic agent under investigation for conditions such as Duchenne muscular dystrophy (DMD). Its mechanism of action involves the activation of the prostaglandin E2 receptor EP4 subtype, which is involved in various physiological processes, including tissue regeneration. Preclinical in vivo studies are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of this compound. This document outlines a key delivery method used in a preclinical DMD model and provides a detailed, adaptable protocol.
Quantitative Data Summary
A preclinical study in a dystrophin-lacking rat model of Duchenne muscular dystrophy demonstrated the efficacy of this compound. The key findings from this study are summarized in the table below.
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | Outcome |
| Delivery Method | Subcutaneous Injection | Subcutaneous Injection | Subcutaneous Injection | - |
| Frequency | Once-weekly | Once-weekly | Once-weekly | - |
| Study Duration | 8 weeks | 8 weeks | 8 weeks | - |
| Body Weight | Continued to lose weight | Reversed body weight loss within 1 week with progressive weight gain | Reversed body weight loss within 1 week with progressive weight gain | This compound treatment led to a significant improvement in body weight compared to the vehicle-treated group. |
| Tibialis Anterior Muscle Weight | Baseline | Increased | Increased | Treatment with this compound resulted in an increase in the weight of the tibialis anterior muscle. |
| Contractile Tissue | Baseline | - | - | A 2-fold increase in contractile tissue was observed in the this compound-treated group compared to the vehicle group (p<0.01)[1]. |
| Myofiber Number and Size | Baseline | Increased | Increased | This compound treatment led to an increase in both the number and average size of myofibers[1]. |
| Muscle Fibrosis and Fat | Baseline | Reduced | Reduced | A reduction in tibialis anterior muscle fibrosis and fat was observed with this compound treatment[1]. |
| Regenerating Myofibers | Baseline | Increased | Increased | An increased number of regenerating myofibers was noted in the this compound-treated group[1]. |
| Cardiomegaly | Present | Reversed | Reversed | This compound treatment reversed cardiomegaly in the DMD rat model[1]. |
Signaling Pathway of this compound (via EP4 Receptor)
This compound exerts its effects by selectively activating the prostaglandin E2 receptor EP4 subtype. The binding of this compound to the EP4 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then lead to the activation of Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac). The EP4 receptor can also couple to an inhibitory G-protein (Gαi) and a β-arrestin-mediated pathway, leading to the activation of other signaling molecules like PI3K and ERK.
Experimental Protocols
The following protocols are based on the preclinical study of this compound in a rat model of DMD and can be adapted for similar preclinical investigations.
Experimental Workflow for In Vivo Efficacy Study
Protocol 1: Preparation and Subcutaneous Administration of this compound
1. Materials:
-
This compound
-
Sterile vehicle (e.g., saline, phosphate-buffered saline with a suitable solubilizing agent if necessary)
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
2. Preparation of Dosing Solutions:
-
Calculate the required amount of this compound based on the mean body weight of the animals in each group and the target doses (1 mg/kg and 3 mg/kg).
-
Accurately weigh the this compound powder and dissolve it in the appropriate volume of sterile vehicle to achieve the desired concentrations.
-
Vortex the solution until the this compound is completely dissolved.
-
Prepare a sufficient volume for the entire study or for each dosing session, ensuring sterility is maintained.
-
Store the dosing solutions as recommended by the manufacturer (e.g., protected from light, at a specific temperature).
3. Administration Procedure:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the animal. For rats, this can be done by firmly holding the animal at the base of the tail with one hand and allowing it to grasp a surface with its forelimbs.
-
Wipe the injection site with 70% ethanol. The subcutaneous injection is typically given in the loose skin over the back, between the shoulder blades.
-
Pinch the skin to form a tent.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Repeat this procedure once-weekly for the duration of the 8-week study.
Protocol 2: Assessment of Muscle Histology
1. Materials:
-
Tissue processing and embedding reagents (e.g., formalin, paraffin)
-
Microtome
-
Glass slides
-
Staining reagents (e.g., Hematoxylin and Eosin, Masson's trichrome)
-
Microscope with a digital camera
-
Image analysis software
2. Procedure:
-
At the end of the study, euthanize the animals according to IACUC-approved protocols.
-
Carefully dissect the tibialis anterior muscles.
-
Fix the muscle tissue in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue through a series of graded alcohols and xylene, and then embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
For general morphology, stain the sections with Hematoxylin and Eosin (H&E).
-
To assess fibrosis, stain adjacent sections with Masson's trichrome, which stains collagen blue.
-
Capture high-resolution images of the stained sections using a microscope.
-
Use image analysis software to quantify:
-
Myofiber cross-sectional area and number.
-
The percentage of fibrotic tissue (blue-stained area in Masson's trichrome).
-
The percentage of adipose tissue.
-
The number of centrally nucleated (regenerating) myofibers.
-
-
Compare the quantitative data between the vehicle and this compound-treated groups.
These protocols provide a framework for conducting preclinical in vivo studies with this compound. Researchers should adapt these methods based on their specific experimental design and institutional guidelines.
References
Application Notes: Designing Preclinical Studies with Irodanoprost for Bone Density Enhancement
Introduction
Irodanoprost is a selective prostaglandin (B15479496) E2 (PGE2) receptor agonist with potential therapeutic applications in diseases characterized by low bone mass, such as osteoporosis. Prostaglandins, particularly PGE2, are known to play a significant role in bone metabolism, stimulating both bone formation and resorption.[1] However, selective activation of specific PGE2 receptor subtypes can favor anabolic pathways, leading to a net increase in bone mass. This compound's mechanism of action is primarily mediated through the EP2 and EP4 receptors, which are instrumental in regulating bone formation.[1][2] Activation of these G protein-coupled receptors in osteoblasts and their progenitors stimulates osteogenic differentiation and enhances bone strength.[3] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound as a potential anabolic agent for treating osteoporosis.
Mechanism of Action: this compound Signaling in Osteoblasts
This compound mimics the action of endogenous PGE2 by binding to EP2 and EP4 receptors on the surface of osteoblasts and mesenchymal stem cells.[2] This binding event activates a Gαs-protein, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein). These transcription factors translocate to the nucleus and promote the expression of key osteogenic genes, including Runx2/Cbfa1, which is a master regulator of osteoblast differentiation.[3] The subsequent cascade of gene expression drives the differentiation of precursor cells into mature, mineralizing osteoblasts, ultimately leading to new bone formation.[3]
Protocols for Preclinical Evaluation
Part 1: In Vitro Assessment of Osteogenic Potential
These protocols are designed to determine the direct effects of this compound on osteoprogenitor cell differentiation and mineralization.
Protocol 1: Osteoblast Differentiation Assay
1. Objective: To quantify the effect of this compound on early and mid-stage osteoblast differentiation markers.
2. Materials:
- Osteoprogenitor cells (e.g., murine MC3T3-E1 cell line or primary human mesenchymal stem cells).
- Growth Medium (GM): Alpha-MEM, 10% FBS, 1% Penicillin-Streptomycin.
- Osteogenic Induction Medium (OIM): GM supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.[4]
- This compound stock solution (in DMSO or ethanol).
- 24-well tissue culture plates.
- Reagents for Alkaline Phosphatase (ALP) activity assay and quantitative PCR (qPCR).
3. Methodology:
- Cell Seeding: Seed cells in 24-well plates at a density of 3 x 10⁴ cells per well and culture in GM until confluent.
- Induction & Treatment: Once confluent (Day 0), replace GM with OIM. Add this compound at various final concentrations (e.g., 0, 1, 10, 100 nM, 1 µM). Include a vehicle control group (OIM with the same concentration of DMSO/ethanol as the highest this compound dose).
- Culture Maintenance: Culture cells for up to 14 days, replacing the medium with freshly prepared OIM and treatments every 2-3 days.[4]
- Endpoint Analysis (ALP Activity): At Day 7, lyse the cells and measure ALP activity using a colorimetric assay kit (p-nitrophenyl phosphate (B84403) substrate). Normalize ALP activity to total protein content in each well.
- Endpoint Analysis (Gene Expression): At Day 7 or 14, extract total RNA from the cells. Perform reverse transcription followed by qPCR to analyze the relative expression of osteogenic marker genes such as Runx2, Sp7 (Osterix), and Col1a1. Use a housekeeping gene (e.g., Gapdh) for normalization.[5]
Protocol 2: Mineralization Assay
1. Objective: To visualize and quantify the effect of this compound on late-stage osteoblast function, specifically extracellular matrix mineralization.
2. Materials:
- Cell cultures from Protocol 1.
- 10% (v/v) neutral buffered formalin or 4% paraformaldehyde.
- Alizarin Red S (ARS) staining solution (2% w/v, pH 4.2).[4]
- Cetylpyridinium chloride (CPC) destaining solution (10% w/v in 10 mM sodium phosphate).
3. Methodology:
- Culture: Follow steps 1-3 from Protocol 1, extending the culture period to 21 days.
- Fixation: At Day 21, carefully aspirate the medium, wash cells twice with PBS, and fix with 10% formalin for 15-30 minutes at room temperature.[4]
- Staining: Wash the fixed cells three times with deionized water. Add Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature to stain calcium deposits.[4]
- Washing: Aspirate the ARS solution and wash the wells four to five times with deionized water to remove excess stain.
- Qualitative Analysis: Photograph the wells to visualize the extent of mineralization (bright orange-red staining).
- Quantitative Analysis: To quantify the staining, add CPC destaining solution to each well and incubate for 1 hour with gentle shaking to elute the bound stain. Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
Data Presentation: In Vitro Results
Quantitative data should be presented in tables. Values should be expressed as mean ± standard deviation (SD).
Table 1: Effect of this compound on Osteoblast ALP Activity and Gene Expression
| Treatment Group | ALP Activity (U/mg protein) | Runx2 (Fold Change) | Col1a1 (Fold Change) |
|---|---|---|---|
| Vehicle Control | Value | 1.0 | 1.0 |
| This compound (1 nM) | Value | Value | Value |
| This compound (10 nM) | Value | Value | Value |
| This compound (100 nM) | Value | Value | Value |
| this compound (1 µM) | Value | Value | Value |
Table 2: Quantification of Matrix Mineralization with this compound
| Treatment Group | Alizarin Red S Staining (OD at 562 nm) |
|---|---|
| Vehicle Control | Value |
| This compound (1 nM) | Value |
| This compound (10 nM) | Value |
| This compound (100 nM) | Value |
| this compound (1 µM) | Value |
Part 2: In Vivo Assessment of Bone Anabolic Efficacy
This protocol uses an ovariectomized (OVX) mouse model, a standard for simulating postmenopausal osteoporosis, to evaluate this compound's ability to increase bone density in vivo.
Protocol 3: Ovariectomized (OVX) Mouse Model
1. Objective: To determine if systemic administration of this compound can prevent or reverse bone loss and improve bone microarchitecture in an animal model of estrogen-deficient osteoporosis.
2. Materials:
- Female C57BL/6 mice (12-16 weeks old).[6]
- Anesthetic (e.g., isoflurane).
- Surgical tools for ovariectomy.
- This compound for injection (formulated in a suitable vehicle, e.g., saline with 0.1% BSA).
- Micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DXA) scanner for small animals.[7][8]
3. Methodology:
- Acclimation and Baseline Scans: Acclimate mice for one week. Perform baseline bone density scans of the femur and/or lumbar vertebrae using micro-CT or DXA.[9]
- Surgical Procedure: Anesthetize mice and perform either bilateral ovariectomy (OVX) to induce estrogen deficiency or a SHAM surgery (ovaries exposed but not removed). Provide appropriate post-operative care and analgesia.
- Bone Loss Period: Allow 2-4 weeks for bone loss to become established in the OVX group.
- Group Allocation and Treatment: Randomly assign OVX mice to treatment groups (n=10-15 per group):
- Group 1: SHAM + Vehicle
- Group 2: OVX + Vehicle
- Group 3: OVX + this compound (Low Dose, e.g., 0.1 mg/kg/day)
- Group 4: OVX + this compound (High Dose, e.g., 1 mg/kg/day)
- Drug Administration: Administer this compound or vehicle via daily subcutaneous injection for 8-12 weeks. Monitor animal body weight and health status regularly.
- Endpoint Analysis: At the end of the treatment period, perform a final micro-CT or DXA scan.
- Data Acquisition: From the micro-CT scans, analyze a region of interest in the distal femur metaphysis for trabecular bone parameters and the femoral mid-diaphysis for cortical bone parameters. Key parameters include:
- Bone Mineral Density (BMD).[6]
- Trabecular Bone Volume Fraction (BV/TV).
- Trabecular Number (Tb.N), Thickness (Tb.Th), and Separation (Tb.Sp).
- Cortical Thickness (Ct.Th).
Data Presentation: In Vivo Results
Data should be summarized in tables for clear comparison between groups. Values should be expressed as mean ± standard deviation (SD).
Table 3: Effect of this compound on Trabecular Bone Parameters in the Distal Femur
| Treatment Group | BMD (g/cm³) | BV/TV (%) | Tb.N (1/mm) | Tb.Th (µm) |
|---|---|---|---|---|
| SHAM + Vehicle | Value | Value | Value | Value |
| OVX + Vehicle | Value | Value | Value | Value |
| OVX + this compound (Low Dose) | Value | Value | Value | Value |
| OVX + this compound (High Dose) | Value | Value | Value | Value |
Table 4: Effect of this compound on Cortical Bone Parameters in the Femoral Mid-shaft
| Treatment Group | Total Cross-Sectional Area (mm²) | Cortical Bone Area (mm²) | Cortical Thickness (µm) |
|---|---|---|---|
| SHAM + Vehicle | Value | Value | Value |
| OVX + Vehicle | Value | Value | Value |
| OVX + this compound (Low Dose) | Value | Value | Value |
| OVX + this compound (High Dose) | Value | Value | Value |
References
- 1. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteocytic PGE2 receptors EP2/4 signaling create a physiological osteogenic microenvironment in polycaprolactone 3D modules [accscience.com]
- 3. pnas.org [pnas.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Bone mineral measurements in mice: comparison of two devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Frontiers | Reproducibility of Densitometric and Biomechanical Assessment of the Mouse Tibia From In Vivo Micro-CT Images [frontiersin.org]
- 9. Quantitative in vivo micro-computed tomography for assessment of age-dependent changes in murine whole-body composition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histological Staining of Tissues Treated with Irodanoprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irodanoprost is a selective prostaglandin (B15479496) E2 receptor EP4 subtype agonist under investigation for therapeutic applications, notably in conditions such as Duchenne muscular dystrophy (DMD).[1][2] Preclinical studies have demonstrated its potential to improve muscle histology by promoting myofiber regeneration and reducing fibrosis and fat deposition.[2] Histological analysis is therefore a critical endpoint for evaluating the efficacy of this compound in tissue samples.
These application notes provide detailed protocols for the most relevant histological staining techniques—Hematoxylin and Eosin (H&E) and Masson's Trichrome—to assess the morphological and structural changes in tissues, particularly skeletal muscle, following this compound treatment.
General Experimental Workflow
The following diagram outlines the typical workflow for preparing and analyzing tissue samples treated with this compound.
References
Application Notes and Protocols for Studying Irodanoprost's Effects in Cell Culture
Introduction
Irodanoprost is a selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist currently under development for conditions such as Duchenne muscular dystrophy and osteoporosis.[1][2] As a prostaglandin analog, its mechanism of action involves binding to and activating the EP4 receptor, a G-protein coupled receptor. This activation typically initiates a signaling cascade involving the Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3] The subsequent activation of protein kinase A (PKA) and other downstream effectors can modulate a wide range of cellular functions, including proliferation, differentiation, inflammation, and apoptosis.[3][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound using standard in vitro cell culture techniques. The protocols cover the assessment of cell viability, the induction of apoptosis, and the elucidation of the primary signaling pathway.
Application Note 1: Assessment of this compound's Impact on Cell Viability and Proliferation
The first step in characterizing the effect of a compound like this compound is to determine its impact on cell viability and proliferation. This helps establish a therapeutic window and identify potential cytotoxic effects at higher concentrations. Metabolic assays, such as the MTT or WST-1 assay, are widely used for this purpose. These assays measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[5]
Experimental Protocol: WST-1 Cell Viability Assay
This protocol describes a colorimetric assay for the non-radioactive quantification of cell proliferation, viability, and cytotoxicity. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) by a complex cellular mechanism that occurs primarily at the cell surface of viable cells. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.
Materials:
-
Target cell line (e.g., C2C12 myoblasts, SAOS-2 osteosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)
-
WST-1 reagent
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~450 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.1%.
-
Include "vehicle control" wells (medium with vehicle only) and "untreated control" wells (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
Gently shake the plate for 1 minute to ensure a homogenous mixture.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + WST-1 reagent only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic AMP-Mediated Inhibition of Cell Growth Requires the Small G Protein Rap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Injection of Irodanoprost in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irodanoprost (CAS 2055490-48-5) is a potent agonist of the prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor.[1] As a G-protein coupled receptor, the FP receptor is involved in a variety of physiological processes. Activation of the FP receptor by agonists like this compound is of significant interest for research into osteogenesis-related diseases.[1] This document provides a detailed protocol for the subcutaneous administration of this compound to rats for preclinical research applications.
Disclaimer: No publicly available preclinical studies detailing a specific subcutaneous injection protocol for this compound in rats were identified. The following protocol is a representative model based on general guidelines for subcutaneous administration in rats and may require optimization. The quantitative data presented is hypothetical and for illustrative purposes.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the prostaglandin F2α (FP) receptor. The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the activated Gq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a cascade of downstream signaling events. These can include the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway and the transactivation of the epidermal growth factor receptor (EGFR). These signaling pathways are known to play crucial roles in cell proliferation, differentiation, and other cellular responses relevant to osteogenesis.
Caption: Signaling pathway of this compound via the FP receptor.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like DMSO and Tween 80, depending on solubility)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure for Subcutaneous Injection in Rats
-
Preparation of this compound Solution:
-
Based on the desired final concentration and the solubility of this compound, prepare the injection solution under sterile conditions.
-
If using a co-solvent system, first dissolve this compound in a small volume of the organic solvent (e.g., DMSO) and then dilute to the final volume with the aqueous vehicle (e.g., saline or PBS). Ensure the final concentration of the organic solvent is well-tolerated by the animals.
-
Warm the solution to room temperature before injection.
-
-
Animal Handling and Restraint:
-
Weigh the rat to determine the correct injection volume.
-
Accustom the animal to handling before the procedure to minimize stress.
-
Restrain the rat gently but firmly. One common method is to grasp the loose skin over the shoulders (scruff) with one hand.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the dorsal scapular region.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
-
Subcutaneous Injection:
-
Create a "tent" of skin at the injection site by lifting the scruff.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the back. Be careful not to puncture the underlying muscle.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration). If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as swelling, redness, or signs of distress at the injection site.
-
Observe the animal's general behavior and well-being.
-
Experimental Workflow
Caption: Workflow for subcutaneous injection of this compound in rats.
Data Presentation
The following tables present hypothetical quantitative data for a study investigating the effect of subcutaneous this compound on bone formation in rats.
Table 1: Dosing and Administration Parameters (Hypothetical)
| Parameter | Value |
| Drug | This compound |
| Animal Model | Sprague-Dawley Rats (male, 12 weeks old) |
| Dosage Groups | Vehicle, 0.1 mg/kg, 1 mg/kg, 10 mg/kg |
| Vehicle | 5% DMSO, 5% Tween 80 in sterile saline |
| Route of Administration | Subcutaneous (dorsal scapular region) |
| Injection Volume | 1 mL/kg |
| Frequency | Once daily |
| Duration of Treatment | 4 weeks |
Table 2: Pharmacokinetic Parameters (Hypothetical)
| Dosage Group | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |
| 0.1 mg/kg | 15.2 | 0.5 | 45.8 | 2.1 |
| 1 mg/kg | 148.5 | 0.5 | 460.2 | 2.3 |
| 10 mg/kg | 1510.3 | 0.25 | 4550.7 | 2.2 |
Table 3: Efficacy Data - Bone Mineral Density (BMD) (Hypothetical)
| Treatment Group | N | Baseline BMD (g/cm²) | Final BMD (g/cm²) | % Change from Baseline |
| Vehicle | 10 | 0.25 ± 0.02 | 0.26 ± 0.02 | +4.0% |
| 0.1 mg/kg this compound | 10 | 0.25 ± 0.02 | 0.28 ± 0.03 | +12.0% |
| 1 mg/kg this compound | 10 | 0.25 ± 0.02 | 0.32 ± 0.03 | +28.0% |
| 10 mg/kg this compound | 10 | 0.25 ± 0.02 | 0.35 ± 0.04 | +40.0% |
*p < 0.05 compared to Vehicle group
References
Application Notes and Protocols for Ex Vivo Muscle Contractility Assays with Irodanoprost Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irodanoprost (formerly MES-1022) is a novel, selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist currently under investigation for its therapeutic potential in musculoskeletal disorders.[1][2] Prostaglandins are known to play a role in muscle regeneration, and this compound has demonstrated promising effects in preclinical studies, particularly in the context of Duchenne muscular dystrophy (DMD).[1] This compound comprises a selective EP4 agonist linked to a moiety that targets calcium-rich tissues, such as bone and damaged muscle fibers.[1]
Ex vivo muscle contractility assays are a critical tool for assessing the functional effects of therapeutic agents on skeletal muscle. These assays allow for the direct measurement of muscle force and other contractile properties in a controlled environment, providing valuable insights into a compound's mechanism of action and efficacy. In preclinical studies using a rat model of DMD, this compound treatment has been shown to improve muscle function and histology.[1] Specifically, ex vivo analysis of the extensor digitorum longus (EDL) muscle from this compound-treated animals revealed a significant increase in tetanus force and stiffness, indicating enhanced muscle contractility.[1]
These application notes provide a detailed protocol for conducting ex vivo muscle contractility assays to evaluate the effects of this compound on skeletal muscle.
Signaling Pathway of this compound in Skeletal Muscle
This compound, as a selective EP4 receptor agonist, is expected to modulate intracellular signaling pathways that influence muscle cell function. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets involved in gene transcription, protein synthesis, and other cellular processes that may contribute to improved muscle function and regeneration.
Experimental Protocols
This section details the methodology for performing ex vivo muscle contractility assays on the extensor digitorum longus (EDL) muscle of mice treated with this compound.
Materials and Reagents
-
This compound
-
Vehicle control (e.g., saline, DMSO)
-
Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.75 mM KCl, 1.18 mM KH2PO4, 1.18 mM MgSO4, 2.54 mM CaCl2, 25 mM NaHCO3, 11 mM glucose)
-
Surgical sutures (e.g., 4-0 silk)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Euthanasia agent (e.g., cervical dislocation, CO2 asphyxiation followed by secondary method)
Equipment
-
Isometric muscle test system (e.g., Aurora Scientific Inc. 1200A/1300A)
-
Force transducer
-
Stimulator
-
Tissue bath with oxygenation (95% O2, 5% CO2) and temperature control
-
Dissection microscope
-
Surgical instruments (forceps, scissors)
-
Data acquisition system and software
Experimental Workflow
The following diagram illustrates the key steps in the ex vivo muscle contractility assay.
References
Troubleshooting & Optimization
Troubleshooting Irodanoprost solubility for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irodanoprost. The information is designed to address common challenges related to solubility during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule agonist for the Prostaglandin (B15479496) E2 receptor subtype 4 (EP4).[1][2] As a prostaglandin analogue, its mechanism of action involves binding to and activating the EP4 receptor, a G-protein coupled receptor. This activation triggers downstream signaling cascades that can vary by cell type but are known to play roles in inflammation, immune response, and tissue regeneration.[1][3][4]
Q2: What is the best solvent to use for preparing an this compound stock solution?
A2: While specific solubility data for this compound is not widely published, related prostaglandin compounds like Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) are readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][5] For in vitro experiments, high-purity, anhydrous DMSO is the recommended starting solvent for creating a concentrated stock solution.
Q3: My this compound powder is not dissolving in DMSO at room temperature. What should I do?
A3: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Increased temperature can help overcome the solid's lattice energy.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes. The ultrasonic energy helps to break apart solid particles and facilitate dissolution.
-
Vortexing: Vigorous vortexing for 1-2 minutes can also aid in dissolving the compound.
-
Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which may reduce its solvating power for some organic compounds.
Q4: this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
A4: This is a common issue known as precipitation upon solvent shifting. To mitigate this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in your aqueous medium.
-
Add Stock to Medium Slowly: Add the DMSO stock solution to the aqueous buffer or medium dropwise while vortexing or stirring. This gradual addition can help prevent the compound from crashing out of solution.
-
Maintain Low Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[6]
Q5: How should I store my this compound stock solution?
A5: Once dissolved in an organic solvent like DMSO, stock solutions should be stored at -20°C or -80°C.[6] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[6]
Data Presentation: Solubility of Related Prostaglandins
| Compound | Solvent | Solubility |
| Prostaglandin E1 (PGE1) | Ethanol | ~50 mg/mL |
| DMSO | ~50 mg/mL | |
| Dimethyl formamide | ~50 mg/mL | |
| PBS (pH 7.2) | ~1.67 mg/mL | |
| Prostaglandin E2 (PGE2) | Ethanol | ~100 mg/mL |
| DMSO | ~100 mg/mL | |
| Dimethyl formamide | ~100 mg/mL | |
| PBS (pH 7.2) | ~5 mg/mL |
Data sourced from supplier technical documents.[2][5]
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 788.66 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator or 37°C water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.89 mg of this compound.
-
Calculating Solvent Volume: Based on the mass of the compound, calculate the required volume of DMSO.
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 7.89 mg: Volume = 0.00789 g / (788.66 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If undissolved solid remains, sonicate in a water bath for 10-15 minutes or warm in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the solution is clear.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Mandatory Visualizations
This compound Solubility Troubleshooting Workflow
References
- 1. EP4 receptor agonists - Page 1 | BioWorld [bioworld.com]
- 2. This compound | EP4 agonist | Probechem Biochemicals [probechem.com]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 6. [PDF] Functional Selectivity of Natural and Synthetic Prostaglandin EP4 Receptor Ligands | Semantic Scholar [semanticscholar.org]
Optimizing Irodanoprost stability in cell culture media
Welcome to the technical support center for Irodanoprost. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic prostaglandin (B15479496) analog. Prostaglandins (B1171923) are lipid compounds that mediate a wide range of physiological effects. While this compound is being developed as a selective agonist for the prostaglandin E2 receptor subtype 4 (EP4) for conditions like Duchenne muscular dystrophy[1][2], its structural class often involves interaction with G-protein coupled receptors. A common pathway for prostaglandins is the Prostaglandin F2 alpha (FP) receptor, which, upon activation, stimulates a cascade involving phospholipase C (PLC), leading to the mobilization of intracellular calcium and other downstream effects[3][4][5].
Q2: What are the primary factors affecting this compound stability in cell culture media?
Based on stability studies of similar prostaglandins, the primary factors that can lead to the degradation of this compound in aqueous solutions like cell culture media are:
-
Temperature: Higher temperatures, such as the standard cell culture incubation temperature of 37°C, significantly accelerate degradation.[6][7]
-
pH: Prostaglandins are generally more stable in slightly acidic conditions. The physiological pH of most cell culture media (typically pH 7.2-7.4) can promote degradation.[7] For instance, 95% of Prostaglandin E1 (PGE1) was reported to degrade within 14 days at pH 7.4 and 37°C.[7]
-
Time: Degradation is a progressive process. The longer this compound remains in the culture medium at 37°C, the greater the extent of degradation.[6]
-
Media Composition: While less characterized, interactions with components in complex media (e.g., serum, certain amino acids, or reducing agents) could potentially influence stability.
Q3: How should I prepare and store this compound stock solutions?
To ensure maximum stability, stock solutions should be prepared in an appropriate organic solvent, such as DMSO or ethanol, at a high concentration. These stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q4: How long is this compound stable in my cell culture media at 37°C?
The precise stability will depend on the specific media formulation and experimental conditions. However, based on data from similar compounds like PGE1, a significant loss of concentration can be expected within 24-48 hours at 37°C and neutral pH.[8] For long-term experiments, it is crucial to either conduct a stability study (see Protocol 2) or replenish the media with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration.
Troubleshooting Guide
Problem: I'm observing inconsistent or diminishing biological effects from this compound in my multi-day cell culture experiments.
This is a common issue when working with prostaglandins in vitro and is often linked to compound instability.
-
Potential Cause 1: Degradation in Incubator. this compound is likely degrading in the cell culture medium at 37°C.
-
Solution: Replenish the cell culture media with freshly prepared this compound every 24 hours. This ensures that the cells are exposed to a more consistent concentration of the active compound throughout the experiment.
-
-
Potential Cause 2: Improper Stock Solution Handling. Repeated freeze-thaw cycles of the main stock solution may have caused degradation before it is even added to the media.
-
Solution: Prepare single-use aliquots of your high-concentration stock solution. Thaw one aliquot for each experiment and discard any unused portion of the thawed stock.
-
-
Potential Cause 3: Final Dilution Instability. Diluting the stock directly into a large volume of cold media and then allowing it to warm slowly could initiate degradation.
-
Solution: Perform the final dilution into pre-warmed (37°C) media immediately before adding it to the cells. This ensures a rapid start to the experiment and minimizes the time the compound spends in aqueous solution before cellular exposure.
-
Below is a logical flowchart to help troubleshoot inconsistent results.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 3. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E(1)-based vasoactive cocktails in erectile dysfunction: how environmental conditions affect PGE(1) efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Off-Target Effects of Irodanoprost in Research: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Irodanoprost, understanding and mitigating potential off-target effects is crucial for the accurate interpretation of experimental results and the successful development of novel therapeutics. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues related to the off-target effects of this compound, a selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: this compound is a potent and selective agonist for the prostaglandin E2 receptor subtype 4 (EP4). Its therapeutic effects, particularly in the context of bone regeneration and duchenne muscular dystrophy, are primarily mediated through the activation of this receptor.[1][2] this compound is also known by the identifier MES1022 and is a prodrug designed for selective distribution to bone tissue.[1][2]
Q2: What are the potential off-target effects of this compound?
A2: As a selective EP4 agonist, the primary concern for off-target effects is the potential for this compound to interact with other prostanoid receptors, such as other EP subtypes (EP1, EP2, EP3), as well as FP, DP, IP, and TP receptors.[3] Cross-reactivity with these receptors could lead to a range of unintended biological responses, including modulation of inflammation, smooth muscle contraction, and platelet aggregation.
Q3: How can I determine if the observed effects in my experiment are due to on-target EP4 activation or off-target effects?
A3: To differentiate between on-target and off-target effects, a combination of approaches is recommended. This includes using a selective EP4 antagonist to see if the effect is blocked, comparing the effects of this compound to other EP4-selective agonists, and testing this compound in cell lines that lack the EP4 receptor. Additionally, performing dose-response curves can help, as off-target effects often occur at higher concentrations.
Q4: Are there known systemic side effects of EP4 agonists that could be relevant to my in vivo research?
A4: Yes, systemic administration of EP4 agonists has been associated with side effects such as lethargy and diarrhea.[3] These are important considerations for in vivo studies, and careful dose selection and monitoring of animal welfare are essential.
Quantitative Data: Receptor Binding Profile
While specific binding affinity data for this compound across a full panel of prostanoid receptors is not publicly available, the following table presents data for AKDS001 , another potent and selective EP4 receptor agonist, to provide a representative profile of what can be expected from a highly selective compound. This data is crucial for designing experiments and interpreting results.
Table 1: Representative Binding Affinity (Ki) and Functional Potency (EC50) of a Selective EP4 Agonist (AKDS001)
| Receptor Subtype | Binding Affinity (Ki) (mol/L) | Functional Potency (EC50) (mol/L) |
| EP4 | 6.0 x 10-11 | 4.2 x 10-10 |
| EP1 | 5.1 x 10-7 | Not Reported |
| EP2 | 3.5 x 10-8 | 5.7 x 10-6 |
| EP3 | >1.0 x 10-5 | Not Reported |
| IP | Not Reported | 1.3 x 10-6 |
Data for AKDS001 is presented as a representative example of a selective EP4 agonist.[4]
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot common issues encountered during experiments with this compound, focusing on identifying and mitigating off-target effects.
Issue 1: Unexpected or Inconsistent Cellular Response
-
Question: I am observing a cellular response that is not consistent with known EP4 signaling pathways. Could this be an off-target effect?
-
Answer: It is possible. First, confirm the expression of the EP4 receptor in your cell line. If the EP4 receptor is present, consider the following troubleshooting steps:
-
Use a Selective EP4 Antagonist: Pre-treat your cells with a selective EP4 antagonist before adding this compound. If the unexpected response is blocked, it is likely mediated by the EP4 receptor, suggesting a novel signaling pathway in your specific cell type. If the response persists, it is likely an off-target effect.
-
Test Other EP4 Agonists: Compare the response induced by this compound with that of other structurally different, well-characterized EP4 agonists. If the response is unique to this compound, it strengthens the possibility of an off-target effect.
-
Dose-Response Curve: Perform a full dose-response curve for this compound. Off-target effects often have a lower potency and may only appear at higher concentrations.
-
Control Cell Line: Use a cell line that does not express the EP4 receptor as a negative control. Any response observed in this cell line can be attributed to off-target effects.
-
Issue 2: High Background Signal in Functional Assays (e.g., cAMP Assay)
-
Question: I am seeing a high basal signal in my cAMP assay, even without adding this compound. How can I troubleshoot this?
-
Answer: High background in a cAMP assay can mask the specific signal from EP4 activation.[5] Here are some potential causes and solutions:
-
Constitutive Receptor Activity: Cell lines overexpressing GPCRs can sometimes exhibit agonist-independent activity.[5][6] Consider using a cell line with endogenous or lower expression levels of the EP4 receptor.
-
Endogenous Prostaglandin Production: Your cells may be producing their own prostaglandins, leading to autocrine or paracrine activation of the EP4 receptor. Serum-starving the cells before the assay can help reduce this.
-
Serum Components: Fetal bovine serum (FBS) contains lipids and other factors that can stimulate cAMP production.[6] Using charcoal-stripped FBS or a serum-free medium for the assay is recommended.[6]
-
Phosphodiesterase (PDE) Activity: Ensure you are using a PDE inhibitor (e.g., IBMX) at an optimal concentration to prevent the degradation of cAMP.[6]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of this compound's on- and off-target effects.
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the EP4 receptor and other prostanoid receptors.
1. Membrane Preparation:
- Culture cells expressing the target prostanoid receptor to high confluency.
- Harvest cells and homogenize in ice-cold lysis buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
- In a 96-well plate, add the cell membrane preparation.
- Add a fixed concentration of a suitable radioligand specific for the receptor of interest (e.g., [3H]-PGE2 for EP receptors).
- Add increasing concentrations of unlabeled this compound.
- Incubate the plate to allow binding to reach equilibrium.
- Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter mat.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the log concentration of this compound.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
- Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay for Gs-Coupled Receptor Activation
This protocol measures the activation of Gs-coupled receptors like EP4 and EP2 by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
- Culture cells expressing the EP4 receptor (or other Gs-coupled prostanoid receptors) in a suitable medium.
- Seed the cells into a 96-well plate and allow them to adhere overnight.
2. Assay Procedure:
- Wash the cells with a serum-free medium or a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).
- Pre-incubate the cells with the PDE inhibitor for a short period.
- Add increasing concentrations of this compound to the wells.
- Incubate for a specified time to allow for cAMP production.
- Lyse the cells to release the intracellular cAMP.
3. cAMP Detection:
- Use a commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays) to quantify the cAMP levels in the cell lysates.
- Follow the manufacturer's instructions for the chosen kit.
4. Data Analysis:
- Plot the measured cAMP levels against the log concentration of this compound.
- Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Protocol 3: Intracellular Calcium Mobilization Assay for Gq-Coupled Receptor Activation
This protocol is used to assess the activation of Gq-coupled receptors (e.g., EP1, FP, TP) by measuring changes in intracellular calcium concentrations.
1. Cell Culture and Dye Loading:
- Culture cells expressing the Gq-coupled receptor of interest in a 96-well, black-walled, clear-bottom plate.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
- Incubate the cells to allow for dye uptake and de-esterification.
2. Assay Procedure:
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader.
- Establish a stable baseline fluorescence reading.
- Add increasing concentrations of this compound to the wells.
3. Fluorescence Measurement:
- Immediately begin measuring the fluorescence intensity over time.
- Monitor for a transient increase in fluorescence, indicating a rise in intracellular calcium.
4. Data Analysis:
- Determine the peak fluorescence response for each concentration of this compound.
- Plot the peak response against the log concentration of this compound.
- Calculate the EC50 value for calcium mobilization.
Visualizations
The following diagrams illustrate key concepts and workflows for addressing the off-target effects of this compound.
Caption: this compound primarily signals through the Gαs-cAMP-PKA pathway upon binding to the EP4 receptor.
References
- 1. Mesentech Doses First Patients with Investigational Drug MES1022 to Accelerate Healing of Bone Fractures - Life Sciences British Columbia [lifesciencesbc.ca]
- 2. Mesentech Begins Administering Experimental Medicine MES1022 to Speed Up Bone Fracture Recovery in Initial Patients [synapse.patsnap.com]
- 3. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Strategies to improve the efficacy of Irodanoprost in DMD models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Irodanoprost in Duchenne Muscular Dystrophy (DMD) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in DMD?
A1: this compound (also known as MES-1022) is a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist.[1] Its mechanism of action in DMD models is centered on promoting muscle regeneration and reducing disease pathology.[1] this compound is specifically designed with a moiety that targets calcium-rich tissues, such as damaged myofibers, which helps to limit systemic side effects often associated with prostaglandins.[1] By activating the EP4 receptor on muscle stem cells (satellite cells), this compound is thought to stimulate their proliferation and differentiation, leading to the repair of damaged muscle fibers.[2]
Q2: What are the reported preclinical efficacy findings for this compound in a DMD model?
A2: In a preclinical study using a dystrophin-lacking rat model of DMD, once-weekly subcutaneous injections of this compound (at doses of 1 or 3 mg/kg for 8 weeks) demonstrated significant improvements across several parameters:
-
Physiological & Morphological Improvements:
-
Reversed body weight loss within one week of treatment.[1]
-
Increased weight of the tibialis anterior muscle.[1]
-
A 2-fold increase in contractile tissue in the tibialis anterior muscle, resulting from an increased number and average size of myofibers (p<0.01).[1]
-
Reduced muscle fibrosis and fat infiltration in the tibialis anterior.[1]
-
An increased number of regenerating myofibers.[1]
-
Reversal of cardiomegaly.[1]
-
-
Functional Improvements:
-
Ex vivo assays of the extensor digitorum longus (EDL) muscle showed greater tetanus force and stiffness.[1]
-
Q3: What is the proposed signaling pathway for this compound in muscle regeneration?
A3: this compound, as an EP4 receptor agonist, is proposed to activate a downstream signaling cascade that promotes the proliferation of muscle stem cells (myoblasts). This pathway is initiated by the binding of this compound to the EP4 receptor, which leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Subsequently, Protein Kinase A (PKA) is activated, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in cell cycle progression and proliferation, such as Nurr1, ultimately leading to muscle stem cell expansion and enhanced muscle regeneration.[2][3]
Q4: Are there any suggested strategies to improve the efficacy of this compound?
A4: While specific studies on combination therapies with this compound are not yet published, based on the pathophysiology of DMD and the mechanism of this compound, several strategies could be hypothesized to enhance its efficacy:
-
Combination with Anti-inflammatory Agents: DMD is characterized by chronic inflammation which exacerbates muscle damage.[4] Combining this compound with an anti-inflammatory drug, such as a corticosteroid or a more targeted anti-inflammatory agent, could create a more favorable environment for muscle regeneration by reducing inflammatory cell infiltration and pro-fibrotic signaling.[4][5]
-
Combination with Anti-fibrotic Therapies: Fibrosis is a major hallmark of DMD, leading to muscle stiffness and impaired function.[6] A combination of this compound with an anti-fibrotic agent could enhance muscle regeneration by reducing the dense fibrotic tissue that can impede the infiltration and function of muscle stem cells.
-
Combination with Gene-based Therapies: For DMD models where gene therapies (e.g., micro-dystrophin) are being investigated, this compound could potentially serve as a complementary therapy.[4][7] By promoting a more robust regenerative response, this compound might enhance the engraftment and function of newly formed, dystrophin-expressing muscle fibers.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of significant improvement in muscle function or histology | 1. Suboptimal Dose: The doses used in the preclinical rat model (1 and 3 mg/kg) may not be optimal for other models (e.g., mdx mouse). 2. Inadequate Treatment Duration: The 8-week treatment period may not be sufficient to observe significant changes in older animals or more severe models. 3. Drug Instability: Prostaglandin analogs can be sensitive to temperature and pH. Improper storage or preparation could lead to degradation. 4. Ineffective Administration: Issues with subcutaneous injection technique could lead to inconsistent dosing. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal dose for your specific DMD model. 2. Extended Treatment Period: Consider extending the treatment duration, with interim assessments to monitor for emerging effects. 3. Follow Storage and Preparation Guidelines: Store this compound as recommended by the supplier. Prepare fresh solutions for each injection and protect from light if necessary.[8] 4. Refine Injection Technique: Ensure proper subcutaneous injection technique to deliver the full dose consistently.[9][10] |
| High variability in experimental results between animals | 1. Inconsistent Drug Administration: As mentioned above, variability in injection technique can lead to inconsistent dosing. 2. Biological Variability: DMD models can exhibit inherent biological variability in disease progression. 3. Environmental Stressors: Stress can impact animal physiology and response to treatment. | 1. Standardize Administration Protocol: Ensure all researchers are trained and follow a standardized protocol for drug preparation and administration.[9][10] 2. Increase Sample Size: A larger number of animals per group can help to mitigate the effects of biological variability. 3. Control Environmental Conditions: Maintain consistent housing conditions, handling procedures, and timing of experiments to minimize stress. |
| Adverse effects observed (e.g., skin irritation at the injection site) | 1. Local Reaction to Vehicle or Drug: The vehicle or this compound itself may cause a local inflammatory reaction. 2. High Concentration of Injectate: A highly concentrated solution may be more likely to cause irritation. | 1. Rotate Injection Sites: If possible, rotate the site of subcutaneous injection. 2. Dilute the Compound: If feasible without compromising efficacy, dilute the compound in a larger volume of a sterile, biocompatible vehicle. 3. Observe and Record: Monitor for any signs of irritation and consult with veterinary staff if necessary. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in a Dystrophin-Lacking Rat Model
| Parameter | Treatment Group | Outcome |
| Body Weight | This compound (1 or 3 mg/kg) | Reversal of body weight loss within 1 week; progressive weight gain.[1] |
| Vehicle | Continued weight loss.[1] | |
| Tibialis Anterior Muscle | This compound (1 or 3 mg/kg) | Increased muscle weight.[1] |
| 2-fold increase in contractile tissue (p<0.01).[1] | ||
| Increased number and average size of myofibers.[1] | ||
| Reduced fibrosis.[1] | ||
| Reduced fat infiltration.[1] | ||
| Increased number of regenerating myofibers.[1] | ||
| Extensor Digitorum Longus Muscle | This compound (1 or 3 mg/kg) | Greater tetanus force and stiffness in ex vivo assays.[1] |
| Heart | This compound (1 or 3 mg/kg) | Reversal of cardiomegaly.[1] |
Note: This table summarizes qualitative and semi-quantitative findings from a published conference abstract. More detailed quantitative data is not yet publicly available.
Experimental Protocols
1. This compound Efficacy Study in a Dystrophin-Lacking Rat Model (General Protocol)
This protocol is a generalized representation based on the available preclinical data for this compound and standard methodologies for similar studies.
-
Animal Model: Dystrophin-lacking rats (e.g., R-DMDdel52) exhibiting a severe and progressive DMD phenotype.[11][12][13]
-
Study Groups:
-
Vehicle control group
-
This compound 1 mg/kg
-
This compound 3 mg/kg
-
-
Drug Preparation and Administration:
-
Prepare this compound solution in a sterile vehicle suitable for subcutaneous injection. The exact vehicle composition should be determined based on the compound's solubility and stability.
-
Administer this compound or vehicle via subcutaneous injection once weekly for 8 weeks.[1]
-
Rotate injection sites to minimize local irritation.
-
-
In-Life Measurements:
-
Monitor body weight weekly.
-
Perform functional assessments (e.g., grip strength, locomotor activity) at baseline and regular intervals throughout the study.
-
-
Terminal Procedures and Tissue Collection:
-
At the end of the 8-week treatment period, euthanize animals according to approved institutional protocols.
-
Dissect and weigh key muscles, including the tibialis anterior, extensor digitorum longus, and heart.
-
Prepare muscle tissues for histological analysis (frozen sections) and ex vivo contractility measurements.
-
-
Ex Vivo Muscle Contractility Assessment (Extensor Digitorum Longus):
-
Isolate the EDL muscle with intact tendons.
-
Mount the muscle in an organ bath containing oxygenated Ringer's solution maintained at a physiological temperature.
-
Attach one tendon to a force transducer and the other to a fixed post.
-
Determine the optimal muscle length (L0) for maximal twitch force.
-
Stimulate the muscle with increasing frequencies to generate a force-frequency curve and determine the maximal tetanus force.
-
Measure muscle stiffness from the passive tension-length relationship.
-
-
Histological Analysis (Tibialis Anterior):
-
Myofiber Size and Number:
-
Stain transverse cryosections with hematoxylin (B73222) and eosin (B541160) (H&E) or an antibody against laminin (B1169045) to delineate myofibers.
-
Capture images of the entire muscle cross-section.
-
Use image analysis software (e.g., ImageJ) to quantify the number of myofibers and measure the cross-sectional area of individual fibers.[14][15][16]
-
-
Fibrosis Quantification:
-
Quantification of Regenerating Myofibers:
-
Stain transverse cryosections with an antibody against a marker of regeneration, such as embryonic myosin heavy chain (eMHC), or assess the percentage of centrally nucleated fibers using a nuclear stain like DAPI.[17][18]
-
Quantify the number or percentage of regenerating myofibers relative to the total number of myofibers.[17]
-
-
Visualizations
References
- 1. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 2. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Combined Therapies for Duchenne Muscular Dystrophy to Optimize Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory drugs for Duchenne muscular dystrophy: focus on skeletal muscle-releasing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Fibrosis in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hopkinsmedicine.org [hopkinsmedicine.org]
- 8. Rapid Determination of Myosin Heavy Chain Expression in Rat, Mouse, and Human Skeletal Muscle Using Multicolor Immunofluorescence Analysis | PLOS One [journals.plos.org]
- 9. protocols.io [protocols.io]
- 10. med.emory.edu [med.emory.edu]
- 11. researchgate.net [researchgate.net]
- 12. Duchenne muscular dystrophy trajectory in R-DMDdel52 preclinical rat model identifies COMP as biomarker of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of an indirect method for estimating myofiber number in transverse sections of skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Histological Methods to Assess Skeletal Muscle Degeneration and Regeneration in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Reducing experimental variability in Irodanoprost animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in animal studies involving Irodanoprost.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments in a question-and-answer format.
Q1: We are observing significant variability in the therapeutic response to this compound between individual animals in the same treatment group. What are the potential causes and solutions?
A1: Inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to inconsistent responses with this compound, a selective prostaglandin (B15479496) E2 receptor EP4 agonist.
-
Drug Formulation and Administration:
-
Inconsistent Dosing: Ensure accurate and consistent dosing for each animal. Calibrate all equipment regularly. For subcutaneous or intraperitoneal injections, vary the injection site to avoid localized reactions or poor absorption.
-
Drug Stability: this compound solution stability can impact efficacy. Prepare fresh solutions as close to the time of administration as possible. If stock solutions are used, validate their stability under your specific storage conditions (temperature, light exposure).
-
Route of Administration: The chosen route (e.g., subcutaneous, intraperitoneal, oral) will significantly affect the pharmacokinetic profile. Ensure the administration technique is consistent and performed by trained personnel. For instance, subcutaneous injections should be into a consistent skin fold to ensure similar absorption rates.
-
-
Animal-Specific Factors:
-
Genetic Background: The genetic background of the animal model can influence drug metabolism and receptor expression. Ensure that all animals are from a consistent and reliable vendor and are of the same strain and substrain.
-
Age and Weight: Use animals within a narrow age and weight range. Body composition can affect drug distribution and metabolism.
-
Health Status: Ensure all animals are healthy and free from underlying infections or stress, as these can alter physiological responses. Acclimatize animals to the facility and handling procedures before the start of the experiment.
-
Circadian Rhythm: Prostaglandin signaling can be influenced by circadian rhythms. Administer this compound at the same time each day to minimize this source of variability.
-
-
Environmental Factors:
-
Housing Conditions: Maintain consistent and controlled environmental conditions (temperature, humidity, light-dark cycle). Stress from improper housing can significantly impact experimental outcomes.
-
Diet: Use a standardized diet throughout the study, as dietary components can influence drug metabolism.
-
Q2: Some animals treated with higher doses of this compound are showing signs of lethargy and ocular discharge. Is this a known side effect, and how can we manage it?
A2: Yes, systemic administration of EP4 receptor agonists has been associated with side effects such as lethargy and secretions from the Harderian gland (a gland in the eye socket of rodents that produces a pigmented, oily secretion), which can appear as red or brown ocular discharge.[1]
-
Dose-Response Assessment: These effects are often dose-dependent. It is crucial to perform a dose-response study to identify the optimal therapeutic dose with minimal side effects.[1] Consider starting with a lower dose and escalating to find the balance between efficacy and tolerability.
-
Monitoring: Closely monitor the animals for the onset and severity of these signs. Document all observations systematically.
-
Supportive Care: If lethargy is observed, ensure easy access to food and water. For ocular discharge, gently clean the affected area with a sterile saline wipe to prevent buildup and potential secondary infections.
-
Refining the Dosing Regimen: If side effects persist, consider alternative dosing strategies, such as splitting the daily dose or exploring a different administration route that might alter the pharmacokinetic profile and reduce peak plasma concentrations.
Q3: We are not observing the expected anabolic effect of this compound on muscle tissue in our Duchenne Muscular Dystrophy (DMD) mouse model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in a DMD mouse model.
-
Mouse Model Selection: The specific DMD mouse model used is critical. The widely used mdx mouse has a milder phenotype compared to human DMD.[2] For more severe and progressive muscle degeneration, consider using models like the DBA/2J-mdx (D2-mdx) mouse, which exhibits greater fibrosis and muscle weakness.
-
Timing and Duration of Treatment: The age of the animals at the start of treatment and the duration of the study are crucial. This compound's effects on muscle regeneration and fibrosis may be more pronounced when treatment is initiated at a specific stage of disease progression.
-
Outcome Measures: Ensure you are using sensitive and appropriate outcome measures. Histological analysis of muscle fibrosis and myofiber size, as well as functional tests like grip strength, are key indicators of efficacy.
-
Drug Preparation and Delivery: As mentioned in Q1, ensure the this compound solution is prepared correctly and administered consistently. Inadequate drug exposure will lead to a lack of efficacy.
-
Data Analysis: Ensure that the statistical analysis is sufficiently powered to detect a significant effect. A small sample size may not be adequate to overcome inter-animal variability.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The primary signaling pathway involves the activation of Gαs proteins, which in turn stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2][3][4][5][6] Elevated cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of the cAMP response element-binding protein (CREB), which then modulates the transcription of target genes involved in processes like inflammation and tissue regeneration.[5][6][7] The EP4 receptor can also couple to Gαi proteins, activating the Phosphatidylinositol 3-kinase (PI3K) pathway.[3][4][8]
What are the recommended animal models for studying this compound in the context of Duchenne Muscular Dystrophy?
While the C57BL/10ScSn-Dmdmdx/J (mdx) mouse is a commonly used model, it exhibits a relatively mild phenotype.[2] For studies requiring a more severe and progressive disease model that better recapitulates human DMD, the DBA/2J-mdx (D2-mdx) mouse is often recommended due to its more pronounced muscle fibrosis and weakness. In a study demonstrating the effects of this compound, dystrophin-lacking rats with severe and progressive DMD were used.[9]
How should I prepare and store this compound for injection?
While specific stability data for this compound formulations are not extensively published, general best practices for preparing and storing prostaglandin analogs for in vivo studies should be followed. It is recommended to prepare fresh solutions for each experiment to ensure potency. If a stock solution is prepared, it should be stored in an appropriate solvent at a low temperature (e.g., -20°C or -80°C) and protected from light. The stability of the stock solution under these conditions should be validated. Before administration, the solution should be brought to room temperature.
What are the key parameters to measure in an this compound animal study for DMD?
-
Body Weight: Monitor changes in body weight throughout the study. This compound has been shown to reverse body weight loss in a rat model of DMD.[9]
-
Muscle Mass: At the end of the study, dissect and weigh specific muscles (e.g., tibialis anterior, gastrocnemius) to assess muscle hypertrophy.[9]
-
Histology: Perform histological analysis on muscle tissue sections to quantify:
-
Functional Tests: Assess muscle function using tests such as grip strength or treadmill running.
Data Presentation
The following table summarizes quantitative data from a study of this compound in a rat model of Duchenne Muscular Dystrophy.[9]
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) |
| Body Weight | Continued to lose weight | Progressive weight gain | Progressive weight gain |
| Tibialis Anterior Weight | Baseline | Increased | Increased |
| Contractile Tissue | Baseline | 2-fold increase (p<0.01) | 2-fold increase (p<0.01) |
| Muscle Fibrosis | Present | Reduced | Reduced |
| Fat Infiltration | Present | Reduced | Reduced |
| Regenerating Myofibers | Baseline | Increased | Increased |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle (e.g., saline, PBS with a solubilizing agent if necessary).
-
Warm the solution to room temperature before injection.
-
Use a sterile, appropriately sized syringe and needle (e.g., 27-30 gauge).
-
-
Animal Restraint:
-
Gently restrain the mouse or rat. For mice, this can be done by scruffing the neck and securing the tail.
-
-
Injection:
-
Lift a fold of skin in the dorsal neck or flank region.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Protocol 2: Muscle Tissue Collection for Histological Analysis
-
Euthanasia:
-
Euthanize the animal using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
-
Dissection:
-
Secure the hindlimb to a dissection board.
-
Carefully remove the skin from the hindlimb.
-
Isolate the target muscle (e.g., tibialis anterior, gastrocnemius).
-
Carefully dissect the muscle from its origin and insertion points.
-
-
Freezing:
-
For cryosectioning, immediately freeze the muscle in isopentane (B150273) pre-cooled with liquid nitrogen to preserve tissue morphology.
-
Store the frozen muscle at -80°C until sectioning.
-
-
Fixation (for paraffin (B1166041) embedding):
-
Alternatively, fix the muscle in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue for paraffin embedding.
-
Mandatory Visualizations
Caption: this compound signaling through the EP4 receptor.
Caption: Experimental workflow for this compound animal studies.
References
- 1. mdpi.com [mdpi.com]
- 2. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach [mdpi.com]
- 6. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage | MDPI [mdpi.com]
- 8. Prostaglandin E2 receptor EP4 regulates cell migration through Orai1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Visualizing Irodanoprost's Effects with Histological Analysis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on using histological analysis to study the effects of Irodanoprost. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist currently under development for conditions such as Duchenne Muscular Dystrophy (DMD) and osteoporosis.[1][2] Its mechanism of action involves mimicking the effects of prostaglandin E2 (PGE2) on the EP4 receptor.[2] This activation stimulates signaling pathways that can induce muscle regeneration.[2] this compound is specifically designed with a moiety that targets calcium-rich tissues, such as damaged myofibers or bone, concentrating its therapeutic effect.[2]
Q2: What are the expected histological outcomes of this compound treatment in muscle tissue?
A2: In preclinical models of Duchenne Muscular Dystrophy, this compound treatment has been shown to yield several positive histological changes.[2] Researchers can expect to observe a reduction in muscle fibrosis and fat infiltration.[2] Key quantitative findings include an increase in the number and average size of myofibers and a notable increase in the number of regenerating myofibers.[2] These changes can lead to a significant increase in the total contractile tissue area.[2]
Q3: Which signaling pathway is activated by this compound?
A3: As an EP4 receptor agonist, this compound activates a G-protein coupled receptor pathway. The EP4 receptor is primarily coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a secondary messenger that in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression that promote tissue regeneration and reduce inflammation.
Quantitative Data Summary
The following table summarizes the key quantitative histological endpoints for assessing this compound's efficacy in muscle tissue.
| Parameter | Expected Effect of this compound | Suggested Quantification Method | Recommended Histological Stain |
| Myofiber Size | Increase in average cross-sectional area | Automated morphometry using image analysis software on digital slide images.[3] | Hematoxylin & Eosin (H&E) |
| Contractile Tissue Area | Increase (up to 2-fold reported)[2] | Segmentation of muscle fibers versus non-contractile tissue (fat, fibrosis).[4] | H&E or Trichrome |
| Fibrotic Area | Reduction[2] | Quantification of collagen deposition area relative to total tissue area. | Masson's Trichrome or Picrosirius Red |
| Fat Infiltration | Reduction[2] | Measurement of adipocyte area as a percentage of total tissue area. | H&E or Oil Red O (on frozen sections) |
| Regenerating Myofibers | Increase in number[2] | Counting of centrally nucleated fibers. | Hematoxylin & Eosin (H&E) |
| Inflammatory Infiltrates | Reduction | Quantification of mononuclear inflammatory cells.[3] | Hematoxylin & Eosin (H&E) |
Experimental Protocols & Workflows
Q4: What is a recommended protocol for Hematoxylin and Eosin (H&E) staining to assess myofiber size and general morphology?
A4: H&E staining is fundamental for visualizing tissue architecture.
Protocol: H&E Staining for Paraffin-Embedded Muscle Sections
-
Deparaffinization:
-
Xylene (I): 5 minutes
-
Xylene (II): 5 minutes
-
-
Rehydration:
-
100% Ethanol (I): 2 minutes
-
100% Ethanol (II): 2 minutes
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
Distilled water: 2 minutes
-
-
Staining:
-
Harris Hematoxylin: 3-5 minutes. (Note: Staining time may need optimization).[5]
-
Running tap water rinse: 1 minute.
-
Differentiation: 1% Acid Alcohol (1% HCl in 70% ethanol): 3-10 seconds. Check microscopically until only nuclei remain stained blue/purple.
-
Running tap water rinse: 1 minute.
-
Bluing: Scott's Tap Water Substitute or 0.2% ammonia (B1221849) water: 30-60 seconds.
-
Running tap water rinse: 2 minutes.
-
-
Counterstaining:
-
Eosin Y solution: 1-2 minutes.
-
Running tap water rinse: 10-30 seconds.
-
-
Dehydration & Mounting:
-
95% Ethanol: 1 minute
-
100% Ethanol (I): 1 minute
-
100% Ethanol (II): 1 minute
-
Xylene (I): 2 minutes
-
Xylene (II): 2 minutes
-
Mount coverslip with a xylene-based mounting medium.
-
Q5: How can I specifically visualize and quantify fibrosis in tissue sections treated with this compound?
A5: Masson's Trichrome stain is the standard method for differentiating collagen fibers (fibrosis) from muscle and cytoplasm.
Protocol: Masson's Trichrome Staining
-
Deparaffinize and Rehydrate sections to distilled water as described in the H&E protocol.
-
Mordanting: Bouin's solution overnight at room temperature or 1 hour at 56°C. Rinse in running tap water until yellow color disappears.
-
Staining:
-
Weigert's iron hematoxylin: 10 minutes. Rinse in running water for 10 minutes.
-
Biebrich scarlet-acid fuchsin solution: 10-15 minutes. Rinse in distilled water.
-
Phosphotungstic/Phosphomolybdic acid solution: 10-15 minutes.
-
Aniline blue solution: 5-10 minutes. Rinse in distilled water.
-
1% Acetic acid solution: 1 minute.
-
-
Dehydration & Mounting:
-
95% Ethanol: Quick dip.
-
100% Ethanol (I & II): 1 minute each.
-
Xylene (I & II): 2 minutes each.
-
Mount coverslip.
-
Expected Results: Nuclei (Black), Cytoplasm/Muscle (Red), Collagen (Blue).
-
Q6: What is a general workflow for quantitative histological analysis of this compound-treated tissue?
A6: A robust quantitative analysis workflow is crucial for obtaining reproducible, unbiased data from stained tissue sections. The process involves digitizing the slides and using image analysis software to extract meaningful numbers.[3][4][6]
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 3. Quantitative analysis of histopathological findings using image processing software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative histology and tissue analysis – QuantaCell [quantacell.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. HisTOOLogy: an open-source tool for quantitative analysis of histological sections - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in working with prostaglandin receptor agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered when working with prostaglandin (B15479496) receptor agonists.
Troubleshooting Guides
Experimental success with prostaglandin receptor agonists often hinges on overcoming challenges related to their physicochemical properties and complex biological activities. Below is a guide to troubleshoot common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Agonist Response | Poor Solubility: Prostaglandin analogues are often lipophilic and have low aqueous solubility.[1][2][3] Compound Instability/Degradation: Prostaglandins (B1171923) can be unstable in aqueous solutions, susceptible to hydrolysis and pH changes.[1][2][4] Incorrect Receptor Subtype: The cell line or tissue may not express the target receptor, or express it at very low levels. Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to a rapid decrease in receptor responsiveness (tachyphylaxis).[5][6][7][8] | Solubility: Prepare high-concentration stock solutions in organic solvents like DMSO or ethanol.[9] For aqueous working solutions, use a carrier like BSA or cyclodextrins to improve solubility.[2][10] Perform sonication to aid dissolution.[4] Stability: Prepare fresh working solutions for each experiment from frozen aliquots.[9] Store stock solutions at -20°C or lower.[9] Check the pH of your assay buffer, as stability can be pH-dependent.[4] Receptor Expression: Confirm receptor expression using RT-qPCR, Western blot, or immunohistochemistry.[11] Use a positive control agonist known to be potent for the target receptor. Desensitization: Minimize pre-incubation times with the agonist. Perform time-course experiments to identify the optimal stimulation period before desensitization occurs. |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell density across wells leads to variable receptor numbers and signal output.[12] Incomplete Compound Solubilization: Precipitated agonist leads to inconsistent final concentrations in assay wells. Edge Effects in Plates: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell viability. | Cell Seeding: Use an automated cell counter for accuracy. Ensure a homogenous cell suspension before and during plating. Allow plates to rest at room temperature before incubation to ensure even cell settling. Solubilization: Visually inspect stock and working solutions for precipitates before use. Briefly vortex or sonicate if necessary. Edge Effects: Avoid using the outermost wells of the assay plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Unexpected or Off-Target Effects | Agonist Promiscuity: Many prostaglandin agonists can bind to and activate multiple prostaglandin receptor subtypes, especially at high concentrations.[13][14][15] Activation of Other Signaling Pathways: The agonist may trigger non-canonical signaling pathways not being measured. | Selectivity: Use agonists at the lowest effective concentration to minimize off-target binding. Consult literature for selectivity profiles.[13][14] Use selective antagonists for other potential receptor targets to confirm the observed effect is mediated by the intended receptor. Pathway Analysis: Use a panel of assays to investigate different signaling pathways (e.g., cAMP for Gs/Gi, calcium flux for Gq, or reporter assays for other downstream events). |
Frequently Asked Questions (FAQs)
Q1: My prostaglandin agonist has poor water solubility. How should I prepare it for cell-based assays?
A: Prostaglandin agonists are typically lipophilic.[1] It is recommended to first prepare a high-concentration stock solution (e.g., 10-100 mM) in an organic solvent such as DMSO or absolute ethanol.[9] This stock can then be serially diluted in your aqueous assay buffer or culture medium to the final working concentration. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[9] For particularly challenging compounds, the use of solubilizing agents like cyclodextrins can be explored.[2][10]
Q2: How should I store my prostaglandin agonists to ensure their stability?
A: Prostaglandins can be chemically unstable in aqueous solutions.[3] As a solid, store the compound at -20°C, protected from light.[9] Prepare stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9] Aqueous working solutions should ideally be prepared fresh for each experiment. Some prostaglandins are stable for short periods in specific buffers or solutions; for instance, PGE1 has been shown to be stable for 48 hours in 10% dextrose solution when stored in polypropylene (B1209903) syringes.[16][17]
Q3: I'm observing a diminishing response to my agonist after repeated applications. What is happening?
A: This phenomenon is likely receptor desensitization or tachyphylaxis, a rapid decrease in response to a drug following continuous or repeated administration.[5][8] This can occur through mechanisms like receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), uncoupling from G-proteins, or receptor internalization.[7][18] To mitigate this, use the agonist for the shortest duration necessary to elicit a robust response and allow for sufficient washout periods between agonist applications in kinetic studies.
Q4: How can I be sure the effects I'm seeing are specific to the receptor I'm studying?
A: To confirm specificity, use a multi-pronged approach. First, determine the agonist's potency (EC50) and compare it to published values for your target receptor. Second, use a selective antagonist for your target receptor; the antagonist should produce a rightward shift in the agonist's concentration-response curve. Third, if your cells endogenously express other prostaglandin receptors, you can use selective antagonists for those off-targets to ensure they are not contributing to the signal. Finally, if possible, use a cell line that does not express the receptor of interest (or a knockout/knockdown model) as a negative control.
Q5: What are the best cell-based assays to measure the activity of my prostaglandin receptor agonist?
A: The choice of assay depends on the G-protein coupling of the target receptor.
-
For Gs-coupled receptors (e.g., EP2, EP4, DP1, IP): These receptors stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is the most direct functional readout.[19][20]
-
For Gi-coupled receptors (e.g., EP3, DP2): These receptors inhibit adenylyl cyclase. To measure their activity, you first stimulate cells with an agent like forskolin (B1673556) to raise basal cAMP levels, and then measure the agonist's ability to decrease cAMP.[19][20]
-
For Gq-coupled receptors (e.g., EP1, FP, TP): These receptors activate phospholipase C, leading to an increase in intracellular calcium (Ca2+). A calcium flux assay is the preferred method for these targets.[21][22]
Quantitative Data
Table 1: Binding Affinities (Ki) of Prostaglandin E2 (PGE2) for EP Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
| EP1 | 9.1[9] |
| EP2 | 4.9[9] |
| EP3 | 0.33[9] |
| EP4 | 0.79[9] |
Table 2: Functional Potency (EC50) of Select Prostaglandin Agonists
| Agonist | Receptor Target | Cell Type / Assay | EC50 (nM) |
| Sulprostone | EP1 / EP3 | Human Trabecular Meshwork Cells | ~600-1100[13] |
| Butaprost | EP2 | Human Trabecular Meshwork Cells | ~600-1100[13] |
| Latanoprost Acid | FP | Various | Potent Agonist[23] |
| Travoprost Acid | FP | Various | ~10x more potent than Latanoprost acid[23] |
| Bimatoprost Acid | FP | Various | ~3-10x more potent than Latanoprost acid[23] |
Experimental Protocols
Protocol 1: cAMP Measurement for Gs and Gi-Coupled Receptors
This protocol provides a general framework for measuring changes in intracellular cAMP using a competitive immunoassay format (e.g., HTRF or AlphaScreen).
Materials:
-
Cells expressing the target Gs or Gi-coupled receptor.
-
Cell culture medium (e.g., Opti-MEM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prostaglandin receptor agonist.
-
Forskolin (for Gi-coupled assays).
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 or PerkinElmer AlphaScreen cAMP Assay Kit).[20][24][25]
-
White, opaque 384-well microplates.
-
Multichannel pipette or automated liquid handler.
-
Plate reader compatible with the chosen assay technology.
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) and culture overnight.[20]
-
Compound Preparation: Prepare serial dilutions of the prostaglandin agonist in assay buffer at a concentration that is 2-10x the final desired concentration.
-
Agonist Stimulation:
-
For Gs-coupled receptors: Aspirate the culture medium from the cells. Add the diluted agonist to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature or 37°C.
-
For Gi-coupled receptors: Aspirate the culture medium. Add the agonist along with a fixed concentration of forskolin (e.g., 1-10 µM, at its EC80) to stimulate basal cAMP production.[19][20] Incubate for the determined time.
-
-
Cell Lysis and Detection: Add the cAMP detection reagents (including lysis buffer, acceptor-conjugated anti-cAMP antibody, and donor-labeled cAMP) as per the manufacturer's protocol.[25][26]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., measuring fluorescence at 665 nm and 620 nm for HTRF).
-
Data Analysis: Convert the raw signal ratio to cAMP concentration using a standard curve run in parallel. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
Protocol 2: Calcium Flux Assay for Gq-Coupled Receptors
This protocol describes a method for measuring intracellular calcium mobilization using a fluorescent calcium indicator dye.
Materials:
-
Cells expressing the target Gq-coupled receptor.
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Pluronic F-127.
-
Prostaglandin receptor agonist.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with liquid injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Seeding: Seed cells into a black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare the dye-loading solution by mixing the calcium-sensitive dye (e.g., Fluo-4 AM) with an equal volume of Pluronic F-127, then diluting in assay buffer to the final working concentration (e.g., 2-4 µM).
-
Aspirate the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
Wash Step: Gently aspirate the dye solution and wash the cells 1-2 times with assay buffer. Add a final volume of assay buffer to each well.
-
Compound Plate Preparation: In a separate plate, prepare serial dilutions of the agonist at a concentration that is 4-5x the final desired concentration.
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every 1-2 seconds.
-
Establish a stable baseline reading for 15-30 seconds.
-
Program the instrument to automatically inject the agonist from the compound plate into the cell plate.
-
Continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.[27]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot this change in fluorescence against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.
Visualizations
Caption: Major signaling pathways for Gs, Gq, and Gi-coupled prostaglandin receptors.
Caption: General experimental workflow for screening prostaglandin receptor agonists.
References
- 1. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New prostaglandin analog formulation for glaucoma treatment containing cyclodextrins for improved stability, solubility and ocular tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. trc-p.nl [trc-p.nl]
- 6. Role of prostaglandins in the mediation of systemic tachyphylaxis to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term exposure to PGE2 causes homologous desensitization of receptor-mediated activation of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologyeducation.org [pharmacologyeducation.org]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. pharma-excipients.jimdoweb.com [pharma-excipients.jimdoweb.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. selectscience.net [selectscience.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of prostaglandin E1 solutions stored in polypropylene syringes for continuous intravenous administration to newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. resources.revvity.com [resources.revvity.com]
- 26. cosmobio.co.jp [cosmobio.co.jp]
- 27. agilent.com [agilent.com]
Validation & Comparative
A Comparative Efficacy Analysis of Irodanoprost and Other EP4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Irodanoprost with other selective agonists targeting the E-type prostanoid receptor 4 (EP4). The EP4 receptor, a G-protein coupled receptor activated by prostaglandin (B15479496) E2 (PGE2), is a key therapeutic target for a range of conditions including inflammatory diseases, pain, and regenerative medicine. This document summarizes key in vitro and in vivo data to facilitate an objective assessment of these compounds.
EP4 Receptor Signaling Pathways
The EP4 receptor primarily signals through the Gsα subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn modulates gene transcription through the phosphorylation of cAMP response element-binding protein (CREB). Additionally, the EP4 receptor can couple to the Giα subunit and β-arrestin, initiating alternative signaling cascades that contribute to its diverse physiological effects.[1][2]
EP4 Receptor Signaling Pathways
Quantitative Comparison of EP4 Receptor Agonists
The following tables summarize the in vitro binding affinity and potency of several selective EP4 receptor agonists. It is important to note that direct, head-to-head comparative studies are limited, and experimental conditions may vary between reported values.
Note on this compound: As of the date of this guide, specific in vitro binding affinity (Ki) and potency (EC50) data for this compound (MES-1022) are not publicly available in peer-reviewed literature. This compound is described as a potent and selective small-molecule agonist of the EP4 receptor.[3]
Table 1: In Vitro Binding Affinity and Potency of Selected EP4 Agonists
| Compound | Common Name/Synonym | Receptor Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Species |
| This compound | MES-1022 | Data not publicly available | Data not publicly available | - |
| L-902,688 | - | 0.38[4][5] | 0.6[4][5] | Human |
| Rivenprost | ONO-4819, ONO-AE1-734 | 0.7[6][7] | - | Human |
| ONO-AE1-329 | - | - | - | - |
| AGN205203 | - | - | - | - |
| PGE2 (Endogenous Ligand) | Dinoprostone | - | 2.8[2] | Human |
Data for ONO-AE1-329 and AGN205203 in vitro binding and potency were not consistently available in the format of Ki or EC50 values.
Comparative In Vivo Efficacy
The therapeutic potential of EP4 agonists has been evaluated in various preclinical models. Below is a summary of key findings for this compound and other EP4 agonists in relevant disease models.
This compound in Duchenne Muscular Dystrophy (DMD)
Recent preclinical data presented by Mesentech Inc. demonstrated the efficacy of this compound in a rat model of Duchenne Muscular Dystrophy.[8]
-
Model: Dystrophin-lacking rats with severe and progressive DMD.
-
Treatment: 8 once-weekly subcutaneous injections of this compound (1 or 3 mg/kg) or vehicle.
-
Key Findings:
-
Reversed body weight loss within one week.
-
Increased tibialis anterior muscle weight, with an increase in myofiber number and size, leading to a two-fold increase in contractile tissue compared to vehicle-treated DMD rats.
-
Reduced tibialis anterior muscle fibrosis and fat.
-
Increased number of regenerating myofibers.
-
Ex vivo analysis of the extensor digitorum longus muscle showed greater tetanus force and stiffness.
-
Reversed cardiomegaly.[8]
-
This compound is currently in Phase I clinical studies for DMD, bone loss, and facioscapulohumeral muscular dystrophy.[8]
Other EP4 Agonists in a Colitis Model
The efficacy of other EP4 agonists has been demonstrated in dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis models in mice, which mimic aspects of inflammatory bowel disease.
-
ONO-AE1-734 and AGN205203: Both agonists were shown to reverse the pathology of DSS-induced colitis in wild-type mice. Their therapeutic effects were suppressed by an EP4 antagonist, confirming the mechanism of action. On a cellular level, EP4 stimulation protected against colon epithelial apoptosis, prevented goblet cell depletion, and promoted the regeneration of the epithelial layer.[2]
-
A novel EP4 agonist (unnamed in the study) vs. Sulfasalazine (B1682708): In a DSS-indomethacin mouse model, an EP4 agonist at 0.2 mg/kg was superior to sulfasalazine (100 mg/kg) in reducing colitis symptoms, preventing the increase of innate immune cells, and ameliorating colon inflammation. The EP4 agonist showed slow but sustained effects on body weight gain and was more efficacious in epithelial regeneration.[9]
Table 2: Summary of In Vivo Efficacy Data
| Compound | Disease Model | Species | Key Efficacy Readouts | Reference |
| This compound | Duchenne Muscular Dystrophy (DMD) | Rat | Increased muscle mass and function, reduced fibrosis, reversed cardiomegaly. | [8] |
| ONO-AE1-734 | DSS-Induced Colitis | Mouse | Ameliorated severe colitis, protected epithelial cells, promoted regeneration. | [2] |
| AGN205203 | DSS-Induced Colitis | Mouse | Minimized weight loss, diarrhea, and colonic bleeding; decreased epithelial apoptosis. | [10] |
| Unnamed EP4 Agonist | DSS-Indomethacin Colitis | Mouse | Superior to sulfasalazine in reducing colitis symptoms and inflammation. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used in the characterization of EP4 receptor agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for the EP4 receptor by assessing its ability to displace a radiolabeled ligand.
Workflow for Radioligand Binding Assay
-
Receptor Source: Cell membranes are prepared from a cell line recombinantly overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated form of the natural ligand, [3H]PGE2, is commonly used at a fixed concentration.
-
Incubation: Receptor membranes, [3H]PGE2, and varying concentrations of the unlabeled test compound (e.g., this compound or other EP4 agonists) are incubated in a suitable buffer.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12][13]
cAMP Functional Assay (for determining EC50)
This assay measures the ability of an agonist to stimulate the EP4 receptor, leading to the production of intracellular cAMP.
Workflow for cAMP Functional Assay
-
Cell Culture: Whole cells expressing the EP4 receptor are plated in 96- or 384-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test agonist. A phosphodiesterase (PDE) inhibitor is typically included to prevent the degradation of cAMP.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is then determined from this curve.[14][15]
In Vivo DSS-Induced Colitis Model
This model is commonly used to evaluate the efficacy of anti-inflammatory agents for inflammatory bowel disease.
-
Induction of Colitis: Mice are administered dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.
-
Treatment: The test compound (e.g., an EP4 agonist) is administered daily via a relevant route (e.g., subcutaneous injection, oral gavage).
-
Efficacy Parameters:
-
Disease Activity Index (DAI): A composite score based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Inflammation typically leads to a shortening of the colon.
-
Histological Analysis: Colon tissue is collected, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration into the colon tissue.[16]
-
Conclusion
The available data indicate that selective EP4 receptor agonists are a promising class of therapeutic agents with potential applications in regenerative medicine and inflammatory diseases. This compound has demonstrated significant efficacy in a preclinical model of Duchenne Muscular Dystrophy, suggesting a strong potential for promoting muscle regeneration and function. Other EP4 agonists, such as ONO-AE1-734 and AGN205203, have shown robust anti-inflammatory and tissue-protective effects in models of colitis.
A direct comparison of the in vitro potency and binding affinity of this compound with other EP4 agonists is currently limited by the lack of publicly available data for this compound. Further studies directly comparing these compounds in standardized in vitro and in vivo models are warranted to fully elucidate their relative therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such comparative evaluations.
References
- 1. Functional expression of human prostaglandin E2 receptor 4 (EP4) in E. coli and characterization of the binding property of EP4 with Gα proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | EP4 agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-902688 | Prostaglandin Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 9. Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The prevention of colitis by E Prostanoid receptor 4 agonist through enhancement of epithelium survival and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
Irodanoprost vs. Standard of Care for Duchenne Muscular Dystrophy: A Comparative Guide for Researchers
This guide provides a detailed comparison of the emerging therapeutic candidate, Irodanoprost, with the current standard of care for Duchenne muscular dystrophy (DMD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and mechanisms of action to inform future research and development.
Overview of Therapeutic Strategies
Duchenne muscular dystrophy is a severe, progressive muscle-wasting disease caused by mutations in the dystrophin gene. Current therapeutic strategies aim to address the underlying genetic defect, manage symptoms, and slow disease progression. The standard of care has traditionally relied on corticosteroids, while newer approaches include gene therapy and exon-skipping drugs. This compound represents a novel pharmacological approach targeting muscle regeneration.
This compound: An Emerging Therapeutic Candidate
This compound is a selective prostaglandin (B15479496) E2 receptor subtype 4 (EP4) agonist currently in Phase I clinical trials for DMD.[1] Its mechanism of action focuses on promoting muscle regeneration and reducing inflammation.
Preclinical Efficacy of this compound
Preclinical studies in a dystrophin-lacking rat model of DMD have shown promising results. A key study demonstrated that weekly subcutaneous injections of this compound (1 or 3 mg/kg) for eight weeks led to significant improvements in muscle health.[2]
Key Findings:
-
Increased Muscle Mass: A 2-fold increase in contractile tissue in the tibialis anterior muscle (p<0.01) was observed.[2]
-
Improved Muscle Function: Treated rats showed greater tetanus force and stiffness in the extensor digitorum longus muscle.[2]
-
Reduced Cardiomegaly: this compound was shown to reverse cardiomegaly in the animal model.[2]
-
Systemic Benefits: The treatment reversed body weight loss.[2]
| Preclinical Endpoint | This compound Treatment Group | Vehicle Control Group | p-value |
| Contractile Tissue (Tibialis Anterior) | 2-fold increase | No significant change | <0.01 |
| Body Weight | Progressive weight gain | Continued weight loss | Not reported |
| Cardiomegaly | Reversal of condition | No improvement | Not reported |
| Muscle Force (Extensor Digitorum Longus) | Increased tetanus force and stiffness | No significant change | Not reported |
Table 1: Summary of Preclinical Data for this compound in a DMD Rat Model.[2]
Experimental Protocols: this compound Preclinical Studies
Detailed experimental protocols for the preclinical evaluation of this compound are not yet fully available in the public domain. The available information indicates the following:
-
Animal Model: Dystrophin-lacking rats with a severe and progressive DMD phenotype.[2]
-
Dosing Regimen: 1 or 3 mg/kg of this compound administered via subcutaneous injection once weekly for eight weeks.[2]
-
Muscle Histology: Analysis of the tibialis anterior muscle was performed to assess the amount of contractile tissue.[2]
-
Muscle Function: Ex vivo assays were used to measure the contractility of the extensor digitorum longus muscle.[2]
-
Cardiac Assessment: The specific methods for evaluating the reversal of cardiomegaly have not been detailed.[2]
Standard of Care for Duchenne Muscular Dystrophy
The standard of care for DMD is multifaceted and includes corticosteroids, and more recently, gene therapy and exon-skipping drugs for specific mutations.[3][4][5][6][7]
Corticosteroids: Prednisone (B1679067) and Deflazacort (B1670188)
Glucocorticoids have been the cornerstone of DMD management for decades, primarily for their anti-inflammatory effects.
Comparative Efficacy:
A meta-analysis of clinical trial data revealed that deflazacort may offer some advantages over prednisone in slowing disease progression. Patients treated with deflazacort showed a 25 to 32-meter less decline in the 6-minute walk test (6MWD) at 48 weeks compared to those on prednisone. Long-term use of corticosteroids has been shown to delay the loss of major motor milestones by 2.1 to 4.4 years and reduce the risk of mortality by over 50%.
| Outcome Measure | Deflazacort | Prednisone |
| 6-Minute Walk Test (48 weeks) | ~25-32 meter less decline | - |
| Side Effect Profile | Lower incidence of weight gain and behavioral issues | Higher incidence of weight gain and behavioral issues |
Table 2: Comparison of Deflazacort and Prednisone in DMD.
Experimental Protocols: Corticosteroid Clinical Trials
-
Patient Population: Ambulatory boys with a confirmed DMD diagnosis.
-
Dosing Regimens:
-
Prednisone: Typically 0.75 mg/kg/day.
-
Deflazacort: Typically 0.9 mg/kg/day.
-
-
Primary Efficacy Endpoints:
-
Change in 6-minute walk test (6MWD) distance.
-
Muscle strength and function assessments.
-
-
Duration: Trials typically range from 6 months to several years to assess long-term outcomes.
Newer Therapies: Gene Therapy and Exon Skipping
Elevidys (delandistrogene moxeparvovec-rokl): A gene therapy designed to deliver a micro-dystrophin transgene to muscle cells.
Efficacy Data (EMBARK Trial):
-
At two years post-treatment, patients showed a statistically significant improvement of +2.88 points on the North Star Ambulatory Assessment (NSAA) compared to an external control group (p=0.0001).[5]
| Outcome Measure | Elevidys Treatment Group (2 years) | External Control Group | p-value |
| North Star Ambulatory Assessment (NSAA) | +2.88 point improvement (LSM) | - | 0.0001 |
Table 3: Efficacy of Elevidys in the EMBARK Trial.[5]
Experimental Protocol (EMBARK Trial):
-
Study Design: A placebo-controlled, crossover clinical trial.[4][5][6]
-
Patient Population: Ambulatory boys with DMD aged 4 to 7 years.[4][5][6]
-
Primary Endpoints: Change from baseline in the NSAA total score, Time to Rise from the floor, and 10-meter walk/run time.[5]
Eteplirsen: An exon-skipping drug for patients with DMD who have a mutation amenable to exon 51 skipping.
Efficacy Data:
-
Patients treated with Eteplirsen showed a 67.3-meter benefit in the 6MWD compared to a placebo/delayed treatment group (p≤0.001).[8]
-
At 24 weeks, there was a significant increase in dystrophin-positive muscle fibers to 23% of normal levels (p≤0.002).[8]
| Outcome Measure | Eteplirsen Treatment Group | Placebo/Delayed Treatment Group | p-value |
| 6-Minute Walk Test | 67.3-meter benefit | - | ≤0.001 |
| Dystrophin-Positive Fibers (24 weeks) | 23% of normal | No increase | ≤0.002 |
Table 4: Efficacy of Eteplirsen in Clinical Trials.[8]
Experimental Protocol (Eteplirsen Clinical Trials):
-
Study Design: Open-label and placebo-controlled trials.[8][9][10][11][12]
-
Patient Population: DMD patients with a confirmed mutation amenable to exon 51 skipping.[8][9][10][11][12]
-
Dosing Regimen: 30 mg/kg administered as a weekly intravenous infusion.[8][10]
-
Primary Endpoints: Change in 6MWD and the percentage of dystrophin-positive fibers in muscle biopsies.[8]
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of this compound.
Caption: Mechanisms of action for standard of care treatments in DMD.
Conclusion
This compound presents a promising, novel approach for the treatment of Duchenne muscular dystrophy by targeting muscle regeneration. Preclinical data are encouraging, though more detailed studies and clinical trial results are needed to fully understand its efficacy and safety profile. The current standard of care for DMD has evolved significantly with the introduction of gene therapy and exon-skipping drugs, which have demonstrated clear benefits in specific patient populations. Corticosteroids remain a valuable tool for managing inflammation and slowing disease progression. Future research should focus on head-to-head comparisons of these different therapeutic modalities and the potential for combination therapies to provide synergistic benefits for patients with DMD.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 3. Standards of care for Duchenne muscular dystrophy: brief TREAT-NMD recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actionduchenne.org [actionduchenne.org]
- 5. distrofiamuscular.net [distrofiamuscular.net]
- 6. worldduchenne.org [worldduchenne.org]
- 7. ann.org.au [ann.org.au]
- 8. investorrelations.sarepta.com [investorrelations.sarepta.com]
- 9. The rise of rat models for Duchenne muscular dystrophy and therapeutic evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiac assessment of patients with late stage Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional and structural pathologies in skeletal muscle of a rat model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A systems pharmacology approach based on oncogenic signalling pathways to determine the mechanisms of action of natural products in breast cancer from transcriptome data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Irodanoprost's Therapeutic Potential in Duchenne Muscular Dystrophy (DMD) Models
An Objective Guide for Researchers and Drug Development Professionals
Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, chronic inflammation, fibrosis, and eventual replacement of muscle tissue with fat and connective tissue.[1][2] The current standard of care involves glucocorticoids like prednisone (B1679067) and deflazacort, which can slow disease progression but are associated with significant side effects.[1][3] This guide provides a comparative overview of Irodanoprost, a novel therapeutic agent, against established and emerging treatments in preclinical DMD models.
This compound: A Targeted Approach to Muscle Regeneration and Inflammation
This compound is a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist.[4][5] The EP4 receptor is known to be involved in various physiological processes, including the modulation of inflammation and tissue regeneration.[6][7] Activation of the EP4 receptor signaling pathway leads to an increase in intracellular cyclic AMP (cAMP), which can exert potent anti-inflammatory effects and promote myoblast proliferation.[6][8][9]
A key innovation of this compound is its design, which comprises the selective EP4 agonist conjugated to a moiety that targets calcium-rich tissues, such as damaged myofibers.[4] This targeted delivery aims to concentrate the therapeutic effect in the dystrophic muscle, potentially enhancing efficacy and improving systemic tolerability, a limitation of general prostaglandin therapies.[4][10]
Mechanism of Action: The EP4 Signaling Pathway
The therapeutic rationale for this compound in DMD is based on its ability to favorably modulate pathways central to DMD pathology. Upon binding to the EP4 receptor on muscle and immune cells, this compound initiates a signaling cascade that is thought to counteract the downstream effects of dystrophin deficiency.
Comparative Preclinical Efficacy
This compound has been evaluated in a dystrophin-lacking rat model with severe and progressive DMD. The results indicate significant therapeutic potential.[4] Below is a comparative summary of key preclinical findings for this compound, the standard-of-care (Prednisone), and another investigational therapy, Givinostat (B1684626) (a histone deacetylase inhibitor).[11][12]
| Parameter | This compound (DMD Rat Model) [4] | Prednisone (mdx Mouse Model) [13][14][15] | Givinostat (mdx Mouse Model) [11][16][17] |
| Muscle Function | Increased tetanus force and stiffness of the extensor digitorum longus (EDL) muscle. | Conflicting results: Some studies show increased specific force, while others show no effect or deterioration with long-term use.[13][14] | Improved endurance performance in treadmill tests.[11][16] |
| Muscle Histology | Increased number and average size of myofibers; 2-fold increase in contractile tissue. | Decreased number of centrally-nucleated fibers.[13] Can induce muscle wasting at higher doses.[15][18] | Increased cross-sectional area of myofibers.[11][16][17] |
| Fibrosis & Fat | Reduced tibialis anterior muscle fibrosis and fat. | Effects on fibrosis are not consistently reported as a primary positive outcome. | Reduced fibrotic scars and fatty infiltration.[11][12][16] |
| Inflammation | (Inferred from mechanism) Potent anti-inflammatory effects via EP4 agonism.[6] | Primary mechanism is anti-inflammatory. | Reduced inflammatory infiltrate in muscles.[11][16] |
| Cardiac Effects | Reversed cardiomegaly. | Long-term therapy can lead to deterioration of cardiac function and enhanced fibrosis.[14] | Not a primary reported outcome in these preclinical studies. |
| Body/Muscle Weight | Reversed body weight loss; increased tibialis anterior weight. | Can cause muscle mass to decrease.[13][15] | Not reported as a primary outcome, but associated with increased muscle fiber size.[11][16] |
Note: Data is compiled from different studies using different animal models (rat vs. mouse) and protocols. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized protocols are crucial for validating and comparing therapeutic candidates. Below are methodologies for key experiments cited in DMD preclinical research.
1. In-Vivo Muscle Function Assessment: Four-Limb Grip Strength
-
Objective: To measure the maximal muscle strength of all four limbs.
-
Apparatus: A grip strength meter equipped with a flat mesh grid.
-
Procedure:
-
The mouse is held by the tail and lowered towards the grid.
-
The mouse is allowed to grasp the grid with all four paws.
-
The experimenter gently pulls the mouse backward horizontally, away from the meter, until its grip is released.
-
The force transducer records the peak force exerted by the mouse.
-
The procedure is repeated 3-5 times with a rest period in between.
-
The average or maximum force is recorded and often normalized to the animal's body weight.
-
2. Histological Analysis of Muscle Tissue
-
Objective: To assess muscle morphology, inflammation, fibrosis, and fatty infiltration.
-
Procedure:
-
Tissue Collection: Muscle tissues (e.g., Tibialis Anterior, Gastrocnemius, Diaphragm) are carefully dissected post-euthanasia.
-
Fixation & Processing: Tissues are either flash-frozen in isopentane (B150273) cooled by liquid nitrogen for cryosectioning or fixed in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Sectioning: 5-10 µm thick sections are cut using a cryostat or microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize general muscle morphology, identify centrally nucleated (regenerating) fibers, and assess inflammatory infiltrates.
-
Masson's Trichrome or Sirius Red: To specifically stain collagen fibers (blue or red, respectively), allowing for the quantification of fibrotic tissue.
-
Oil Red O: To stain neutral lipids, enabling the visualization and quantification of fatty infiltration.
-
-
Imaging & Analysis: Stained sections are imaged using a light microscope. Image analysis software (e.g., ImageJ) is used to quantify parameters like fiber cross-sectional area (CSA), percentage of centrally nucleated fibers, and the percentage of fibrotic or fatty area.
-
Preclinical Study Workflow
The evaluation of a novel therapeutic like this compound in a DMD model follows a structured workflow, from animal selection to multi-level endpoint analysis.
Conclusion
Preclinical data suggests that this compound represents a promising therapeutic strategy for DMD.[4] Its targeted mechanism of action, focusing on the EP4 receptor to promote regeneration and reduce inflammation and fibrosis, addresses multiple facets of DMD pathology.[4][6] In a severe rat model, this compound demonstrated robust benefits across muscle function, histology, and even cardiac pathology, areas where standard therapies like corticosteroids show mixed or even detrimental long-term effects.[4][14] While direct cross-model comparisons are challenging, the multifaceted benefits shown by this compound warrant its continued investigation. As this compound progresses through clinical development, it will be critical to determine if these promising preclinical outcomes translate to meaningful clinical benefits for patients with Duchenne muscular dystrophy.[5]
References
- 1. Duchenne muscular dystrophy: disease mechanism and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 5. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. What are EP4 agonists and how do they work? [synapse.patsnap.com]
- 7. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 8. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are EP4 modulators and how do they work? [synapse.patsnap.com]
- 10. EP4 receptor agonists - Page 1 | BioWorld [bioworld.com]
- 11. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. The effects of prednisolone on skeletal muscle contractility in mdx mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid-Treated Mice Are an Inappropriate Positive Control for Long-Term Preclinical Studies in the mdx Mouse | PLOS One [journals.plos.org]
- 15. JCI Insight - Glucocorticoids counteract hypertrophic effects of myostatin inhibition in dystrophic muscle [insight.jci.org]
- 16. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular Dystrophy with the Histone Deacetylase Inhibitor Givinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Irodanoprost and Bisphosphonates for Osteoporosis: A Guide for Researchers
A comprehensive review of the mechanisms, experimental data, and therapeutic potential of two distinct pharmacological approaches to osteoporosis treatment.
Introduction
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, poses a significant global health challenge. The primary goal of pharmacological intervention is to reduce the risk of fragility fractures. This guide provides a comparative analysis of two classes of drugs with distinct mechanisms of action: bisphosphonates, the current mainstay of anti-resorptive therapy, and Irodanoprost, an emerging anabolic agent.
It is critical to note that this compound is currently in early-stage clinical development for osteoporosis, and as such, there is a significant lack of publicly available clinical data on its efficacy and safety in this indication.[1] Therefore, this comparison will focus on a detailed review of the extensive data available for bisphosphonates and a theoretical analysis of this compound's potential based on its mechanism of action as a selective prostaglandin (B15479496) E2 receptor EP4 (EP4) agonist.
Mechanism of Action
The fundamental difference between this compound and bisphosphonates lies in their primary effect on bone remodeling. Bisphosphonates are anti-resorptive agents that primarily inhibit bone breakdown, while this compound is an anabolic agent that is anticipated to stimulate bone formation.
This compound: A Selective Prostaglandin E2 Receptor EP4 (EP4) Agonist
This compound is a selective agonist of the prostaglandin E2 (PGE2) receptor EP4.[1] Preclinical studies on other EP4 agonists have demonstrated a promising anabolic effect on bone.[2][3][4][5] The proposed mechanism of action involves the stimulation of bone formation by osteoblasts.
Activation of the EP4 receptor on osteoblasts is believed to trigger a signaling cascade that promotes their differentiation and activity.[6][7] This leads to increased synthesis of bone matrix proteins and subsequent mineralization, ultimately resulting in new bone formation.[2][3] Preclinical studies in animal models of osteoporosis have shown that selective EP4 agonists can restore bone mass and strength.[2][4]
Bisphosphonates: Inhibitors of Osteoclast-Mediated Bone Resorption
Bisphosphonates are a class of drugs that have a high affinity for hydroxyapatite, the mineral component of bone. They are potent inhibitors of osteoclast-mediated bone resorption. Nitrogen-containing bisphosphonates, the most commonly used type, act by inhibiting the farnesyl pyrophosphate synthase (FPPS) enzyme in the mevalonate (B85504) pathway within osteoclasts.
This inhibition disrupts the prenylation of small GTPase signaling proteins, which are essential for osteoclast function and survival. The ultimate result is increased osteoclast apoptosis (programmed cell death) and a significant reduction in bone resorption. This allows for a net gain in bone mass as bone formation continues at a relatively normal rate.
Data Presentation: A Focus on Bisphosphonates
Due to the limited availability of clinical data for this compound in osteoporosis, this section will focus on the extensive quantitative data available for commonly prescribed bisphosphonates.
Efficacy of Bisphosphonates in Increasing Bone Mineral Density (BMD)
The following table summarizes the percentage change in bone mineral density (BMD) observed in pivotal clinical trials for various bisphosphonates.
| Drug (Trial) | Treatment Duration | Lumbar Spine BMD Change (%) | Total Hip BMD Change (%) | Femoral Neck BMD Change (%) |
| Alendronate (FIT) | 3 years | +8.8 | +7.2 | +5.9 |
| Risedronate (VERT-NA) | 3 years | +5.4 | +1.6 | +1.2 |
| Ibandronate (MOBILE) | 2 years | +6.6 (150mg monthly) | +3.4 (150mg monthly) | +3.1 (150mg monthly) |
| Zoledronic Acid (HORIZON-PFT) | 3 years | +6.71 | +6.02 | +5.06 |
Data compiled from publicly available clinical trial results.
Efficacy of Bisphosphonates in Reducing Fracture Risk
The primary clinical endpoint for osteoporosis therapies is the reduction in fracture incidence. The table below presents the relative risk reduction for various types of fractures with bisphosphonate treatment compared to placebo.
| Drug (Trial) | Vertebral Fracture Risk Reduction (%) | Non-Vertebral Fracture Risk Reduction (%) | Hip Fracture Risk Reduction (%) |
| Alendronate (FIT) | 47 | 28 | 51 |
| Risedronate (VERT-NA) | 41 | 39 | - |
| Ibandronate (BONE) | 62 (vertebral only) | - | - |
| Zoledronic Acid (HORIZON-PFT) | 70 | 25 | 41 |
Data compiled from publicly available clinical trial results. Note: Not all trials were powered to detect significant reductions in all fracture types.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of bisphosphonates.
Alendronate: Fracture Intervention Trial (FIT)
-
Study Design: A randomized, double-blind, placebo-controlled trial.[8][9]
-
Participants: 2,027 postmenopausal women (aged 55-81) with at least one existing vertebral fracture.[9]
-
Intervention: Participants were randomized to receive either oral alendronate (5 mg/day for 24 months, then 10 mg/day) or placebo.[9]
-
Primary Endpoint: The incidence of new morphometrically defined vertebral fractures over 36 months.[9]
-
Secondary Endpoints: Included clinical fractures, changes in bone mineral density, and safety assessments.[9]
-
Assessments: Lateral spine radiographs were performed at baseline, 24, and 36 months. Bone mineral density was measured by dual-energy X-ray absorptiometry (DXA).[9]
Zoledronic Acid: Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly (HORIZON) Pivotal Fracture Trial (PFT)
-
Study Design: A randomized, double-blind, placebo-controlled, multinational trial.[10]
-
Participants: 7,765 postmenopausal women (aged 65-89) with osteoporosis.
-
Intervention: Participants received a single 5 mg intravenous infusion of zoledronic acid or placebo at baseline, 12 months, and 24 months.[11] All participants received supplemental calcium and vitamin D.[10]
-
Primary Endpoints: Incidence of new morphometric vertebral fractures at 3 years and the incidence of hip fractures over a median of 3 years.[11]
-
Assessments: Vertebral fractures were assessed from spinal radiographs. All clinical fractures were documented and adjudicated. Bone mineral density and bone turnover markers were also measured.[10]
Risedronate: Vertebral Efficacy with Risedronate Therapy (VERT) - North America Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.[12]
-
Participants: 2,458 postmenopausal women with at least one prevalent vertebral fracture.[13]
-
Intervention: Participants received oral risedronate (5 mg/day) or placebo for 3 years. All participants received calcium and vitamin D supplementation.[13]
-
Primary Endpoint: The cumulative incidence of new vertebral fractures over 3 years.[12]
-
Secondary Endpoints: Incidence of non-vertebral fractures and changes in bone mineral density.[12]
-
Assessments: Lateral spinal radiographs were obtained at baseline and annually. Bone mineral density was measured at 6-month intervals.[14]
Ibandronate: Oral Ibandronate Osteoporosis Vertebral Fracture Trial in North America and Europe (BONE) & Monthly Oral Ibandronate in Ladies (MOBILE)
-
BONE Study Design: A randomized, double-blind, placebo-controlled trial to assess the anti-fracture efficacy of daily and intermittent oral ibandronate.
-
MOBILE Study Design: A randomized, double-blind, non-inferiority trial comparing once-monthly oral ibandronate with the approved daily regimen.[15][16]
-
Participants (MOBILE): 1,609 postmenopausal women with osteoporosis.[17][18]
-
Intervention (MOBILE): Participants were randomized to receive oral ibandronate 2.5 mg daily, 100 mg once-monthly, or 150 mg once-monthly.[16]
-
Primary Endpoint (MOBILE): The mean relative change in lumbar spine BMD from baseline after 1 year of treatment.[15]
-
Assessments (MOBILE): Bone mineral density of the lumbar spine and hip was measured at baseline and at regular intervals. Bone turnover markers were also assessed.[15]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of a theoretical Prostaglandin E2 EP4 Agonist (representing this compound) and a Nitrogen-Containing Bisphosphonate.
Caption: Theoretical signaling pathway of an EP4 agonist like this compound in an osteoblast.
Caption: Signaling pathway of a nitrogen-containing bisphosphonate in an osteoclast.
Experimental Workflow
The following diagram illustrates a generalized workflow for a pivotal clinical trial assessing the efficacy of an anti-osteoporosis drug.
Caption: Generalized workflow of a randomized controlled trial for an osteoporosis drug.
Conclusion and Future Directions
Bisphosphonates have a well-established efficacy and safety profile, supported by a wealth of clinical trial data, making them a cornerstone of osteoporosis management. They effectively reduce bone resorption, leading to increased bone mineral density and a significant reduction in fracture risk.
This compound, as a selective EP4 agonist, represents a promising anabolic approach to osteoporosis treatment. Preclinical data suggest a potent bone-forming effect. However, clinical data are needed to establish its efficacy and safety in humans and to determine its place in the therapeutic landscape.
Future comparative studies will be essential to directly compare the fracture risk reduction and long-term safety of anabolic agents like this compound with anti-resorptive therapies like bisphosphonates. Such studies will help to delineate the optimal use of these different therapeutic strategies, potentially leading to personalized treatment approaches for patients with osteoporosis. Researchers and drug development professionals should closely monitor the clinical development of this compound and other novel anabolic agents as they have the potential to significantly advance the management of osteoporosis.
References
- 1. This compound by Mesentech for Duchenne Muscular Dystrophy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin EP2 and EP4 receptor agonists in bone formation and bone healing: In vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of the Fracture Intervention Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomised trial of effect of alendronate on risk of fracture in women with existing vertebral fractures. Fracture Intervention Trial Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Randomized trial of the effects of risedronate on vertebral fractures in women with established postmenopausal osteoporosis. Vertebral Efficacy with Risedronate Therapy (VERT) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of once‐monthly oral ibandronate in postmenopausal osteoporosis: 2 year results from the MOBILE study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. Monthly oral ibandronate therapy in postmenopausal osteoporosis: 1-year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and tolerability of once-monthly oral ibandronate in postmenopausal osteoporosis: 2 year results from the MOBILE study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Reproducibility of Irodanoprost and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Irodanoprost, a selective prostaglandin (B15479496) E2 receptor 4 (EP4) agonist, and its alternatives. The focus is on the reproducibility of findings in key therapeutic areas, supported by available quantitative data and detailed experimental protocols. This document aims to facilitate informed decisions in drug development and research by presenting a transparent overview of the current preclinical landscape.
Introduction to this compound and the Challenge of Preclinical Reproducibility
This compound is a novel drug candidate that acts as a selective agonist for the prostaglandin E2 receptor subtype 4 (EP4).[1] It is currently under development for the treatment of conditions such as Duchenne Muscular Dystrophy (DMD), osteoporosis, and other musculoskeletal disorders.[1] The therapeutic rationale for this compound is based on the role of the EP4 receptor in mediating anabolic and anti-inflammatory effects.
The reproducibility of preclinical research is a significant concern in the scientific community. Many promising findings from preclinical studies are difficult to replicate, leading to wasted resources and delays in the development of new therapies. This guide addresses the topic of reproducibility by assembling and comparing available preclinical data for this compound and its alternatives, providing a framework for assessing the robustness of the evidence.
Mechanism of Action: The EP4 Signaling Pathway
This compound exerts its effects by activating the EP4 receptor, a G-protein coupled receptor. The primary signaling cascade initiated by EP4 activation involves the stimulation of adenylyl cyclase through the Gs alpha subunit (Gαs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to elicit cellular responses. However, evidence suggests that EP4 signaling can be more complex, also involving G-inhibitory (Gαi) pathways and β-arrestin-mediated signaling. This multifaceted signaling capacity may contribute to the diverse biological effects attributed to EP4 activation.
References
On-Target Mechanism of Action of Irodanoprost: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Irodanoprost (MES-1022) is a novel, selective small-molecule agonist of the Prostaglandin E2 (PGE2) receptor 4 (EP4), under development by Mesentech for musculoskeletal regeneration, including applications in Duchenne muscular dystrophy and bone fracture healing.[1][2] Its therapeutic potential stems from the targeted activation of the EP4 receptor, a key player in various physiological processes, including inflammation, tissue repair, and bone metabolism. This guide provides a comparative analysis of this compound's on-target mechanism of action with other selective EP4 agonists, supported by available experimental data and detailed methodologies.
Comparative Analysis of EP4 Receptor Agonists
While specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at the EP4 receptor are not publicly available, its classification as a potent and selective agonist allows for a comparative framework against other well-characterized EP4 agonists. The following table summarizes the pharmacological data for several selective EP4 receptor agonists, offering a benchmark for the anticipated performance of this compound.
| Compound | Receptor Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Species | Reference |
| This compound (MES-1022) | Data not publicly available | Data not publicly available | - | - |
| L-902,688 | 0.38 | 0.6 | Human | [3] |
| AGN205203 | 81 | Data not available in provided search | Human | |
| AKDS001 | 0.06 | 0.42 | Human |
On-Target Signaling Pathway of this compound
The on-target mechanism of action of this compound is initiated by its binding to the EP4 receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gαs signaling cascade.
Upon activation, Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in cellular processes relevant to this compound's therapeutic effects, such as tissue regeneration and anti-inflammatory responses.
Experimental Protocols for On-Target Confirmation
Confirmation of the on-target mechanism of action for a selective EP4 agonist like this compound involves a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the EP4 receptor.
Objective: To quantify the affinity of this compound for the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor.
-
Cell membrane preparations from the above cells.
-
[³H]-PGE2 (radioligand).
-
Non-labeled PGE2 (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Culture HEK293-hEP4 cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]-PGE2 at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cAMP, the primary second messenger of the EP4 receptor signaling pathway.
Objective: To determine the functional potency (EC50) of this compound in activating the EP4 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP4 receptor.
-
Cell culture medium.
-
Test compound (this compound).
-
PGE2 (positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Seeding: Seed the EP4-expressing cells into a 96-well plate and culture overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing a PDE inhibitor. Add serial dilutions of the test compound (this compound) or PGE2 to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to stimulate cAMP production.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Logical Framework for On-Target Confirmation
The confirmation of this compound's on-target mechanism of action follows a logical progression from demonstrating binding to its intended target to eliciting a functional response consistent with the target's known signaling pathway.
References
Irodanoprost vs. Utrophin Modulators: A Comparative Guide for Duchenne Muscular Dystrophy Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked neuromuscular disorder characterized by the absence of functional dystrophin, leading to progressive muscle degeneration, fibrosis, and inflammation. The current therapeutic landscape for DMD is rapidly evolving, with numerous strategies under investigation. This guide provides an objective comparison of two distinct therapeutic approaches: the novel EP4 receptor agonist, Irodanoprost, and the class of utrophin modulators, with a focus on the well-characterized aryl hydrocarbon receptor (AhR) antagonist, ezutromid (B1671843).
At a Glance: this compound vs. Utrophin Modulators
| Feature | This compound | Utrophin Modulators (e.g., Ezutromid) |
| Target | Prostaglandin (B15479496) E2 Receptor 4 (EP4) | Aryl Hydrocarbon Receptor (AhR) |
| Mechanism of Action | Promotes muscle regeneration and has anti-inflammatory effects. | Upregulates the expression of utrophin, a dystrophin analogue. |
| Development Stage | Phase I Clinical Trials.[1] | Ezutromid development discontinued (B1498344) after Phase 2 trials; next-generation compounds in preclinical stages. |
| Therapeutic Rationale | Enhance the intrinsic muscle repair mechanisms to counteract degeneration. | Compensate for the absence of dystrophin by substituting it with a functionally similar protein. |
Preclinical Efficacy: A Comparative Overview
Direct comparison of preclinical data is challenging due to the use of different animal models and endpoints. This compound has been primarily tested in dystrophin-lacking rats, which exhibit a more severe phenotype, while ezutromid has been extensively studied in the mdx mouse model.
| Preclinical Outcome | This compound (in dystrophin-lacking rats) | Ezutromid (in mdx mice) |
| Muscle Growth/Regeneration | 2-fold increase in contractile tissue in the tibialis anterior muscle.[1] | Increased utrophin protein levels in muscle.[2] |
| Muscle Function | Increased tetanus force and stiffness of the extensor digitorum longus muscle.[1] | Improved muscle strength and resistance to exercise.[2] |
| Reduction in Muscle Damage | Increased number of regenerating myofibers.[1] | In a Phase 2 clinical trial, a 23% decrease in developmental myosin was observed at 24 weeks.[3] |
| Anti-Fibrotic Effects | Reduced tibialis anterior muscle fibrosis and fat deposition.[1] | Data on specific reduction of fibrosis in preclinical models is not readily available. |
| Cardiac Effects | Reversal of cardiomegaly.[1] | Not a primary reported outcome in available preclinical studies. |
Mechanisms of Action and Signaling Pathways
This compound: Activating Muscle Regeneration via EP4 Receptor
This compound is a selective agonist of the Prostaglandin E2 Receptor 4 (EP4). The binding of this compound to the EP4 receptor on muscle stem cells (satellite cells) is believed to initiate a signaling cascade that promotes their proliferation and differentiation, key processes in muscle regeneration.[4] This pathway is thought to involve the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, Protein Kinase A (PKA) is activated, which then phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[5][6][7]
References
- 1. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 2. Utrophin modulator drugs as potential therapies for Duchenne and Becker muscular dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actionduchenne.org [actionduchenne.org]
- 4. Prostaglandin E2 promotes proliferation of skeletal muscle myoblasts via EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 promotes angiogenesis through EP4 and PKA Cγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 is essential for efficacious skeletal muscle stem-cell function, augmenting regeneration and strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential regulation of phosphorylation of the cAMP response element-binding protein after activation of EP2 and EP4 prostanoid receptors by prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Irodanoprost in Canine Duchenne Muscular Dystrophy: An Indirect Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Irodanoprost's potential efficacy in a canine model of Duchenne Muscular Dystrophy (DMD). As no direct studies of this compound in canine DMD models are publicly available, this document summarizes preclinical data from a rat model and juxtaposes it with alternative therapeutic strategies that have been evaluated in canine models.
Duchenne Muscular Dystrophy is a severe, X-linked genetic disorder characterized by progressive muscle degeneration and weakness due to the absence of the dystrophin protein. Canine models of DMD, such as the Golden Retriever Muscular Dystrophy (GRMD) model, are considered highly valuable for preclinical research as they exhibit a more severe phenotype that closely mimics the human disease progression, unlike murine models.[1][2]
This compound: A Novel Therapeutic Approach
This compound is a selective prostaglandin (B15479496) E2 (PGE2) receptor EP4 subtype agonist. Its mechanism of action aims to promote muscle regeneration. While currently in Phase I clinical trials for DMD, the available preclinical data comes from a study in a dystrophin-lacking rat model with severe, progressive DMD and impaired myoregeneration.
Experimental Protocol: this compound in a Rat Model of DMD
Animal Model: Dystrophin-lacking rats with severe and progressive DMD.
Treatment Regimen: Rats received once-weekly subcutaneous injections of this compound at doses of 1 or 3 mg/kg, or a vehicle control, for eight weeks. A control group of healthy rats also received the vehicle.
Key Efficacy Endpoints:
-
Physiological: Body weight.
-
Muscular Histology: Tibialis anterior muscle weight, myofiber number and size, muscle fibrosis, and fat content.
-
Muscle Function: Ex vivo contractility of the extensor digitorum longus (EDL) muscle (tetanus force and stiffness).
-
Cardiac Assessment: Reversal of cardiomegaly.
Comparative Efficacy Data
The following tables present the quantitative data for this compound from the rat model study alongside data from alternative therapies investigated in canine DMD models. It is critical to note that the species difference (rat vs. dog) may significantly impact the translatability of these findings.
| Therapeutic Agent | Animal Model | Key Efficacy Outcomes | Quantitative Results | Reference |
| This compound | Rat | Body Weight | Reversed body weight loss within 1 week; progressive weight gain with treatment. | |
| Tibialis Anterior Muscle | 2-fold increase in contractile tissue vs. vehicle (p<0.01); increased myofiber number and size; reduced fibrosis and fat. | |||
| EDL Muscle Function (ex vivo) | Greater tetanus force and stiffness. | |||
| Cardiac Health | Reversed cardiomegaly compared to vehicle. | |||
| Corticosteroids (Prednisone) | Canine (GRMD) | Muscle Extension Force | 2 mg/kg/day: 3.486 +/- 0.67 N/kg vs. 1.927 +/- 0.63 N/kg in untreated controls (p < 0.05). | [3] |
| Muscle Flexion Force | 2 mg/kg/day: 0.303 +/- 0.08 N/kg vs. 0.527 +/- 0.01 N/kg in untreated controls (p < 0.05) - Note: a decrease in flexion force was observed. | [3] | ||
| Histopathology | Increased myofiber calcification. | [3] | ||
| Exon Skipping (Morpholino Cocktail) | Canine (CXMD) | Dystrophin Expression | Average of ~26% of normal levels throughout the body. | [4][5] |
| Functional Improvement | Improved or stabilized timed running tests. | [4][5] | ||
| Inflammation | Reduced inflammatory signals on MRI and histology. | [4][5] | ||
| Exon Skipping (4-PMO Cocktail in Neonates) | Canine (CXMDJ) | Dystrophin Expression | ~3%-27% in-frame exon 6-9 skipping; dystrophin restoration up to 14% of healthy levels in skeletal muscles. | [6] |
| Functional Improvement | Significant improvement in the standing test. | [6] | ||
| Gene Therapy (CRISPR-Cas9) | Canine (deltaE50-MD) | Dystrophin Expression (Skeletal Muscle) | Ranged from 3% to 90% of normal, depending on the muscle. | [7] |
| Dystrophin Expression (Cardiac Muscle) | Reached 92% of normal in the highest dose recipient. | [7] | ||
| Histopathology | Improved muscle histology. | [7] |
Signaling Pathways and Experimental Workflows
This compound's Proposed Mechanism of Action
Caption: Proposed signaling pathway for this compound in promoting muscle regeneration.
General Experimental Workflow for Preclinical DMD Studies in a Canine Model
Caption: A generalized workflow for evaluating therapeutic efficacy in canine DMD models.
Detailed Experimental Protocols for Alternative Therapies
Corticosteroid (Prednisone) Treatment in GRMD Dogs
-
Animal Model: Golden Retriever Muscular Dystrophy (GRMD) dogs.
-
Treatment Regimen: Daily oral administration of prednisone (B1679067) at 1 mg/kg or 2 mg/kg for 4 months.
-
Functional Assessment: Measurement of muscle extension and flexion forces.
-
Histopathological Analysis: Assessment of cranial sartorius hypertrophy, tibiotarsal joint angles, myofiber calcification, and fetal myosin expression.[3]
Systemic Exon Skipping in CXMD Dogs
-
Animal Model: Canine X-linked muscular dystrophy (CXMD) beagle model.
-
Treatment Regimen: Weekly or bi-weekly systemic intravenous injections of a three-morpholino cocktail for 5 to 22 weeks.
-
Efficacy Assessment:
CRISPR-Cas9 Gene Therapy in deltaE50-MD Dogs
-
Animal Model: deltaE50-MD canine model of DMD.
-
Treatment Regimen: Systemic delivery of adeno-associated viruses (AAV) to deliver CRISPR gene editing components.
-
Efficacy Assessment (at 8 weeks post-treatment):
-
Protein Expression: Dystrophin levels in skeletal and cardiac muscle.
-
Histological: Analysis of muscle histology.[7]
-
Summary and Future Directions
The preclinical data for this compound in a rat model of DMD are promising, suggesting potential benefits in muscle regeneration and function. However, the absence of data in a canine model, which is considered more predictive of human clinical outcomes, represents a significant knowledge gap.[1][2]
The alternative therapies presented here, particularly gene therapy and exon skipping, have demonstrated the ability to restore dystrophin expression to varying degrees and have shown associated functional and histological improvements in canine models.[4][5][6][7] Corticosteroids, the current standard of care, show some functional benefits but also potential deleterious histological effects in GRMD dogs.[3]
Direct comparative studies of this compound against these other modalities in a canine DMD model are necessary to accurately assess its relative efficacy and potential as a future therapeutic for Duchenne Muscular Dystrophy. Such studies would be crucial in determining its viability for progressing further in clinical development.
References
- 1. Canine Models of Duchenne Muscular Dystrophy and Their Use in Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Effects of prednisone in canine muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of systemic morpholino exon-skipping in Duchenne dystrophy dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of systemic morpholino exon-skipping in Duchenne dystrophy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gene editing restores dystrophin expression in a canine model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Irodanoprost vs. Emerging Muscle Regeneration Therapies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapies for muscle wasting disorders, such as Duchenne muscular dystrophy (DMD) and sarcopenia, is rapidly evolving. This guide provides a detailed comparison of Irodanoprost, a novel prostaglandin (B15479496) E2 receptor EP4 subtype (EP4) agonist, with other emerging therapeutic strategies. The comparison focuses on preclinical data, mechanisms of action, and experimental methodologies to offer an objective overview for the research and drug development community.
Executive Summary
This compound is a selective EP4 agonist designed to promote muscle regeneration. Preclinical studies in a dystrophin-lacking rat model of DMD have demonstrated its potential to increase muscle mass and function while reducing fibrosis[1]. This guide compares this compound with two other prominent emerging therapies: Vamorolone , a dissociative steroidal anti-inflammatory drug, and Bimagrumab , a myostatin inhibitor. While direct head-to-head preclinical studies are not yet available, this comparison synthesizes existing data from relevant animal models to highlight the distinct and potentially complementary approaches to muscle regeneration.
Quantitative Data Comparison
The following tables summarize the key preclinical findings for this compound, Vamorolone, and Bimagrumab in animal models of muscle disease. It is crucial to note that the experimental models and specific endpoints measured differ between studies, precluding direct statistical comparison.
Table 1: Effects on Muscle Mass and Histology
| Parameter | This compound | Vamorolone | Bimagrumab (in a diet-induced obesity model) |
| Animal Model | Dystrophin-lacking rat | mdx mouse | Diet-induced obese mouse |
| Treatment Duration | 8 weeks | Not specified in available abstracts | Not specified in available abstracts |
| Tibialis Anterior Weight | Increased vs. vehicle[1] | Not reported | Not reported |
| Myofiber Size | Increased average size vs. vehicle[1] | Not reported | Not reported |
| Muscle Fibrosis | Reduced in tibialis anterior vs. vehicle[1] | Not reported | Not applicable |
| Lean Mass | Not reported | Not reported | ~10% increase[2][3] |
Table 2: Effects on Muscle Function and Strength
| Parameter | This compound | Vamorolone | Bimagrumab |
| Animal Model | Dystrophin-lacking rat | mdx mouse | Diet-induced obese mouse |
| Contractile Tissue | 2-fold increase vs. vehicle (p<0.01)[1] | Not reported | Not applicable |
| Tetanus Force | Greater in extensor digitorum longus vs. vehicle[1] | Not reported | Not applicable |
| Grip Strength | Not reported | Improved vs. untreated[4][5] | Not reported |
| Exercise Performance | Not reported | Not reported | Improved[2] |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies discussed employ distinct molecular pathways to achieve their effects on muscle tissue.
This compound: EP4 Receptor Agonism
This compound selectively activates the EP4 receptor, a G-protein coupled receptor for prostaglandin E2. This activation is believed to initiate a signaling cascade that promotes the expansion of muscle stem cells (satellite cells), a critical step in muscle regeneration.
Vamorolone: Dissociative Glucocorticoid Action
Vamorolone is a dissociative steroid that binds to the glucocorticoid receptor. It retains the anti-inflammatory properties of traditional corticosteroids by inhibiting the pro-inflammatory NF-κB pathway (transrepression) but has reduced activity in activating other genes (transactivation) that are linked to side effects[6][7][8].
References
- 1. This compound improves muscle function and histology in experimental DMD | BioWorld [bioworld.com]
- 2. Antibody blockade of activin type II receptors preserves skeletal muscle mass and enhances fat loss during GLP-1 receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reveragen.com [reveragen.com]
- 5. researchgate.net [researchgate.net]
- 6. actionduchenne.org [actionduchenne.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. duchenneuk.org [duchenneuk.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Irodanoprost
For Immediate Implementation by Laboratory Personnel
The proper disposal of Irodanoprost, a potent prostaglandin (B15479496) analog utilized in research and development, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound waste, reinforcing our commitment to being the preferred source for comprehensive laboratory safety and chemical handling information.
Core Principles of this compound Waste Management
Given the pharmacological activity of this compound and its classification as a potentially hazardous chemical, all waste materials, including pure compound, solutions, contaminated personal protective equipment (PPE), and labware, must be managed as hazardous waste. The primary disposal method for such pharmaceutical waste is high-temperature incineration at a licensed facility.
This compound Disposal Data at a Glance
For clear and actionable guidance, the following table summarizes key data points relevant to the handling and disposal of this compound.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary measure due to pharmacological activity and potential for reproductive toxicity, based on data for similar prostaglandin analogs.[1] |
| Primary Disposal Method | High-Temperature Incineration | Standard procedure for hazardous pharmaceutical waste to ensure complete destruction of the active compound. |
| Contaminated Materials | Segregate and Dispose as Hazardous | All items (e.g., vials, pipette tips, gloves, bench paper) that have come into contact with this compound must be treated as hazardous waste. |
| Aqueous Waste | Collect in Designated, Labeled, and Sealed Containers | To prevent environmental release. Avoid drain disposal. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE (gloves, lab coat, eye protection) when handling this compound and its waste. | Standard laboratory safety practice for handling potent compounds.[1][2] |
Standard Operating Procedure for this compound Disposal
Adherence to the following experimental protocol is mandatory for all personnel handling this compound.
Materials
-
Designated hazardous waste container (clearly labeled "Hazardous Waste: this compound")
-
Personal Protective Equipment (PPE):
-
Nitrile gloves
-
Safety glasses or goggles
-
Lab coat
-
-
Absorbent pads or spill pillows
-
Sealable plastic bags for solid waste
Experimental Protocol: Step-by-Step Disposal
-
Segregation at the Source:
-
Immediately upon generation, segregate all this compound waste from non-hazardous laboratory trash. This includes unused or expired this compound, solutions containing the compound, and any materials that have come into contact with it.
-
-
Solid Waste Disposal:
-
Place all contaminated solid materials, such as pipette tips, vials, and contaminated PPE, into a designated, clearly labeled, and sealable hazardous waste container.
-
-
Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Crucially, do not dispose of this compound solutions down the drain. Prostaglandin analogs can be environmentally persistent and harmful to aquatic life.
-
-
Spill Management:
-
In the event of a spill, cordon off the area.
-
Wearing appropriate PPE, use an absorbent material to contain and clean up the spill.
-
Place all contaminated absorbent materials into the designated hazardous solid waste container.
-
Decontaminate the spill area with an appropriate laboratory disinfectant or cleaning agent.
-
-
Container Management and Final Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Store the sealed waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management vendor. Ensure the vendor is equipped for high-temperature incineration of pharmaceutical waste.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound waste, ensuring a safe working environment and responsible environmental stewardship. This commitment to operational excellence and safety builds the deep trust that makes us the preferred partner in scientific advancement.
References
Essential Safety and Handling Guidance for Irodanoprost
Disclaimer: No specific Safety Data Sheet (SDS) for Irodanoprost was publicly available at the time of this writing. The following guidance is based on the general principles of handling potent prostaglandin (B15479496) analogues and other hazardous pharmaceutical compounds. This information is intended to supplement, not replace, a thorough substance-specific risk assessment, which is mandatory before handling this compound. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
Immediate Safety and Logistical Information
This compound is a synthetic prostaglandin analogue. Prostaglandin analogues are potent compounds that can have biological effects at very low concentrations. Therefore, it is crucial to handle this compound with appropriate containment and personal protective equipment (PPE) to prevent accidental exposure.
Key Hazards:
-
Pharmacological Effects: Accidental exposure could lead to unintended pharmacological effects. Prostaglandin analogues are known to have various effects on smooth muscle, reproductive, and ocular systems.
-
Skin and Eye Irritation: May cause irritation upon direct contact with skin or eyes.
-
Respiratory Tract Irritation: Inhalation of aerosolized particles or dust may cause respiratory tract irritation.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound based on the potential for exposure.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a ventilated enclosure) | Safety glasses with side shields or chemical splash goggles. | Two pairs of chemotherapy-grade nitrile gloves. | Disposable lab coat or gown with tight cuffs. | Not generally required if handled in a certified chemical fume hood or other ventilated enclosure. |
| Handling solutions and performing experiments | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Lab coat. | Not generally required. |
| Cleaning spills | Chemical splash goggles and a face shield. | Two pairs of chemotherapy-grade nitrile gloves. | Disposable, fluid-resistant gown. | An N95 or higher-level respirator should be worn. |
| Waste Disposal | Safety glasses with side shields. | Nitrile gloves. | Lab coat. | Not generally required. |
Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations.
-
Clearly label the storage location with "Potent Compound" or a similar warning.
Handling:
-
All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If equipment is to be reused, establish a validated decontamination procedure.
-
Avoid the generation of dust or aerosols.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
-
All waste materials contaminated with this compound, including gloves, disposable lab coats, weigh boats, and empty containers, must be disposed of as hazardous chemical waste.
-
Place all contaminated solid waste in a clearly labeled, sealed, and puncture-resistant container.
-
Aqueous waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
Caption: Logical workflow for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
